Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
Description
Properties
Molecular Formula |
C37H34O11 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-8-yl]methyl]-5-methylhex-4-enoic acid |
InChI |
InChI=1S/C37H34O11/c1-17(2)3-4-19(37(45)46)11-25-27(41)14-29(43)34-30(44)16-31(48-36(25)34)24-13-26-32(15-28(24)42)47-35(18-5-7-21(38)8-6-18)33(26)20-9-22(39)12-23(40)10-20/h3,5-10,12-15,19,31,33,35,38-43H,4,11,16H2,1-2H3,(H,45,46)/t19?,31-,33+,35-/m0/s1 |
InChI Key |
BOYRMIOOGNRYPT-RDBYNSNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH). This cyclic peptide has garnered significant interest within the scientific community due to its enhanced biological activity and stability compared to the endogenous hormone. Its structure, featuring a disulfide bridge and a D-amino acid substitution, confers a prolonged duration of action and resistance to enzymatic degradation. This document provides a comprehensive technical overview of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13), including its physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of endocrinology, dermatology, and drug development.
Introduction
α-Melanocyte-stimulating hormone (α-MSH) is a naturally occurring tridecapeptide hormone with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂. It plays a pivotal role in regulating skin pigmentation, inflammation, and energy homeostasis through its interaction with a family of G protein-coupled receptors known as melanocortin receptors (MCRs). However, the therapeutic potential of native α-MSH is limited by its short plasma half-life.
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a structurally modified and truncated analog of α-MSH designed to overcome these limitations. The key modifications include:
-
Cyclization: The introduction of cysteine residues at positions 4 and 10 allows for the formation of a disulfide bridge, creating a cyclic structure that enhances receptor binding and stability.
-
D-Amino Acid Substitution: The replacement of L-Phenylalanine with D-Phenylalanine at position 7 significantly increases the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity.
-
Truncation: This analog represents the 4-13 fragment of the full-length α-MSH, which contains the core pharmacophore responsible for melanocortin receptor activation.
These modifications result in a "superagonist" with ultraprolonged melanotropic activity.[1][2] This technical guide will delve into the detailed characteristics and methodologies associated with this potent melanocortin receptor agonist.
Physicochemical Properties
A summary of the key physicochemical properties of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is presented in the table below.
| Property | Value |
| Sequence | Ac-Cys-Glu-His-D-Phe-Arg-Trp-Cys-Lys-Pro-Val-NH₂ (Disulfide bridge: Cys4-Cys10) |
| Molecular Formula | C₆₁H₈₆N₁₈O₁₃S₂ |
| Molecular Weight | 1343.6 g/mol |
| CAS Registry Number | 91050-39-4 |
| Appearance | Lyophilized powder |
| Purity | >95% |
| Storage Conditions | -20°C |
Mechanism of Action and Signaling Pathway
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) exerts its biological effects by acting as an agonist at melanocortin receptors (MCRs). There are five known MCR subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R), which are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit.
Upon binding of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to an MCR, a conformational change in the receptor is induced, leading to the activation of the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which ultimately leads to the physiological response characteristic of the specific cell type and receptor subtype. For instance, in melanocytes, this pathway stimulates the synthesis of melanin.
Melanocortin Receptor Signaling Pathway
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
| Assay | Receptor/Cell Line | Parameter | Value | Reference |
| Binding Affinity | Mammalian Melanoma Cells | Kd | 6.66 x 10-9 M | Thesis, University of Bath |
| Tyrosinase Stimulation | Mammalian Melanoma Cells | EC50 | 5.80 x 10-11 M | Thesis, University of Bath |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
This protocol outlines the manual synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Solid-Phase Peptide Synthesis Workflow
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Activate the first Fmoc-amino acid (Fmoc-Val-OH) by dissolving it with HCTU and DIPEA in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test. d. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/EDT/water, 94:1:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in a dilute aqueous solution of ammonium bicarbonate (pH ~8). b. Stir the solution gently and expose it to air for several hours to facilitate the oxidation of the thiol groups on the cysteine residues to form the disulfide bridge. c. Monitor the cyclization by RP-HPLC.
-
Purification: a. Purify the cyclized peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA. b. Collect the fractions containing the pure peptide.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
In Vitro Frog Skin Bioassay for Melanotropic Activity
This bioassay measures the ability of the peptide to induce melanosome dispersion in frog melanophores, resulting in skin darkening.
Materials:
-
Leopard frog (Rana pipiens)
-
Ringer's solution
-
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) stock solution
-
Petri dishes
-
Dissecting microscope or photometer
Procedure:
-
Skin Preparation: Euthanize a frog and dissect a piece of dorsal skin.
-
Equilibration: Mount the skin in a petri dish containing Ringer's solution and allow it to equilibrate until it becomes light in color.
-
Treatment: Replace the Ringer's solution with solutions of varying concentrations of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Observation: Observe the change in skin color over time. The degree of darkening is proportional to the concentration of the peptide.
-
Quantification: The response can be quantified using a photometric device that measures the change in light reflectance from the skin surface or by using a melanophore index.
-
Data Analysis: Plot the response against the logarithm of the peptide concentration to determine the EC₅₀ value.
cAMP Accumulation Assay in Melanocortin Receptor-Expressing Cells
This assay quantifies the ability of the peptide to stimulate the production of cyclic AMP in cells engineered to express a specific melanocortin receptor subtype.
Materials:
-
HEK293 cells stably expressing a human melanocortin receptor (e.g., MC1R, MC3R, MC4R, or MC5R)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Culture: Culture the receptor-expressing HEK293 cells in a 96-well plate until they reach confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor such as IBMX for 10-15 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a highly potent and stable synthetic analog of α-MSH. Its unique structural features, including cyclization and a D-amino acid substitution, contribute to its enhanced biological activity and prolonged duration of action. This technical guide provides a comprehensive overview of its properties and the experimental methodologies used for its synthesis and evaluation. As a powerful research tool, Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) holds significant promise for advancing our understanding of the melanocortin system and for the development of novel therapeutics targeting melanocortin receptors. Further characterization of its receptor selectivity profile will be crucial for its potential clinical applications.
References
Synthesis and purification of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
An In-Depth Technical Guide to the Synthesis and Purification of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, cyclization, and purification of the potent melanocortin receptor agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13). This cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH) is distinguished by its superagonist activity, prolonged biological action, and enhanced resistance to enzymatic degradation, making it a significant tool in melanocortin research.[1][2] The following sections detail the step-by-step protocols for its preparation via solid-phase peptide synthesis (SPPS), disulfide bridge formation, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Peptide Overview
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a structurally modified analog of the endogenous α-MSH peptide. The key modifications include the substitution of L-Phenylalanine with its D-isomer at position 7 and the introduction of cysteine residues at positions 4 and 10, which form an intramolecular disulfide bridge. These changes confer superpotency and remarkable stability against enzymatic breakdown by enzymes like trypsin.[1]
| Property | Value |
| Full Sequence | Ac-Cys-Glu-His-D-Phe-Arg-Trp-Cys-Lys-Pro-Val-NH₂ (Disulfide bridge: Cys⁴-Cys¹⁰)[2] |
| Molecular Formula | C₆₁H₈₆N₁₈O₁₃S₂[2] |
| Molecular Weight | 1343.6 g/mol [2] |
| CAS Number | 91050-39-4[2][3] |
| Structure | Cyclic (via disulfide bond) |
| Biological Activity | Melanocortin Receptor Superagonist[1][2] |
Synthesis and Purification Workflow
The production of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) follows a multi-stage process involving the assembly of the linear peptide on a solid support, its cleavage and deprotection, solution-phase cyclization, and final purification.
References
Technical Guide: Mechanism of Action of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a synthetic, cyclic peptide analog of the α-Melanocyte-Stimulating Hormone (α-MSH) fragment (4-13). Its structure, Ac-Cys-Glu-His-DPhe-Arg-Trp-Cys-Lys-Pro-Val-NH2, incorporates several key modifications designed to enhance potency, stability, and duration of action compared to the native hormone.[1] These modifications include:
-
Cyclization: A disulfide bridge between the cysteine residues at positions 4 and 10 creates a conformationally constrained ring structure. This cyclic design is considered a good model for the active conformation of linear α-MSH.[2][3]
-
D-Amino Acid Substitution: The incorporation of a D-Phenylalanine at position 7 in place of the natural L-isomer significantly increases resistance to enzymatic degradation, contributing to its prolonged activity.[1][4]
-
Acetylation and Amidation: N-terminal acetylation and C-terminal amidation further enhance stability by protecting against exopeptidases.
This peptide functions as a "superagonist" at melanocortin receptors, exhibiting ultraprolonged melanotropic activity in biological assays.[1] Its primary mechanism of action is through the potent activation of the melanocortin system, a critical regulator of numerous physiological processes.[5] Due to the detailed characterization available for the closely related cyclic melanocortin analog, Melanotan II (MT-II), its receptor binding profile is often used to provide a broader context for the non-selective agonism of this class of peptides.[6][7]
Core Mechanism: Melanocortin Receptor Activation and Signaling
The biological effects of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) are mediated through its function as an agonist at a subset of the five melanocortin receptors (MC1R, MC3R, MC4R, MC5R), which are members of the G-protein coupled receptor (GPCR) superfamily.[6][8][9] The peptide shows minimal to no activity at the MC2R, the receptor for adrenocorticotropic hormone (ACTH).[6]
Upon binding to these receptors, the peptide induces a conformational change that activates the associated heterotrimeric Gs protein.[10] This initiates a well-defined intracellular signaling cascade:
-
Gs Protein Activation: The activated Gαs subunit dissociates and binds to adenylyl cyclase.[10]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[10][11]
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[11][12]
-
Downstream Effects: PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and subsequent cellular responses, such as melanogenesis in skin cells (via MC1R) or regulation of appetite in neurons (via MC4R).[13][14]
Figure 1. Agonist-induced signaling cascade via the melanocortin receptor system.
Receptor Binding and Functional Activity Profile
Quantitative studies confirm the high affinity and potent agonist activity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) at melanocortin receptors.
Activity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
Data from studies using B16 murine melanoma cells, which endogenously express the MC1R, demonstrate that the introduction of D-Phe7 into the cyclic peptide backbone significantly enhances both binding affinity and biological activity compared to α-MSH and the non-D-Phe7 cyclic analog.[2][15]
| Compound | Binding Affinity (Kd, M) | Tyrosinase Stimulation (EC50, M) |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13)-NH2 | 6.66 x 10⁻⁹ | 5.80 x 10⁻¹¹ |
| [Cys4,Cys10]α-MSH | 3.52 x 10⁻⁷ | 9.60 x 10⁻¹⁰ |
| Table 1: Binding affinity and functional activity of the target peptide and a related analog in B16 melanoma cells. Data extracted from a doctoral thesis, University of Bath.[15] |
Comparative Binding Profile of Melanotan II
To illustrate the likely non-selective nature of this peptide class, the binding affinities for the closely related analog Melanotan II (MT-II) are provided. MT-II is a potent non-selective agonist at MC1, MC3, MC4, and MC5 receptors.[16] The data shows high-affinity binding across multiple receptor subtypes, with a preference for MC1R.[16][17]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| MC1R | 0.67 |
| MC4R | 6.6 |
| MC3R | 34 |
| MC5R | 46 |
| Table 2: Binding affinities of the related analog Melanotan II for human melanocortin receptors.[16][17] |
Detailed Experimental Protocols
The characterization of melanocortin receptor ligands relies on standardized in vitro assays to quantify receptor binding and functional signaling.
Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of a test compound for a specific melanocortin receptor (e.g., MC4R) expressed in a stable cell line.[10][18]
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀) and to calculate its inhibition constant (Ki).
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) for binding to the receptor. The amount of radioactivity bound to the cells is inversely proportional to the affinity of the test compound.
Materials and Reagents:
-
Cells: HEK293 cells stably transfected with the human MC4R gene.
-
Radioligand: [¹²⁵I]NDP-MSH (a high-affinity MCR ligand).
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Buffers: Binding Buffer (e.g., MEM with 0.2% BSA), Wash Buffer, Lysis Buffer (0.2 N NaOH).
-
Apparatus: 24-well cell culture plates, incubator, gamma counter.
Step-by-Step Procedure:
-
Cell Plating: Seed HEK293-hMC4R cells in 24-well plates and grow to confluence.
-
Assay Preparation: On the day of the experiment, aspirate the growth medium and wash the cell monolayer with Binding Buffer.
-
Ligand Preparation: Prepare serial dilutions of the test compound in Binding Buffer. Also prepare solutions for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard, e.g., 1 µM NDP-MSH).
-
Incubation: Add the prepared solutions to the appropriate wells, followed by the addition of the radioligand (e.g., [¹²⁵I]NDP-MSH at a final concentration near its Kd).
-
Reaction: Incubate the plates for 1-2 hours at 37°C to allow binding to reach equilibrium.[10]
-
Termination: Terminate the binding reaction by aspirating the incubation medium and washing the cells rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding 0.2 N NaOH to each well.[10]
-
Quantification: Transfer the cell lysate to tubes and measure the radioactivity using a gamma counter.
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding counts (CPM) from all other measurements.
-
Determine IC₅₀: Plot the specific binding (as a percentage of maximal specific binding) against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Protocol: Intracellular cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to receptor activation by a test compound.[19][20]
Objective: To quantify the agonist activity of a test compound by measuring its ability to stimulate cAMP production and to determine its potency (EC₅₀).
Principle: MCRs couple to Gs, which activates adenylyl cyclase to produce cAMP. This assay uses a competitive immunoassay format (e.g., HTRF or luminescence-based) where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely (or directly, depending on the kit) proportional to the amount of cAMP in the cells.[19][21]
Materials and Reagents:
-
Cells: CHO or HEK293 cells stably expressing the desired human melanocortin receptor.
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Reagents: Stimulation Buffer, phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, cell lysis buffer, and a commercial cAMP detection kit (e.g., Promega cAMP-Glo™, Cisbio HTRF).[19][20]
-
Apparatus: 96- or 384-well white opaque plates, multi-mode plate reader.
Step-by-Step Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.
-
Assay Preparation: Remove growth medium. Add Stimulation Buffer containing a phosphodiesterase inhibitor (IBMX) and incubate briefly.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compounds to the wells. Include a positive control (e.g., α-MSH) and a negative control (vehicle).
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Add a lysis reagent as per the manufacturer's protocol to stop the reaction and release intracellular cAMP.
-
Detection: Add the detection reagents from the cAMP assay kit. These typically include a labeled cAMP conjugate and a specific antibody (e.g., anti-cAMP antibody conjugated to a fluorophore or enzyme fragment).[22]
-
Incubation: Incubate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.
-
Signal Reading: Measure the signal (luminescence or fluorescence) using a plate reader.
Data Analysis:
-
Standard Curve: Generate a cAMP standard curve according to the kit instructions.
-
Calculate cAMP Levels: Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.
-
Determine EC₅₀: Plot the cAMP concentration against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal response.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Receptor binding affinities and biological activities of linear and cyclic melanocortins in B16 murine melanoma cells expressing the native MC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [half-Cys4,half-Cys10]-alpha-Melanocyte-stimulating hormone: a cyclic alpha-melanotropin exhibiting superagonist biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermnetnz.org [dermnetnz.org]
- 6. peptidebiologix.com [peptidebiologix.com]
- 7. Cyclic analogs of alpha-melanocyte-stimulating hormone (alphaMSH) with high agonist potency and selectivity at human melanocortin receptor 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. corepeptides.com [corepeptides.com]
- 12. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Melanotan-II - the drug that the TGA urges consumers to avoid? [unsw.edu.au]
- 14. Melanotan II - Wikipedia [en.wikipedia.org]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. Melanotan II | CAS:121062-08-6 | High affinity melanocortin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
Unraveling the Potent and Sustained Activity of a Cyclic Melanotropin Analog: Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a synthetic, cyclic analog of α-melanocyte-stimulating hormone (α-MSH) that has garnered significant interest within the scientific community. This potent melanotropin exhibits a remarkable biological profile characterized by high receptor affinity, robust agonist activity, and an exceptionally prolonged duration of action. These attributes, coupled with its enhanced stability against enzymatic degradation, position it as a valuable tool for research into melanocortin receptor signaling and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the biological activity of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13), featuring quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and the workflow for its characterization.
Introduction
α-Melanocyte-stimulating hormone (α-MSH) is a naturally occurring tridecapeptide hormone that plays a crucial role in regulating skin pigmentation, in addition to possessing anti-inflammatory and immunomodulatory functions. It exerts its effects by binding to a family of G protein-coupled receptors known as melanocortin receptors (MCRs). However, the therapeutic potential of native α-MSH is limited by its short biological half-life.
To overcome this limitation, synthetic analogs have been developed. Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a notable example, incorporating two key structural modifications to the α-MSH(4-13) fragment: cyclization via a disulfide bond between cysteine residues at positions 4 and 10, and the substitution of L-phenylalanine with its D-isomer at position 7. These changes confer superagonist properties, ultraprolonged melanotropic activity, and resistance to tryptic degradation.[1][2] This guide delves into the specifics of its biological activity, providing researchers and drug developers with essential data and protocols for its study.
Quantitative Biological Activity
The biological potency of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) has been quantified through various in vitro assays, demonstrating its high affinity for melanocortin receptors and its efficacy in stimulating downstream cellular responses. The following table summarizes key quantitative data, comparing its activity to the native α-MSH.
| Parameter | Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | α-MSH (Reference) | Assay Type |
| Binding Affinity (Kd) | 6.66 x 10⁻⁹ M | Not explicitly stated in the provided context | Radioligand Binding Assay |
| Tyrosinase Stimulating Activity (EC50) | 5.80 x 10⁻¹¹ M | Not explicitly stated in the provided context | Tyrosinase Activity Assay |
Data sourced from a doctoral thesis, which indicated that the binding of Ac-[Cys4,D-Phe7,Cys10]a-MSH(4-13)-NH2 was three times higher than that of the natural ligand.[3]
Signaling Pathway
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) functions as an agonist at melanocortin receptors, primarily MC1R, which is predominantly expressed on melanocytes. Upon binding, it initiates a canonical Gs-coupled signaling cascade, leading to the stimulation of melanin synthesis.
Experimental Protocols
The characterization of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of the peptide to melanocortin receptors.
Objective: To quantify the affinity of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) for a specific melanocortin receptor subtype (e.g., MC1R).
Materials:
-
Cells transiently or stably expressing the human melanocortin receptor of interest (e.g., HEK293 or COS-1 cells).
-
Radioligand: Typically [¹²⁵I]NDP-α-MSH, a high-affinity, non-selective melanocortin receptor agonist.
-
Binding buffer (e.g., DMEM supplemented with 25 mM HEPES and 0.1% BSA).
-
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) as the competing ligand.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1 µM NDP-α-MSH).
-
96-well plates.
-
Filtration apparatus and glass fiber filters (e.g., GF/C).
-
Gamma counter.
Procedure:
-
Cell Culture and Plating: Culture cells expressing the target receptor to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Setup: On the day of the experiment, wash the cells with binding buffer.
-
Competition Binding: Add increasing concentrations of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) to the wells.
-
Radioligand Addition: Add a fixed, subsaturating concentration of [¹²⁵I]NDP-α-MSH to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki (dissociation constant of the competitor) is then calculated using the Cheng-Prusoff equation.
Tyrosinase Activity Assay
This cell-based assay measures the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis, following stimulation with the peptide.
Objective: To determine the potency (EC50) of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) in stimulating tyrosinase activity in melanocytes.
Materials:
-
B16-F10 melanoma cells (or other suitable melanocytic cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors).
-
L-DOPA (3,4-dihydroxyphenylalanine) solution.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed B16-F10 cells in a multi-well plate and allow them to attach. Treat the cells with various concentrations of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) for a specified period (e.g., 48-72 hours) to allow for enzyme induction.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the tyrosinase activity.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the rate of dopachrome formation. Plot the percentage of maximal tyrosinase activity against the logarithm of the peptide concentration to determine the EC50 value.
Melanin Content Assay
This assay quantifies the total melanin produced by cells in response to treatment with the peptide.
Objective: To measure the effect of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) on melanin production.
Materials:
-
B16-F10 melanoma cells.
-
Cell culture medium.
-
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
-
Solubilization solution (e.g., 1N NaOH with 10% DMSO).
-
96-well plate.
-
Microplate reader.
-
Synthetic melanin standard.
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of the peptide as described for the tyrosinase assay.
-
Cell Harvesting and Lysis: After the treatment period, wash the cells with PBS and harvest them. Lyse the cell pellets in the solubilization solution and heat at an elevated temperature (e.g., 80°C) to dissolve the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at approximately 405-470 nm using a microplate reader.
-
Standard Curve: Generate a standard curve using synthetic melanin to quantify the melanin content in the samples.
-
Data Analysis: Normalize the melanin content to the cell number or protein concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the biological characterization of Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
Conclusion
Acetyl-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) stands out as a highly potent and stable analog of α-MSH. Its unique structural features translate into a superior biological activity profile, making it an invaluable molecular probe for studying the melanocortin system. The detailed data and protocols presented in this guide are intended to facilitate further research into this promising peptide, potentially paving the way for novel therapeutic strategies targeting melanocortin receptors.
References
- 1. Selectivity of cyclic [D-Nal7] and [D-Phe7] substituted MSH analogues for the melanocortin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of cyclic lactam analogues of alpha-melanocyte-stimulating hormone (alpha-MSH) targeting the human melanocortin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of the synthetic melanocortin analog, Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13). This cyclic peptide, a potent agonist of melanocortin receptors, is of significant interest in pharmacological research. This document details its binding characteristics, the experimental protocols used for its evaluation, and the associated signaling pathways.
Quantitative Receptor Binding Data
The binding affinity of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) for melanocortin receptors is a critical determinant of its biological activity. The following table summarizes the available quantitative data from competitive binding assays.
| Receptor Subtype | Ligand | K_d_ (M) | Cell Line | Radioligand | Reference |
| Melanocortin 1 Receptor (MC1R) (presumed) | Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) | 6.66 x 10⁻⁹ | Not Specified | [¹²⁵I-Tyr2,Nle4,D-Phe7]a-MSH | [1] |
Note: The receptor subtype is presumed to be MC1R based on the context of the tyrosinase and melanin biosynthesis assays conducted in the same study. Further research is needed to determine the binding affinities for other melanocortin receptor subtypes (MC3R, MC4R, MC5R).
Experimental Protocols
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the techniques employed in the characterization of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13).
Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of a test compound, such as Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13), by measuring its ability to compete with a radiolabeled ligand for binding to melanocortin receptors expressed in a suitable cell line.
Materials and Reagents:
-
Cells: A cell line expressing the melanocortin receptor of interest (e.g., HEK293, CHO, or B16 melanoma cells).
-
Radioligand: A high-affinity radiolabeled melanocortin receptor ligand, typically [¹²⁵I]-[Nle4, D-Phe7]-α-MSH ([¹²⁵I]-NDP-MSH).
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13).
-
Binding Buffer: A suitable buffer to maintain physiological pH and ionic strength, often containing protease inhibitors (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer: Cold binding buffer or a similar buffer to remove unbound radioligand.
-
Scintillation Fluid: For quantifying radioactivity.
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target melanocortin receptor to an appropriate density.
-
For membrane preparations, harvest the cells, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-NDP-MSH) to each well.
-
Add increasing concentrations of the unlabeled test compound, Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13), to competitor wells.
-
For determining total binding, add only the radioligand and binding buffer.
-
For determining non-specific binding, add the radioligand and a high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled NDP-MSH).
-
-
Incubation:
-
Add the cell membranes or whole cells to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient period to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
Upon binding to melanocortin receptors, Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13), as an agonist, is expected to activate downstream signaling cascades similar to the endogenous ligand, α-MSH. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Visualizations
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the canonical signaling pathway.
References
In Vitro Efficacy and Mechanism of Action of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro studies involving the synthetic melanocortin receptor agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13). This cyclic analog of α-melanocyte-stimulating hormone (α-MSH) exhibits superagonist activity, prolonged biological action, and enhanced stability, making it a compound of significant interest in melanocortin receptor research and drug development. This document details its binding affinity, functional activity in key cellular assays, and the underlying signaling pathways. Detailed experimental protocols are provided to enable replication and further investigation of its biological effects.
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a structurally modified and cyclized derivative of α-melanocyte-stimulating hormone. The incorporation of a D-phenylalanine at position 7 and cyclization via a disulfide bridge between cysteine residues at positions 4 and 10 confers remarkable properties to the peptide. These modifications result in a compound with significantly increased potency and a prolonged duration of action compared to the native α-MSH.[1] Furthermore, this analog demonstrates complete resistance to enzymatic degradation by trypsin, a key advantage for potential therapeutic applications.[1][2][3] This guide focuses on the in vitro characterization of this potent melanotropin, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) in comparison to the endogenous ligand, α-MSH. The data is derived from in vitro studies on melanoma cells, which primarily express the melanocortin-1 receptor (MC1R).
Table 1: Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) [nM] | Relative Affinity to α-MSH |
| α-MSH | 2.81 x 10⁻⁷ M (281 nM) | 1 |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | 6.66 x 10⁻⁹ M (6.66 nM) | ~42-fold higher |
Data extracted from a competitive binding assay using B16 murine melanoma cells.
Table 2: Functional Bioactivity - Tyrosinase Stimulation
| Compound | EC50 [nM] | Relative Potency to α-MSH |
| α-MSH | 6.10 x 10⁻¹⁰ M (0.61 nM) | 1 |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | 5.80 x 10⁻¹¹ M (0.058 nM) | ~10.5-fold higher |
Data represents the half-maximal effective concentration for stimulating tyrosinase activity in B16 murine melanoma cells.
Signaling Pathway
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) exerts its effects by acting as an agonist at melanocortin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated upon receptor binding involves the activation of the adenylyl cyclase pathway. Melanocortin receptors, including the MC1R prominently found in melanoma cells, are coupled to the stimulatory G-protein, Gs.[2][4][5]
Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP Response Element-Binding Protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, such as the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte function and induces the expression of key melanogenic enzymes like tyrosinase.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the activity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to melanocortin receptors expressed on cells or in membrane preparations.
Protocol:
-
Cell Culture: Culture B16 murine melanoma cells, or another cell line expressing the melanocortin receptor of interest, in appropriate media until confluent.
-
Cell Preparation: Harvest the cells and prepare either whole cells or a membrane fraction. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competitive Binding: Add increasing concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) or other unlabeled competing ligands to the wells.
-
Radioligand Addition: Add a fixed concentration of a suitable radioligand, such as [¹²⁵I]NDP-α-MSH, to all wells. For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, within cells following treatment with the test compound.
Protocol:
-
Cell Seeding and Treatment: Seed B16 melanoma cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for a specified period (e.g., 48-72 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with a solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
-
Data Analysis: Express the tyrosinase activity as a percentage of the control (untreated cells), normalized to the protein concentration. Plot the tyrosinase activity against the concentration of the test compound to determine the EC50.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with the test compound.
Protocol:
-
Cell Seeding and Treatment: Seed B16 melanoma cells in a 6-well plate and treat with different concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for an extended period (e.g., 72 hours) to allow for melanin accumulation.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain a cell pellet.
-
Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH by incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.
-
Measurement: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: In parallel wells, determine the total protein content of the cells to normalize the melanin content.
-
Data Analysis: Express the melanin content as a percentage of the control and plot against the compound concentration.
Intracellular cAMP Measurement Assay
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the melanocortin receptor signaling pathway.
Protocol:
-
Cell Seeding: Seed melanoma cells into a 24-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot it against the logarithm of the agonist concentration to calculate the EC50 value.
Conclusion
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a highly potent and stable cyclic analog of α-MSH. In vitro studies demonstrate its superior binding affinity and functional activity at melanocortin receptors compared to the native hormone. Its mechanism of action is consistent with the activation of the Gs/adenylyl cyclase/cAMP signaling pathway, leading to the upregulation of melanogenic processes. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this and other melanocortin receptor modulators, facilitating research in areas such as pigmentation disorders, melanoma, and other conditions where melanocortin signaling plays a crucial role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Pharmacokinetics and Stability of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a potent, cyclic analog of α-melanocyte-stimulating hormone (α-MSH). This synthetic peptide has garnered significant interest within the scientific community due to its enhanced biological activity and stability profile compared to the native hormone. Its structure, featuring a disulfide bridge between cysteine residues at positions 4 and 10 and the substitution of L-phenylalanine with its D-isomer at position 7, confers a constrained conformation that is crucial for its potent and prolonged effects. This guide provides a comprehensive overview of the pharmacokinetics and stability of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13), along with detailed experimental protocols and an exploration of its associated signaling pathways.
Physicochemical Properties
| Property | Value |
| Sequence | Ac-Cys-Glu-His-D-Phe-Arg-Trp-Cys-Lys-Pro-Val-NH2 (Disulfide bridge: Cys4-Cys10) |
| Molecular Formula | C61H86N18O13S2 |
| Molecular Weight | 1343.6 g/mol |
| CAS Number | 91050-39-4 |
Pharmacokinetics
While specific pharmacokinetic parameters for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) are not extensively reported in publicly available literature, studies on closely related potent and enzymatically stable α-MSH analogs, such as [Nle4, D-Phe7]-α-MSH (NDP-MSH), provide valuable insights. The structural modifications in Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13), particularly the D-Phe7 substitution and cyclization, are known to significantly prolong its biological activity. This suggests a longer in vivo half-life compared to the native α-MSH.
For context, a study on a bivalent melanocortin agonist reported a half-life of 5.1 hours for NDP-MSH in vitro in mouse serum[1]. Given the similar stability-enhancing modifications, it is plausible that Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) possesses a comparable or even extended pharmacokinetic profile.
Stability
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) exhibits remarkable stability, a key attribute for its potential as a therapeutic agent.
Enzymatic Stability: This analog demonstrates complete resistance to degradation by trypsin, a common serine protease.[2][3][4] The cyclization and the presence of the D-amino acid at position 7 protect the peptide backbone from enzymatic cleavage. This resistance to proteolysis is a significant advantage over the native α-MSH, which is rapidly degraded in vivo.
General Stability: For long-term storage, the lyophilized peptide should be stored at -20°C.
Signaling Pathways
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) exerts its biological effects primarily through the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling cascades, principally the cyclic adenosine monophosphate (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway.
cAMP Signaling Pathway
Activation of MC1R by Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte function, including the expression of genes involved in melanin synthesis.
ERK Signaling Pathway
In addition to the cAMP pathway, MC1R activation can also stimulate the ERK pathway. This can occur through both cAMP-dependent and independent mechanisms. The activation of the ERK pathway is involved in regulating cell growth, differentiation, and survival.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (General Protocol)
This protocol provides a general framework for assessing the pharmacokinetic profile of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) in a rat model.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
-
Animals are cannulated in the jugular vein for blood sampling.
2. Dosing:
-
The peptide is dissolved in a sterile, isotonic vehicle (e.g., saline).
-
Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg).
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Chromatography: Use a reverse-phase C18 column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent peptide.
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
In Vitro Stability Assay in Human Plasma (General Protocol)
This protocol outlines a method to assess the stability of the peptide in human plasma.
1. Materials:
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
-
Pooled human plasma
-
Acetonitrile
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Prepare a stock solution of the peptide in water.
-
Add the peptide stock solution to pre-warmed human plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the enzymatic activity by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact peptide.
3. Data Analysis:
-
Plot the percentage of the remaining peptide against time and determine the half-life (t½) of the peptide in plasma.
Conclusion
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a highly stable and potent analog of α-MSH. Its enhanced stability against enzymatic degradation, attributed to its cyclic structure and the inclusion of a D-amino acid, translates to prolonged biological activity. The peptide primarily signals through the MC1R, activating both the cAMP and ERK pathways, which are crucial for its diverse physiological effects. The provided experimental protocols offer a foundational approach for researchers to further investigate the pharmacokinetic and stability properties of this promising peptide, facilitating its development for potential therapeutic applications. Further studies are warranted to establish a complete pharmacokinetic profile and to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic analogs of alpha-melanocyte-stimulating hormone (alphaMSH) with high agonist potency and selectivity at human melanocortin receptor 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Superpotent Monocyclic α-MSH Peptides: A Technical Guide to a New Era in Melanocortin Receptor Modulation
For Immediate Release
A comprehensive technical guide detailing the discovery and development of superpotent monocyclic alpha-melanocyte-stimulating hormone (α-MSH) peptides has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the core scientific advancements, from initial structure-activity relationship studies to the creation of highly potent and selective analogues that have paved the way for new therapeutic possibilities. The guide provides an in-depth look at the experimental protocols, quantitative data, and the intricate signaling pathways that govern the activity of these groundbreaking compounds.
The native α-MSH, a tridecapeptide, is a key player in a multitude of physiological processes, including skin pigmentation, inflammation, and energy homeostasis, primarily through its interaction with a family of G protein-coupled receptors known as melanocortin receptors (MCRs).[1][2] However, its therapeutic potential has been hampered by low potency and rapid degradation. This guide illuminates the journey of overcoming these limitations through strategic peptide engineering, leading to the discovery of "superpotent" monocyclic analogues.
A pivotal breakthrough in this field was the recognition that the central tetrapeptide sequence, His-Phe-Arg-Trp, constitutes the essential active core of α-MSH.[3] Early research focused on modifications to enhance potency and stability, such as the substitution of L-Phenylalanine at position 7 with its D-enantiomer (D-Phe), which was found to be crucial for creating long-acting peptides with superagonistic activities.[3][4] Another key modification was the replacement of Methionine at position 4 with the more stable Norleucine (Nle).[3][5] These linear analogues, such as [Nle4, D-Phe7]-α-MSH (NDP-MSH), exhibited significantly increased potency compared to the native hormone.[6][7]
The quest for even greater potency and receptor selectivity led to the development of conformationally constrained cyclic analogues. One of the first successful approaches involved replacing Met4 and Gly10 with cysteine residues to form a disulfide bridge, resulting in a superpotent analogue.[3] A landmark achievement was the creation of MT-II (Ac-Nle4-c[Asp5, D-Phe7, Lys10]α-MSH(4–10)-NH2), a superpotent but nonselective agonist for human melanocortin receptors.[8] This monocyclic lactam-bridged peptide served as a template for the design of a multitude of subsequent analogues with improved receptor selectivity.
This technical guide provides a curated summary of the quantitative data from these pioneering studies, offering a clear comparison of the binding affinities and functional potencies of key monocyclic α-MSH peptides. Furthermore, it outlines the detailed experimental protocols for the seminal assays used to characterize these compounds, empowering researchers to replicate and build upon this foundational work.
Quantitative Data Summary
The following tables summarize the biological activities of representative monocyclic α-MSH analogues at various human melanocortin receptors (hMCRs).
Table 1: Binding Affinities of Monocyclic α-MSH Analogues
| Analogue | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) | Reference |
| MT-II | - | - | - | - | [8] |
| SHU9119 | - | - | - | - | [8] |
| Analogue 4 | >1000 | 180 | 250 | >1000 | [8] |
| Analogue 5 | 150 | 32 (IC50) | 45 | 200 | [8] |
| Analogue 12 | - | - | - | - | [8][9] |
| Analogue 13 | - | 23 (IC50) | - | - | [8][9] |
| Analogue 15 | - | 12 (IC50) | - | 17 (IC50) | [8][9] |
Note: Ki values represent binding affinity, while IC50 values for antagonists represent the concentration required to inhibit 50% of the binding of a radioligand.
Table 2: Functional Potencies of Monocyclic α-MSH Analogues
| Analogue | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) | Maximum cAMP Stimulation (%) at hMC3R | Reference |
| MT-II | - | - | - | - | - | [8] |
| SHU9119 | - | - | - | - | - | [8] |
| Analogue 4 | Inactive | 95 | - | Inactive | 100 | [8] |
| Analogue 12 | - | 27 | - | - | 70 | [8][9] |
Note: EC50 values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Key Experimental Protocols
This section provides a detailed methodology for the foundational assays used in the characterization of monocyclic α-MSH peptides.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R) are cultured to confluence.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., [125I]NDP-α-MSH) and varying concentrations of the unlabeled competitor peptide.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 2 mM CaCl2, and 5 mM KCl) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, upon binding to its Gs-coupled receptor.
Protocol:
-
Cell Culture:
-
HEK293 cells expressing the melanocortin receptor of interest are seeded in multi-well plates and grown to a specific confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test peptide for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer assay).
-
-
Data Analysis:
-
The data are plotted as cAMP concentration versus peptide concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 (effective concentration for 50% of maximal response) and the maximum stimulation (Emax).
-
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Canonical signaling pathway of α-MSH through a Gs-coupled melanocortin receptor.
Caption: A streamlined workflow for determining the binding affinity of α-MSH analogues.
Caption: The experimental workflow for assessing the functional potency of α-MSH analogues.
The development of superpotent monocyclic α-MSH peptides represents a significant advancement in medicinal chemistry and pharmacology. These molecules not only serve as powerful research tools to dissect the complex roles of melanocortin receptors but also hold immense promise for the development of novel therapeutics for a range of conditions, from skin disorders to inflammatory diseases. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing this exciting field.
References
- 1. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α‐MSH related peptides: a new class of anti‐inflammatory and immunomodulating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biology, and conformations of bicyclic alpha-melanotropin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pak.elte.hu [pak.elte.hu]
- 6. Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Nle4, D-Phe7]-alpha-MSH: a superpotent melanotropin that "irreversibly" activates melanoma tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of cyclic lactam analogues of alpha-melanocyte-stimulating hormone (alpha-MSH) targeting the human melanocortin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Research Applications of Synthetic Melanocortin Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic melanocortin peptides are a class of molecules designed to mimic the actions of endogenous melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH). These peptides exert their effects by binding to and activating the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[1] The diverse functions of these receptors have made synthetic melanocortin peptides valuable tools in research and promising candidates for therapeutic development. This document provides detailed application notes, experimental protocols, and a summary of the pharmacological properties of key synthetic melanocortin peptides.
Key Research Applications
The research applications of synthetic melanocortin peptides are broad, spanning multiple physiological systems.
-
Pigmentation and Photoprotection: Synthetic analogs of α-MSH, such as Melanotan I (afamelanotide) and Melanotan II, are potent agonists of the MC1R.[1] Activation of MC1R in melanocytes stimulates the production of eumelanin, a dark pigment that protects the skin from harmful ultraviolet (UV) radiation. This has led to the investigation of these peptides for increasing skin pigmentation and providing photoprotection.[1] Afamelanotide is an approved treatment for erythropoietic protoporphyria, a rare genetic disorder characterized by severe photosensitivity.
-
Energy Homeostasis and Obesity: The MC4R, and to a lesser extent the MC3R, play a crucial role in regulating food intake and energy expenditure.[2] Synthetic MC4R agonists, such as setmelanotide, have been developed to treat rare genetic disorders of obesity caused by mutations in the melanocortin pathway.[3] Research in this area focuses on understanding the central mechanisms of appetite control and developing novel anti-obesity therapeutics.[2]
-
Sexual Function: Activation of central melanocortin receptors, particularly MC4R and MC3R, has been shown to influence sexual arousal and erectile function.[4] Bremelanotide (PT-141), a synthetic melanocortin analog, is an approved treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women.[5][6] Research applications include the study of central pathways governing sexual motivation and performance.
-
Inflammation and Immunology: Melanocortin peptides have demonstrated potent anti-inflammatory effects, primarily through the activation of MC1R and MC3R on immune cells.[4] This has prompted research into their potential therapeutic use in a variety of inflammatory and autoimmune conditions.
-
Exocrine Gland Function: The MC5R is involved in the regulation of exocrine gland secretion, including sebum production.[1] This has led to research into the use of MC5R antagonists for the treatment of acne and other skin conditions characterized by excessive sebum production.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of several widely researched synthetic melanocortin peptides for human melanocortin receptors. This data is crucial for selecting the appropriate peptide for a specific research application and for interpreting experimental results.
| Peptide | Receptor | Ki (nM) | EC50 (nM) |
| Melanotan I (Afamelanotide) | MC1R | Potent Agonist | Potent Agonist |
| MC3R | - | - | |
| MC4R | - | - | |
| MC5R | - | - | |
| Melanotan II | MC1R | 0.67[1] | - |
| MC3R | 34[1] | - | |
| MC4R | 6.6[1] | - | |
| MC5R | 46[1] | - | |
| Bremelanotide (PT-141) | MC1R | Agonist | - |
| MC3R | Agonist | - | |
| MC4R | Agonist | - | |
| MC5R | Agonist | - | |
| Setmelanotide (RM-493) | MC1R | 3.9[7] | 5.8[3][7][8] |
| MC3R | 10[7] | 5.3[3][7][8] | |
| MC4R | 2.1[3][7] | 0.27[3][7][8] | |
| MC5R | 430[7] | 1600[7] |
Note: '-' indicates that specific, directly comparable values were not consistently available in the searched literature. The potency of Bremelanotide is generally ranked as MC1R > MC4R > MC3R > MC5R.[5][9] Ki and EC50 values can vary between studies depending on the cell line and assay conditions used.
Experimental Protocols
Melanocortin Receptor Signaling Pathway
Synthetic melanocortin peptides primarily signal through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Caption: Melanocortin receptor signaling pathway.
In Vitro Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a synthetic melanocortin peptide.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest.
-
Radioligand (e.g., [125I]NDP-α-MSH).
-
Unlabeled synthetic melanocortin peptide (competitor).
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation fluid.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK293 cells expressing the target melanocortin receptor. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Increasing concentrations of the unlabeled synthetic melanocortin peptide.
-
For total binding, add binding buffer instead of the unlabeled peptide.
-
For non-specific binding, add a high concentration of a known non-radioactive ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled peptide.
-
Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vitro cAMP Accumulation Assay Protocol
This protocol measures the functional potency (EC50) of a synthetic melanocortin peptide by quantifying its ability to stimulate cAMP production.
Materials:
-
CHO or HEK293 cells expressing the target melanocortin receptor.
-
Synthetic melanocortin peptide.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and culture overnight.
-
Peptide Preparation: Prepare serial dilutions of the synthetic melanocortin peptide in stimulation buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the peptide dilutions to the respective wells.
-
Include a vehicle control (stimulation buffer without peptide).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol. This typically involves adding detection reagents and incubating for a specific period.
-
-
Measurement: Read the plate using a plate reader at the appropriate wavelength for the chosen assay format.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the synthetic peptide.
-
Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response) using non-linear regression.
-
Caption: Workflow for a cAMP accumulation assay.
Preclinical Development Workflow for Synthetic Melanocortin Peptides
The preclinical development of a synthetic melanocortin peptide follows a structured workflow to assess its therapeutic potential and safety before clinical trials.
Caption: Preclinical development workflow for synthetic peptides.
Conclusion
Synthetic melanocortin peptides are versatile research tools with significant therapeutic potential. A thorough understanding of their pharmacological properties, including receptor selectivity and potency, is essential for their effective application. The detailed protocols and compiled data in this document provide a valuable resource for researchers and drug development professionals working in the field of melanocortin science. As research continues, the development of novel synthetic melanocortin peptides with improved selectivity and favorable pharmacokinetic profiles will undoubtedly open up new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. adooq.com [adooq.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. bremelanotide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bremelanotide | C50H68N14O10 | CID 9941379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13), also known as Melanotan II (MT-II), is a synthetic, cyclic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH). Its structure confers increased potency and stability compared to the native hormone. This peptide is a non-selective agonist for melanocortin receptors (MC1, MC3, MC4, and MC5), making it a valuable tool for investigating a variety of cellular processes. In cell culture, it is particularly useful for studying melanogenesis, cell migration, and invasion, as well as the signaling pathways that govern these events. The primary mechanism of action involves binding to melanocortin receptors, which can trigger a cascade of downstream signaling events, including the modulation of the PTEN/AKT/mTOR pathway.
Data Presentation
Table 1: Receptor Binding and Functional Potency
| Compound | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) Analog | HEK293 | hMC1bR | cAMP Functional | EC50 | 0.5 - 20 nM | [1] |
| [Nle4,D-Phe7]α-MSH | B16 Melanoma | MC1 | Receptor Binding | Kd | 2.02 x 10⁻⁹ M | [2] |
| [Nle4,D-Phe7]α-MSH | B16 Melanoma | MC1 | Tyrosinase Activity | EC50 | 1.80 x 10⁻¹¹ M | [2] |
| [Nle4,D-Phe7]α-MSH | B16 Melanoma | MC1 | Melanin Production | EC50 | 2.18 x 10⁻¹⁰ M | [2] |
Table 2: Effects on Protein Expression in B16-F10 Melanoma Cells
| Treatment | Concentration | Protein | Effect | Reference |
| Melanotan II | 1, 10, 100 nM | PTEN | Dose-dependent increase | [3] |
| Melanotan II | 1, 10, 100 nM | Phospho-PTEN | Dose-dependent decrease | [3] |
| Melanotan II | 1, 10, 100 nM | Phospho-AKT (S473) | Dose-dependent decrease | [3] |
| Melanotan II | 1, 10, 100 nM | Phospho-NFκB p65 | Dose-dependent decrease | [3] |
| Melanotan II | 1, 10, 100 nM | COX-2 | Dose-dependent decrease | [3] |
Experimental Protocols
General Cell Culture of B16-F10 Melanoma Cells
The B16-F10 cell line, a murine melanoma line, is a suitable model for studying the effects of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).[3][4]
Materials:
-
B16-F10 cells (ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Sodium Bicarbonate (NaHCO3)
-
Glucose
-
Sodium Pyruvate
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA or Accutase
Protocol:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS, 4 mM L-Glutamine, 1.5 g/L NaHCO3, 4.5 g/L Glucose, and 1.0 mM Sodium Pyruvate.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
For subculturing, wash the cells with PBS and detach them using Accutase or Trypsin-EDTA.[4] Resuspend the cells in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
B16-F10 cells
-
96-well plates
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed B16-F10 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for the desired duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Cell Migration Assay (Transwell Assay)
Materials:
-
B16-F10 cells
-
Transwell inserts (8-µm pore size)
-
24-well plates
-
Serum-free DMEM
-
DMEM with 10% FBS
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Serum-starve B16-F10 cells for 24 hours.
-
Resuspend the cells in serum-free DMEM.
-
Add DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Seed 2 x 10⁵ serum-starved cells in the upper chamber of the Transwell insert in serum-free DMEM containing various concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).[6]
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis of Signaling Proteins
Materials:
-
B16-F10 cells
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-phospho-PTEN, anti-AKT, anti-phospho-AKT, anti-mTOR, anti-phospho-mTOR, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat B16-F10 cells with Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) at desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[7]
Visualizations
Signaling Pathway of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
Caption: Signaling cascade of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Experimental Workflow for Investigating Cellular Effects
Caption: Workflow for cell-based assays with the peptide.
References
- 1. Cyclic analogs of alpha-melanocyte-stimulating hormone (alphaMSH) with high agonist potency and selectivity at human melanocortin receptor 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 5. mdpi.com [mdpi.com]
- 6. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Melanoma Cell Migration is Dependent on Production of Reactive Oxygen Species under Normoxia Condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Recommendations for Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a potent, cyclic, and long-acting synthetic analog of α-melanocyte-stimulating hormone (α-MSH). It is a non-selective agonist for melanocortin receptors (MCRs), exhibiting high affinity for MC1, MC3, MC4, and MC5 receptors.[1] Its resistance to enzymatic degradation by trypsin confers a prolonged duration of action compared to the native α-MSH.[2][3] This peptide is a valuable tool for investigating the physiological roles of the melanocortin system, including pigmentation, energy homeostasis, sexual function, and inflammation.
Due to the limited availability of specific in vivo dosing data for Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) in mammalian models, the following recommendations are largely based on studies conducted with its close and widely researched analog, Melanotan II (MT-II). Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific animal model and experimental design.
Mechanism of Action and Signaling Pathway
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and its analog MT-II exert their effects by binding to and activating melanocortin receptors, which are G-protein coupled receptors.[4] Activation of these receptors, particularly MC1R, initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB then promotes the transcription of genes involved in various physiological processes, including melanogenesis (in the case of MC1R activation).[4]
Caption: Signaling pathway of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and Melanotan II.
Dosing Recommendations in Animal Models (Based on Melanotan II Data)
The following tables summarize dosing recommendations for MT-II in rats and mice, which can serve as a starting point for studies with Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
Table 1: Dosing Recommendations for Melanotan II in Rat Models
| Application | Strain | Route of Administration | Dose Range | Study Duration | Key Findings |
| Erectile Dysfunction | Sprague-Dawley | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Acute | Dose-dependent increase in erectile events.[1][5] |
| Erectile Dysfunction | Sprague-Dawley | Intrathecal (i.t.) | 0.2 µg | Acute | Increased amplitude of erectile events.[5] |
| Erectile Dysfunction | Sprague-Dawley | Intracerebroventricular (i.c.v.) | 0.1 and 1 µg | Acute | Dose-dependent induction of erectile events.[5] |
| Food Intake and Body Weight | F344BN | Intracerebroventricular (i.c.v.) infusion | Low and High Doses (specifics not stated) | 40 days | Transient anorexia and persistent reduction in body mass.[6] |
| Grooming and Exploratory Behavior | Wistar | Intraperitoneal (i.p.) | 2 mg/kg | Single dose | Increased grooming behavior.[7] |
| Fat Mass Reduction | Not specified | Intraperitoneal (i.p.) | 2 mg/kg | 4 days | Reduced fat mass.[8] |
Table 2: Dosing Recommendations for Melanotan II in Mouse Models
| Application | Strain | Route of Administration | Dose Range | Study Duration | Key Findings |
| Food Intake and Body Weight | Not specified | Not specified | 0.1 and 0.2 nM | Not specified | Reduced food intake and body weight.[5] |
| Hypothermia/Metabolism | C57BL/6J | Intraperitoneal (i.p.) | 10 mg/kg | Acute | Induced profound, transient hypothermia.[9] |
| Hypothermia/Metabolism | C57BL/6J | Subcutaneous (s.c.) | 10 mg/kg | Acute | Reduced hypothermic effect compared to i.p. administration.[9] |
| Melanoma Imaging | C57BL/6J (melanoma-bearing) | Not specified | Not specified (radiolabeled) | Not specified | Effective in imaging melanoma. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature using Melanotan II, which can be adapted for Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
Protocol 1: Evaluation of Pro-erectile Effects in Anesthetized Rats
Objective: To assess the dose-dependent effect of the peptide on penile erection.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) or Melanotan II
-
Saline (vehicle)
-
Anesthetic (e.g., urethane)
-
Catheter for intravenous injection (e.g., jugular vein)
-
Pressure transducer to measure intracavernosal pressure (ICP)
Procedure:
-
Anesthetize the rats according to an approved institutional protocol.
-
Insert a catheter into the jugular vein for intravenous administration.
-
Implant a pressure sensor into the corpus cavernosum to monitor ICP.
-
Record a baseline ICP for a defined period (e.g., 5 minutes).
-
Administer the peptide intravenously at various doses (e.g., 0.1, 0.3, 1 mg/kg) or saline as a control.[5]
-
Continuously record ICP for a set duration post-injection (e.g., 60 minutes).
-
Analyze the data for changes in the number, duration, and amplitude of erectile events.
Protocol 2: Assessment of Food Intake and Body Weight in Rats
Objective: To determine the effect of the peptide on appetite and body mass.
Animal Model: Male F344BN rats.
Materials:
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) or Melanotan II
-
Artificial cerebrospinal fluid (aCSF) (vehicle for i.c.v. administration)
-
Osmotic minipumps and brain infusion cannulas
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Surgically implant a brain infusion cannula into the lateral ventricle of the rats.
-
Connect the cannula to an osmotic minipump filled with the peptide solution or aCSF.
-
House the rats individually in metabolic cages.
-
Measure daily food and water intake and body weight for the duration of the study (e.g., 40 days).[6]
-
Analyze the data for changes in food consumption and body weight over time.
Protocol 3: Subcutaneous and Intraperitoneal Injections in Mice
Objective: To administer the peptide via subcutaneous or intraperitoneal routes for various studies.
Animal Model: Mice (strain dependent on the study).
Materials:
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) or Melanotan II
-
Sterile saline
-
Insulin syringes (for s.c. injection)
-
Appropriate gauge needles and syringes for i.p. injection
Subcutaneous (s.c.) Injection Procedure:
-
Restrain the mouse by gently grasping the loose skin over the shoulders (scruff).[10]
-
Insert the needle into the base of the "tent" of skin at a shallow angle.[10]
-
Inject the desired volume of the peptide solution.
-
Withdraw the needle and return the mouse to its cage.
Intraperitoneal (i.p.) Injection Procedure:
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[11]
-
Aspirate to ensure the needle is not in an organ or blood vessel.[7]
-
Inject the desired volume of the peptide solution.
-
Withdraw the needle and return the mouse to its cage.
Caption: A general workflow for in vivo experiments using Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
Stability and In Vivo Considerations
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is noted for its complete resistance to tryptic degradation, which contributes to its prolonged activity.[2][3] When planning in vivo studies, it is important to consider that the route of administration can significantly impact the observed effects. For instance, intraperitoneal administration of MT-II in mice leads to a more pronounced hypothermic effect compared to subcutaneous injection, suggesting differences in systemic exposure and/or metabolism.[9]
Conclusion
The provided dosing recommendations and protocols, primarily derived from studies on the analogous peptide Melanotan II, offer a solid foundation for initiating in vivo research with Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13). It is imperative for researchers to conduct pilot studies to establish the optimal dosage and administration route for their specific experimental context, ensuring both efficacy and animal welfare. The high potency and prolonged activity of this peptide make it a powerful tool for elucidating the complex roles of the melanocortin system in health and disease.
References
- 1. The use of telemetry technology to test the proerectile effect of melanotan-II (MT-II) in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. peptidesociety.org [peptidesociety.org]
- 5. Melanotan-II: Investigation of the inducer and facilitator effects on penile erection in anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. MTII administered peripherally reduces fat without invoking apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melanotan II causes hypothermia in mice by activation of mast cells and stimulation of histamine 1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for Melanocortin Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a potent, cyclic analog of α-melanocyte-stimulating hormone (α-MSH). Its structural modifications, including N-terminal acetylation, cyclization via a disulfide bond between cysteine residues at positions 4 and 10, and the substitution of L-phenylalanine with its D-isomer at position 7, confer remarkable properties. This synthetic peptide exhibits super-potent and prolonged melanotropic activity and is highly resistant to enzymatic degradation, making it an invaluable tool for studying the pharmacology and signaling of melanocortin receptors (MCRs).
The melanocortin system, comprising five G protein-coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), is implicated in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. The unique characteristics of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) make it a superior probe for elucidating the roles of these receptors in health and disease.
Applications
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a versatile research tool with broad applications in the study of melanocortin receptors:
-
Receptor Binding and Characterization: Its high affinity and stability make it an excellent ligand for competitive binding assays to determine the affinity of novel compounds for melanocortin receptors.
-
Functional Assays: As a potent agonist, it can be used to stimulate MCR-mediated signaling pathways, primarily the adenylyl cyclase-cAMP pathway, to screen for agonists, antagonists, and allosteric modulators.
-
In Vivo Studies: Its prolonged biological activity allows for sustained receptor activation in animal models to investigate the physiological roles of specific MCR subtypes.
-
Structure-Activity Relationship (SAR) Studies: It serves as a reference compound in SAR studies to understand the molecular determinants of ligand-receptor interactions.
Data Presentation
| Receptor Subtype | Ligand | Assay Type | Cell Line | Binding Affinity (Kd) (nM) | Functional Potency (EC50) (nM) | Reference |
| Murine MC1R | Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | Competitive Binding | B16 Murine Melanoma | 6.66 | - | [1] |
| Murine MC1R | Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | Tyrosinase Stimulation | B16 Murine Melanoma | - | 0.058 | [1] |
| Human MC3R | Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | - | - | Data not available | Data not available | - |
| Human MC4R | Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | - | - | Data not available | Data not available | - |
| Human MC5R | Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | - | - | Data not available | Data not available | - |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific melanocortin receptor subtype using Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) as a competitive ligand (if radiolabeled) or a reference compound. A common radioligand used in MCR binding assays is [¹²⁵I]NDP-MSH.
Materials:
-
Cell membranes prepared from cells expressing the melanocortin receptor of interest.
-
Radioligand (e.g., [¹²⁵I]NDP-MSH).
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) (for standard curve).
-
Test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and increasing concentrations of the unlabeled test compound or Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for the standard curve.
-
Radioligand Addition: Add the radioligand at a final concentration close to its Kd value to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This protocol measures the ability of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) or a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.
Materials:
-
Cells expressing the melanocortin receptor of interest.
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Test compounds.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed cells expressing the target MCR into 96- or 384-well plates and culture overnight.
-
Compound Addition: Remove the culture medium and add stimulation buffer containing various concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) or the test compound. For antagonist testing, pre-incubate the cells with the antagonist before adding an agonist.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). For antagonists, determine the IC50 value.
cAMP Accumulation Assay Workflow
Signaling Pathways
Melanocortin receptors primarily signal through the Gs protein-adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). However, some receptor subtypes can also couple to other G proteins, such as Gi/o and Gq, activating alternative signaling cascades.
MC1R Signaling Pathway
MC1R is predominantly coupled to Gs, and its activation leads to the production of eumelanin in melanocytes.
MC1R Signaling Pathway
MC3R and MC4R Signaling Pathways
MC3R and MC4R, primarily found in the central nervous system, are crucial for energy homeostasis. They can couple to Gs, Gi/o, and Gq, leading to more complex downstream signaling.
MC3R/MC4R Signaling Pathways
MC5R Signaling Pathway
MC5R is expressed in various peripheral tissues and is involved in exocrine gland function. It signals through both Gs and Gi/o pathways.
MC5R Signaling Pathway
References
Investigating Melanocortin Signaling Pathways with Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a potent, cyclic, and enzymatically stable analog of α-melanocyte-stimulating hormone (α-MSH). Its enhanced stability and prolonged activity make it a valuable tool for investigating the signaling pathways of melanocortin receptors (MCRs).[1][2] MCRs are a family of five G protein-coupled receptors (GPCRs), designated MC1R to MC5R, which are involved in a diverse range of physiological processes including pigmentation, inflammation, energy homeostasis, and sexual function.[3][4] This document provides detailed application notes and experimental protocols for researchers utilizing Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) to dissect melanocortin signaling.
The primary signaling pathway for MCRs involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP).[3] However, MCRs can also couple to other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[3] The specific signaling outcome can be influenced by the receptor subtype, the ligand, and the cellular context. Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13), with its robust agonistic properties, serves as an excellent probe to explore these complex signaling networks.
Data Presentation
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Functional Activity (EC50) | Assay Type | Reference |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | hMC1R | 6.66 ± 2.02 nM (Kd) | 0.58 ± 0.31 nM | Competitive Binding | [5] |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | hMC1R | 10.5 nM (relative to α-MSH) | Tyrosinase Stimulation | [5] | |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | hMC1R | Not Determined | Melanin Production | [5] |
Signaling Pathways and Experimental Workflows
To visualize the key signaling pathways and experimental procedures, the following diagrams are provided in DOT language.
Caption: Canonical Gs-cAMP signaling pathway activated by Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
Caption: β-Arrestin-mediated ERK1/2 signaling pathway potentially activated by MCRs.
Caption: General experimental workflow for characterizing MCR signaling.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) for a specific melanocortin receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Binding Buffer: 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-(Nle4, D-Phe7)-α-MSH.
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) stock solution and serial dilutions.
-
Non-specific binding control: High concentration of a non-labeled MCR agonist (e.g., 1 µM α-MSH or NDP-MSH).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Cell Culture: Culture the MCR-expressing HEK293 cells to ~80-90% confluency.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet membranes and resuspend in binding buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of non-specific binding control.
-
Competitive Binding: 50 µL of each dilution of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
-
-
Add 50 µL of radioligand to all wells.
-
Add 150 µL of cell membrane preparation or whole cells to all wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle agitation.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Counting:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) to stimulate cAMP production, providing a measure of its functional potency (EC50).
Materials:
-
HEK293 cells stably expressing the melanocortin receptor of interest.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) stock solution and serial dilutions.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white plates.
Protocol:
-
Cell Seeding: Seed MCR-expressing HEK293 cells into a 384-well white plate and grow overnight.
-
Cell Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours.
-
Agonist Stimulation:
-
Aspirate the starvation medium and add 20 µL of stimulation buffer.
-
Add 20 µL of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) dilutions or controls to the appropriate wells.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 value using non-linear regression (sigmoidal dose-response).
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
Materials:
-
MCR-expressing cells.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Protocol:
-
Cell Culture and Starvation:
-
Grow cells to ~80% confluency in 6-well plates.
-
Starve the cells in serum-free medium for 12-16 hours.
-
-
Agonist Stimulation:
-
Treat cells with various concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the fold change in phosphorylation relative to the unstimulated control.
-
Conclusion
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a powerful pharmacological tool for elucidating the intricate signaling mechanisms of melanocortin receptors. The protocols outlined in this document provide a framework for researchers to quantitatively assess the binding and functional properties of this potent agonist and to explore both canonical and non-canonical signaling pathways. A thorough characterization of its activity at all MCR subtypes will further enhance its utility in the development of novel therapeutics targeting the melanocortin system.
References
- 1. Carbocyclic setmelanotide analogs maintain biochemical potency at melanocortin 4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic analogs of alpha-melanocyte-stimulating hormone (alphaMSH) with high agonist potency and selectivity at human melanocortin receptor 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for Pigmentation Studies with α-MSH Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-melanocyte-stimulating hormone (α-MSH) is a key endogenous peptide hormone that regulates skin pigmentation by binding to the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] This interaction stimulates the production of eumelanin, a dark pigment that protects the skin from ultraviolet (UV) radiation. Synthetic analogs of α-MSH are being extensively investigated for their potential in treating pigmentation disorders, such as vitiligo, and for cosmetic purposes like sunless tanning.[1] These analogs are often designed to have improved potency, stability, and selectivity for MC1R compared to the native hormone.
This document provides detailed experimental designs and protocols for researchers engaged in the study of α-MSH analogs for pigmentation. The following sections outline in vitro and in vivo methodologies to assess the efficacy and mechanism of action of these compounds.
Data Presentation: Efficacy of α-MSH Analogs
The following tables summarize quantitative data on the efficacy of various α-MSH analogs in stimulating the melanocortin receptors, leading to melanin production.
| Analog Name | Receptor Target | EC50 (nM) | Species | Reference |
| α-MSH | MC1R | 0.17 | Mouse | [3] |
| Desacetyl-α-MSH | MC1R | 0.13 | Mouse | [3] |
| [Nle4, D-Phe7]-α-MSH (NDP-α-MSH) | MC1R | Potent Agonist | Human/Mouse | [1] |
| [Leu3, Leu7, Phe8]-γ-MSH-NH2 | hMC1R | 4.5 | Human | [4] |
| γ-MSH | hMC1R | 300 | Human | [4] |
| γ-MSH-NH2 | hMC1R | 70 | Human | [4] |
Table 1: Comparative EC50 values of α-MSH and its analogs at the MC1R.
| Analog | Cell Line | Concentration | Melanin Content (% of control) | Tyrosinase Activity (% of control) |
| α-MSH | B16F10 | 100 nM | Increased | Increased |
| NDP-α-MSH | Human Melanocytes | Dose-dependent | Increased | Increased |
| Ac-His-D-Phe-Arg-Trp-NH2 | Human Melanocytes | Not specified | Increased | Not specified |
Table 2: In vitro effects of α-MSH analogs on melanogenesis.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in melanogenesis initiated by α-MSH and a general workflow for screening α-MSH analogs.
Caption: α-MSH analog-induced MC1R signaling pathway.
Caption: Experimental workflow for α-MSH analog screening.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Line: B16F10 mouse melanoma cells are commonly used due to their responsiveness to α-MSH.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the α-MSH analogs.
-
Materials:
-
96-well plates
-
B16F10 cells
-
α-MSH analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the α-MSH analog and a vehicle control for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
3. Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells in response to the α-MSH analog.
-
Materials:
-
6-well plates
-
B16F10 cells
-
α-MSH analog (test compound)
-
α-MSH (positive control, e.g., 100 nM)
-
1 N NaOH with 10% DMSO
-
-
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with various concentrations of the α-MSH analog for 72 hours. Include a positive control with α-MSH.
-
Wash the cells with PBS and harvest them.
-
Centrifuge the cells to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA assay).
-
4. Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Materials:
-
6-well plates
-
B16F10 cells
-
α-MSH analog (test compound)
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer, pH 6.8)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (10 mM)
-
-
Protocol:
-
Seed and treat B16F10 cells as described in the Melanin Content Assay.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, mix equal amounts of protein from each sample with freshly prepared L-DOPA solution.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Express tyrosinase activity as a percentage of the control group, normalized to the protein concentration.
-
In Vivo Studies
1. Animal Model
-
Species: C57BL/6 mice are a suitable model as they are capable of producing eumelanin.
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
2. Administration of α-MSH Analogs
-
Formulation: Analogs can be formulated for topical application (e.g., in a cream or gel base) or for systemic administration (e.g., subcutaneous injection).
-
Dosing: The dose will depend on the potency of the analog, determined from in vitro studies. A typical starting dose for subcutaneous injection could be in the range of 0.1-1 mg/kg.
-
Duration: Treatment duration can range from a few days to several weeks, depending on the desired outcome and the stability of the analog.
3. Assessment of Pigmentation
-
Visual Assessment: Photograph the treated and untreated areas of the skin at regular intervals. Use a color scale for semi-quantitative analysis.
-
Melanin Measurement: After the treatment period, skin biopsies can be taken to quantify melanin content. The tissue is homogenized and melanin extracted using methods similar to the in vitro assay.
-
Histology: Skin samples can be fixed, sectioned, and stained (e.g., with Fontana-Masson stain for melanin) to visualize the distribution and density of melanin and melanocytes in the epidermis and hair follicles.
4. Safety and Toxicity
-
Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and skin irritation at the site of topical application.
-
At the end of the study, major organs can be collected for histopathological examination.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of α-MSH analogs for their potential to modulate skin pigmentation. Rigorous in vitro screening followed by well-designed in vivo studies are crucial for identifying promising candidates for further development as therapeutic or cosmetic agents. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Agouti antagonism of melanocortin-4 receptor: greater effect with desacetyl-alpha-melanocyte-stimulating hormone (MSH) than with alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and preparation of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) for bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a potent, cyclic analog of α-melanocyte-stimulating hormone (α-MSH). This synthetic peptide is characterized as a "superagonist" with ultra-prolonged melanotropic activity.[1][2] Its structure, featuring an acetylated N-terminus, a C-terminal amide, and a disulfide bridge between the cysteine residues at positions 4 and 10, confers significant resistance to enzymatic degradation, particularly by trypsin.[1][3][4] The substitution of D-Phenylalanine at position 7 is a key modification known to enhance potency and prolong the biological activity of melanotropins.[4][5] These characteristics make Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) a valuable tool for research in melanocortin receptor signaling, pigmentation studies, and the development of novel therapeutics.
This document provides detailed guidelines on the solubility and preparation of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for use in various bioassays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is presented in the table below.
| Property | Value | Reference |
| Sequence | Ac-Cys-Glu-His-D-Phe-Arg-Trp-Cys-Lys-Pro-Val-NH2 (Disulfide bridge: Cys4-Cys10) | [1] |
| Molecular Formula | C₆₁H₈₆N₁₈O₁₃S₂ | [1] |
| Molecular Weight | 1343.6 g/mol | [1] |
| Appearance | Lyophilized white powder | |
| Storage | Store lyophilized peptide at -20°C. | [1] |
Solubility Data
While specific quantitative solubility data for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is not extensively published, the solubility of the parent peptide, α-MSH, and general principles for cyclic peptides provide guidance. The following table summarizes recommended solvents and achievable concentrations. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Recommended Starting Concentration | Notes |
| Sterile, Deionized Water | 1 mg/mL | For many α-MSH analogs, solubility in water is sufficient for biological assays. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1 mg/mL | A common buffer for in vitro bioassays. Ensure the pH is neutral. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | For preparing concentrated stock solutions. Dilute aqueous buffers for final assay concentrations to minimize DMSO toxicity. |
Preparation of Peptide Stock Solutions
Proper reconstitution of the lyophilized peptide is crucial for maintaining its biological activity and ensuring accurate experimental results.[6][7]
Materials:
-
Lyophilized Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) vial
-
Sterile, deionized water, PBS (pH 7.4), or DMSO
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of the chosen solvent (e.g., sterile water, PBS) to the vial. To minimize foaming and potential degradation, gently run the solvent down the side of the vial.[6]
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide.[[“]] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.[6][9] If the peptide does not dissolve completely, gentle sonication in a water bath for a few minutes can be attempted.
-
Aliquotting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein binding polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]
Mechanism of Action and Signaling Pathway
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) exerts its biological effects by acting as an agonist at melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). The parent α-MSH peptide is known to bind to MC1R, MC3R, MC4R, and MC5R with varying affinities. Upon binding, it primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). In melanocytes, this cascade leads to the increased expression of genes involved in melanin synthesis, such as tyrosinase.
Caption: Workflow for tyrosinase activity assay.
Protocol:
-
Cell Culture: Seed melanoma cells (e.g., B16-F10) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Prepare working solutions of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) by diluting the stock solution in fresh culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for 48-72 hours to allow for the induction of tyrosinase.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., PBS with 1% Triton X-100).
-
Tyrosinase Reaction: In a new 96-well plate, add the cell lysate. To initiate the reaction, add L-DOPA solution (typically 2 mg/mL in PBS).
-
Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the absorbance curve. Normalize the tyrosinase activity to the total protein concentration of the lysate.
cAMP Accumulation Assay
This assay directly measures the activation of the melanocortin receptor signaling pathway by quantifying the production of cAMP.
Experimental Workflow
Caption: Workflow for cAMP accumulation assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the melanocortin receptor of interest (e.g., HEK293-MC1R) in a 96-well plate.
-
Pre-treatment: Before stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.
-
Peptide Stimulation: Add varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the peptide concentration to determine the EC₅₀ value.
Conclusion
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a powerful tool for investigating the melanocortin system due to its high potency and stability. Proper handling, reconstitution, and application in well-designed bioassays are essential for obtaining reliable and reproducible data. The protocols and information provided in this document serve as a comprehensive guide for researchers utilizing this important peptide.
References
- 1. arigobio.com [arigobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [Ac-Cys4,DPhe7,Cys10] a-MSH (4-13), amide - Elabscience® [elabscience.com]
- 5. Alpha-melanocyte-stimulating hormone regulation of tyrosinase in Cloudman S-91 mouse melanoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Commercial Suppliers and Application Notes for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers for the synthetic melanocortin receptor agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13), along with detailed application notes and experimental protocols for its use in research and drug development. This potent and enzymatically stable analog of α-melanocyte-stimulating hormone (α-MSH) serves as a valuable tool for investigating melanocortin receptor signaling and its physiological roles.
Commercial Availability
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is available from several commercial suppliers, ensuring its accessibility for the research community. The product is typically supplied as a lyophilized powder and should be stored at -20°C. Purity levels are generally reported to be >95% as determined by HPLC.
| Supplier | Product Number | Purity | CAS Number |
| CPC Scientific | MSHS-005A | >95% | 91050-39-4 |
| Biorbyt | orb364051 | >95% | 91050-39-4 |
| Elabscience | E-PP-0019 | >95% | 91050-39-4 |
| Aapptec Peptides | N/A | >95% | 91050-39-4 |
| Severn Biotech | SBP0188 | >95% | 91050-39-4 |
| Sigma-Aldrich | N/A | ≥95% (HPLC) | 91050-39-4 |
Physicochemical Properties
-
Sequence: Ac-Cys-Glu-His-D-Phe-Arg-Trp-Cys-Lys-Pro-Val-NH2 (Disulfide bridge: Cys4-Cys10)
-
Molecular Formula: C61H86N18O13S2
-
Molecular Weight: 1343.6 g/mol
Application Notes
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a superagonist at melanocortin receptors, exhibiting ultraprolonged melanotropic activity.[1] Its cyclic structure and the incorporation of a D-phenylalanine at position 7 contribute to its high potency and remarkable resistance to enzymatic degradation, particularly by trypsin.[1] These characteristics make it an ideal candidate for a variety of in vitro and in vivo studies.
Key Applications:
-
Melanocortin Receptor Binding and Functional Assays: Characterization of the binding affinity (Ki) and functional potency (EC50) at melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R).
-
Pigmentation Studies: Investigation of melanogenesis and skin pigmentation using in vitro cell models (e.g., B16 melanoma cells) and in vivo models (e.g., frog skin bioassay).
-
Drug Discovery: Use as a reference compound in the development of novel melanocortin receptor modulators for therapeutic applications, including inflammatory disorders, sexual dysfunction, and metabolic diseases.
-
Enzymatic Stability Studies: Assessment of peptide stability in the presence of various proteases.
Quantitative Biological Data
The following table summarizes the reported biological activity of a closely related peptide, Ac-[Cys4,D-Phe7,Cys10]α-MSH(4-13)-NH2. It is important to note that while the naming in the original source includes "(4-23)", this is likely a typographical error, and the data pertains to the 4-13 fragment.
| Assay | Parameter | Value | Reference |
| Receptor Binding | Kd | ~3 times higher affinity than α-MSH | [2] |
| Tyrosinase Stimulation | EC50 | Significantly more potent than α-MSH | [2] |
Data is derived from a doctoral thesis and should be considered preliminary until further validation in peer-reviewed literature.
Experimental Protocols
Melanocortin Receptor-Mediated cAMP Signaling Assay
This protocol describes a cell-based assay to determine the agonistic activity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing a human melanocortin receptor (e.g., MC1R, MC4R).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-buffered saline (PBS).
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) stock solution (1 mM in DMSO).
-
α-MSH standard.
-
IBMX (3-isobutyl-1-methylxanthine) solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
White opaque 96-well microplates.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the target melanocortin receptor in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into a white opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Peptide Preparation: Prepare serial dilutions of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) and the α-MSH standard in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Cell Stimulation: Remove the culture medium from the cells and wash once with PBS. Add the peptide dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) using a suitable software (e.g., GraphPad Prism).
In Vitro Frog Skin Bioassay for Melanotropic Activity
This classic bioassay measures the pigment-dispersing activity of melanocortin analogs on isolated frog skin.
Materials:
-
Northern leopard frogs (Rana pipiens).
-
Ringer's solution (111 mM NaCl, 1.9 mM KCl, 1.1 mM CaCl2, 0.24 mM NaHCO3, pH 7.2-7.4).
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) stock solution.
-
α-MSH standard.
-
Petri dishes.
-
Dissecting microscope or photometer to measure skin darkening.
Procedure:
-
Skin Preparation: Euthanize a frog and dissect pieces of dorsal skin.
-
Equilibration: Place the skin pieces in separate petri dishes containing Ringer's solution and allow them to equilibrate until they become light in color.
-
Peptide Treatment: Replace the Ringer's solution with solutions containing different concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) or the α-MSH standard.
-
Incubation: Incubate the skin pieces at room temperature and monitor the change in skin color over time.
-
Measurement of Response: Quantify the darkening of the skin at various time points using a dissecting microscope with a photometric cell or by image analysis. The response is typically measured as a change in light reflectance.
-
Data Analysis: Plot the dose-response curves and compare the potency and duration of action of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to the α-MSH standard.
Enzymatic Stability Assay (Trypsin Digestion)
This protocol assesses the resistance of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to degradation by the protease trypsin.
Materials:
-
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Trypsin (sequencing grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Trifluoroacetic acid (TFA).
-
High-performance liquid chromatography (HPLC) system with a C18 column.
Procedure:
-
Peptide Solution: Prepare a solution of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) in ammonium bicarbonate buffer.
-
Enzyme Addition: Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding TFA to the aliquots to a final concentration of 1%.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from any degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation and the peptide's half-life in the presence of trypsin.
Visualizations
Caption: Melanocortin Receptor Signaling Pathway.
Caption: Experimental Workflow for Peptide Characterization.
References
Application Notes and Protocols for Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) is a potent, cyclic analog of alpha-melanocyte-stimulating hormone (α-MSH). This synthetic peptide has garnered significant interest in melanoma research due to its high affinity for the melanocortin 1 receptor (MC1R), which is often overexpressed on melanoma cells. Its structural modifications, including the cyclization via a disulfide bond between cysteine residues at positions 4 and 10 and the incorporation of a D-Pheylalanine at position 7, confer enhanced stability against enzymatic degradation and prolonged biological activity compared to the native α-MSH. These characteristics make it a valuable tool for investigating MC1R signaling, as a targeting moiety for diagnostic imaging, and for the delivery of therapeutic agents to melanoma cells.
This document provides detailed application notes and experimental protocols for the use of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) in melanoma research.
Mechanism of Action
Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) acts as a "superagonist" at the MC1R.[1][2] The binding of this peptide to MC1R, a G protein-coupled receptor (GPCR), primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase.[3][4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, most notably the microphthalmia-associated transcription factor (MITF). MITF is a key regulator of melanocyte development and differentiation, and it upregulates the expression of enzymes involved in melanin synthesis, such as tyrosinase.[5] In melanoma cells, this signaling cascade can influence pigmentation, proliferation, and DNA repair pathways.[4][5]
Data Presentation
The following table summarizes the available quantitative data for Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) and related α-MSH analogs for comparison.
| Compound | Receptor | Assay Type | Cell Line | Value | Reference |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13)-NH2 | MC1R | Competitive Binding (Kd) | B16 Mouse Melanoma | 6.66 x 10⁻⁹ M | Thesis, University of Bath |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13)-NH2 | MC1R | Tyrosinase Stimulation (EC50) | B16 Mouse Melanoma | 5.80 x 10⁻¹¹ M | Thesis, University of Bath |
| [Nle4,D-Phe7]-α-MSH (NDP-MSH) | MC1R | cAMP Accumulation (EC50) | L-cells expressing hMC1R | 0.5 nM | Cayman Chemical |
| α-MSH | MC1R | Competitive Binding (KD) | B16 Mouse Melanoma | 1.3 nM | PubMed |
Mandatory Visualizations
Caption: MC1R Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
MC1R Competitive Binding Assay
Objective: To determine the binding affinity (Kd or IC50) of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) for the MC1R on melanoma cells.
Materials:
-
B16-F10 mouse melanoma cells
-
Binding Buffer: Minimum Essential Medium (MEM) with Earle's salts, 25 mM HEPES (pH 7.4), 0.2% Bovine Serum Albumin (BSA), and 0.3 mM 1,10-phenanthroline.[6]
-
Radioligand: [¹²⁵I]-[Nle4,D-Phe7]-α-MSH ([¹²⁵I]-NDP-MSH)
-
Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) (unlabeled competitor)
-
96-well U-bottom microplates
-
Cell harvester and glass fiber filters
-
Gamma counter
Procedure:
-
Cell Preparation: Culture B16-F10 cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution, wash with ice-cold PBS, and resuspend in Binding Buffer to a concentration of 4 x 10⁶ cells/mL.[7]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
100 µL of the B16-F10 cell suspension.[7]
-
50 µL of varying concentrations of unlabeled Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) (e.g., 10⁻¹² M to 10⁻⁶ M).[7]
-
For total binding, add 50 µL of Binding Buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled NDP-MSH (e.g., 1 µM).
-
-
Radioligand Addition: Add 50 µL of [¹²⁵I]-NDP-MSH (final concentration ~0.1-0.2 nM, ~50,000 cpm) to each well.[7]
-
Harvesting: Terminate the incubation by placing the plate on ice. Harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., PBS with 0.1% BSA).
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis (e.g., using Prism software). The Kd can be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.
cAMP Functional Assay
Objective: To measure the ability of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) to stimulate intracellular cAMP production in melanoma cells.
Materials:
-
B16-F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13)
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor, optional)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density that allows for optimal signal detection as per the cAMP assay kit manufacturer's instructions (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Pre-incubation: Gently aspirate the culture medium and replace it with serum-free medium. If using a phosphodiesterase inhibitor, add it at this stage (e.g., 100 µM IBMX) and incubate for 10-15 minutes at 37°C.
-
Peptide Stimulation: Add varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells. Include a vehicle control (medium only) and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the peptide concentration. Calculate the EC50 value using non-linear regression analysis.
Tyrosinase Activity Assay
Objective: To determine the effect of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) on cellular tyrosinase activity.
Materials:
-
B16-F10 mouse melanoma cells
-
Cell culture medium
-
Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13)
-
Lysis Buffer: 50 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 and a protease inhibitor cocktail.[9]
-
L-DOPA solution (10 mM)[10]
-
96-well plate
-
Spectrophotometer (plate reader)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Seed B16-F10 cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere.[10] Treat the cells with various concentrations of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) for a specified period (e.g., 72 hours).[10]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with ice-cold Lysis Buffer.[9][10] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Tyrosinase Reaction: In a 96-well plate, add 90 µL of cell lysate (normalized for protein concentration) to each well.[10]
-
Substrate Addition: Add 10 µL of 10 mM L-DOPA solution to each well to initiate the reaction.[10]
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1 hour) to monitor the formation of dopachrome.[10]
-
Data Analysis: Calculate the rate of dopachrome formation (change in absorbance per unit time). Normalize the tyrosinase activity to the protein concentration of the lysate. Plot the tyrosinase activity against the peptide concentration to determine the EC50.
In Vivo Melanoma Xenograft Model
Objective: To evaluate the tumor-targeting ability of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) in a mouse model of melanoma.
Materials:
-
C57BL/6 or immunodeficient mice (e.g., NOD-SCID)
-
B16-F10 mouse melanoma cells
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Radiolabeled Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) (see protocol below)
-
SPECT/CT or PET/CT imaging system
-
Gamma counter
Procedure:
-
Cell Preparation: Culture B16-F10 cells to the logarithmic growth phase.[10] Harvest the cells and resuspend them in sterile, ice-cold PBS or HBSS at a concentration of 1 x 10⁷ cells/mL.[11] For subcutaneous injection, the cell suspension can be mixed 1:1 with Matrigel.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements. Tumors should become palpable within 5-10 days.[10][11] Allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).
-
Administration of Radiolabeled Peptide: Once tumors have reached the desired size, inject the radiolabeled Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) intravenously (e.g., via the tail vein).
-
Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), perform SPECT/CT or PET/CT imaging to visualize the biodistribution of the radiolabeled peptide.
-
Biodistribution Studies: After the final imaging session, euthanize the mice. Excise the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle). Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the tumor and each organ. This will provide a quantitative measure of tumor uptake and off-target accumulation.
Radiolabeling of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) with Indium-111
Objective: To radiolabel a DOTA-conjugated version of Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13) with ¹¹¹In for in vivo imaging.
Materials:
-
DOTA-conjugated Ac-(Cys4,D-Phe7,Cys10)-a-MSH(4-13)
-
¹¹¹InCl₃ in 0.05 M HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
Heating block or water bath
-
ITLC strips and developing solvent (e.g., 0.1 M sodium citrate, pH 5.5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free vial, add the DOTA-conjugated peptide (e.g., 5-10 µg in water or buffer).
-
Buffering: Add ammonium acetate buffer to the vial to adjust the pH to approximately 5.5.
-
Radionuclide Addition: Add ¹¹¹InCl₃ (e.g., 1-5 mCi) to the peptide solution.
-
Incubation: Gently mix the solution and incubate at 95-100°C for 15-30 minutes.
-
Quality Control: After incubation, allow the vial to cool to room temperature. Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the strip using the appropriate solvent system. The radiolabeled peptide should remain at the origin, while free ¹¹¹In will migrate with the solvent front.
-
Radiochemical Purity Calculation: Scan the ITLC strip using a radio-TLC scanner or cut the strip into sections and count in a gamma counter to determine the radiochemical purity. A purity of >95% is generally required for in vivo use.
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
Note: All procedures involving radioactive materials must be performed in a designated and properly shielded facility in accordance with institutional and regulatory guidelines.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schematical overview of the signaling pathway mediated by MC1R [pfocr.wikipathways.org]
- 6. The Effect of Albumin-Binding Moiety on Tumor Targeting and Biodistribution Properties of 67Ga-Labeled Albumin Binder-Conjugated Alpha-Melanocyte-Stimulating Hormone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Radioreceptor assay for alpha-MSH using mouse B16 melanoma cells+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melanoma Imaging using 111In, 86Y and 68Ga labeled CHX-A”-Re(Arg11)CCMSH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Stability issues of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) in solution
Welcome to the technical support center for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13). This guide provides essential information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals successfully work with this cyclic melanotropin analog.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) peptide?
A1: Lyophilized Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) should be stored at -20°C.[1][2] Under these conditions, the peptide is stable for an extended period. Some suppliers suggest a shelf-life of one year.[3]
Q2: What is the recommended solvent for reconstituting the peptide?
A2: For initial reconstitution, sterile, distilled water or a slightly acidic buffer is recommended to create a stock solution. For biological assays, the stock solution can then be diluted into the appropriate experimental buffer. To minimize oxidation, the use of degassed solvents is advisable.
Q3: How should I store the peptide once it is in solution?
A3: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (a few days to a week), solutions can be kept at 4°C.[4] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles.[4]
Q4: What are the main stability concerns for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) in solution?
A4: The primary stability issues for this peptide in solution are related to its cyclic disulfide bond and cysteine residues. These include:
-
Disulfide bond scrambling: Under neutral to alkaline pH, the disulfide bond can be prone to exchange, leading to the formation of incorrect linkages and oligomers.[5][6]
-
Oxidation: The cysteine residues can be oxidized, especially in the presence of dissolved oxygen. This process is accelerated at higher pH.[7][8]
-
Peptide bond hydrolysis: While generally a slow process, hydrolysis can occur over time, especially at extreme pH and elevated temperatures.
Q5: Is this peptide susceptible to enzymatic degradation?
A5: Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is highly resistant to degradation by trypsin.[1][9] The incorporation of a D-amino acid at position 7 and the cyclic structure contribute to its enhanced stability against serum enzymes compared to linear analogs.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time in solution. | Degradation of the peptide due to disulfide bond scrambling, oxidation, or hydrolysis. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -20°C. Consider preparing solutions in a slightly acidic buffer (pH 4-6) to improve stability. Avoid prolonged storage at room temperature or in alkaline buffers. |
| Inconsistent results between experiments. | Variability in peptide concentration due to adsorption to surfaces or aggregation. Degradation during freeze-thaw cycles. | Use low-protein-binding tubes and pipette tips. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure complete dissolution of the peptide before use. |
| Appearance of unexpected peaks in HPLC analysis. | Peptide degradation (e.g., disulfide-scrambled isomers, oxidized forms) or aggregation. | Analyze the sample immediately after preparation. To prevent disulfide scrambling, analyze under acidic conditions (e.g., using a mobile phase with 0.1% TFA).[5] To prevent oxidation, use degassed solvents and consider adding a small amount of a reducing agent like DTT to your sample if compatible with your analysis. |
| Precipitation of the peptide upon reconstitution or dilution in buffer. | The peptide may have limited solubility in certain buffers or at specific pH values. | Reconstitute the peptide in a small amount of an appropriate solvent (e.g., water with a small amount of acetonitrile or DMSO if necessary) before diluting it into your final buffer. Perform a solubility test with different buffers to find the optimal conditions. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) in Solution
| Factor | Effect on Stability | Recommendation |
| pH | More stable at acidic pH (around 4-6). Disulfide scrambling and oxidation increase at neutral to alkaline pH. | Use slightly acidic buffers for storage and, if possible, for experiments. Avoid prolonged exposure to alkaline conditions. |
| Temperature | Degradation is accelerated at higher temperatures. | Store lyophilized peptide at -20°C. Store solutions at 4°C for short-term and -20°C for long-term use. Avoid elevated temperatures during experiments unless required by the protocol. |
| Oxygen | Promotes oxidation of cysteine residues. | Use degassed solvents for reconstitution and in experimental buffers. Minimize headspace in storage vials. |
| Freeze-Thaw Cycles | Can lead to peptide degradation and aggregation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Enzymes | Resistant to tryptic degradation. Cyclization enhances stability against serum enzymes. | Generally stable in the presence of common proteases like trypsin.[1][9] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent moisture condensation.
-
Reconstitution: Add a precise volume of sterile, degassed, distilled water or a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 5.0) to the vial to create a stock solution of a desired concentration (e.g., 1 mg/mL). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.
-
Aliquoting: Divide the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: For short-term storage (up to one week), store the aliquots at 4°C. For long-term storage, store the aliquots at -20°C.
Protocol 2: Analysis of Peptide Purity and Stability by HPLC
This protocol provides a general method for analyzing the purity and degradation of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for this peptide.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm or 220 nm.
-
Sample Preparation: Dilute the peptide solution in Mobile Phase A to a suitable concentration for injection.
-
Analysis: Inject the sample and monitor the chromatogram for the main peptide peak and any impurity or degradation peaks. The retention time and peak area can be used to assess purity and stability over time.
Visualizations
Caption: Key degradation pathways for the peptide in solution.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. [Ac-Cys4,DPhe7,Cys10] a-MSH (4-13), amide - Elabscience® [elabscience.com]
- 3. biorbyt.com [biorbyt.com]
- 4. arigobio.com [arigobio.com]
- 5. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Cyclic melanotropins. 9. 7-D-Phenylalanine analogues of the active-site sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in a-MSH analog experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-Melanocyte-Stimulating Hormone (α-MSH) analogs. It covers common issues encountered during in vitro and in vivo experiments, from basic peptide handling to complex signaling assays.
Frequently Asked Questions (FAQs)
Q1: My lyophilized α-MSH analog won't dissolve. What should I do?
A1: Peptide solubility is a common challenge determined by the amino acid sequence, particularly the proportion of hydrophobic residues.[1][2][3] Lyophilized peptides often contain residual acids like TFA from purification, which can make the solution acidic.[1]
Troubleshooting Steps:
-
Test a small amount first: Always test the solubility of a small aliquot before dissolving the entire sample.
-
Check the peptide's charge:
-
Basic Peptides (net positive charge): Try dissolving in sterile distilled water or a dilute acidic solution like 0.1% acetic acid.[2]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a basic solution, such as dilute ammonium bicarbonate.[2][4]
-
Neutral/Hydrophobic Peptides: These may require an organic solvent. Start by dissolving the peptide in a minimal amount of DMSO, then slowly add this stock solution to your aqueous buffer while vortexing.[1][2][4] Most cell-based assays can tolerate up to 1-2% DMSO.[1]
-
-
Use physical methods: Sonication can help break up aggregates and improve dissolution.[2][4] Perform sonication in short bursts in a cool water bath to prevent peptide degradation.[4]
-
Avoid certain solvents: Do not use DMSO for peptides containing Cysteine (Cys) or Methionine (Met), as it can cause oxidation.[4]
Q2: I'm seeing low or no signal in my cAMP accumulation assay. What are the possible causes?
A2: A weak or absent signal in a cAMP assay can stem from multiple factors, including issues with the cells, the analog, or the assay reagents. The assay itself relies on the competition between cAMP produced by cells and a labeled cAMP tracer for binding to a specific antibody.[5]
Troubleshooting Steps:
-
Verify Cell Health and Receptor Expression: Ensure your cells (e.g., HEK293 transfected with a melanocortin receptor) are healthy, within a low passage number, and adequately express the target receptor.
-
Check Analog Potency and Integrity:
-
Storage: Confirm the analog was stored correctly. Lyophilized peptides should be stored at -20°C or colder, desiccated, and protected from light.[6][7][8][9][10] Reconstituted peptides are stable for short periods at 2-8°C but should be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[6][7][9][10]
-
Activity: Test a known potent agonist, like NDP-MSH, as a positive control to confirm the assay is working.
-
-
Optimize Assay Conditions:
-
Cell Density: Titrate the number of cells per well. Too few cells will produce an insufficient signal, while too many can lead to high basal levels. A starting point of 10,000 cells/well is often recommended.[11]
-
Stimulation Time: The incubation time with the analog can be critical. A 30-minute stimulation is a common starting point.[11][12]
-
Phosphodiesterase (PDE) Inhibitor: Ensure a PDE inhibitor like IBMX is included in your stimulation buffer to prevent the degradation of cAMP.[13][14]
-
Below is a troubleshooting flowchart for this specific issue.
Q3: My α-MSH analog shows high binding affinity but low functional potency (cAMP production). Why?
A3: A dissociation between binding and functional activity can occur.[15] This suggests your analog may be acting as a partial agonist or an antagonist.
-
Partial Agonism: The analog binds to the receptor but induces a submaximal response compared to a full agonist, even at saturating concentrations.
-
Antagonism: The analog binds to the receptor but does not activate it, instead blocking the binding of endogenous agonists like α-MSH. To test this, perform a functional assay where you co-incubate a fixed concentration of a known agonist with increasing concentrations of your analog. A decrease in the agonist's response indicates antagonism.
Q4: I'm observing unexpected off-target effects or toxicity in my in vivo studies. What could be the cause?
A4: While many α-MSH analogs are designed for selectivity, they can still interact with multiple melanocortin receptor (MCR) subtypes. For example, an analog designed for MC4R might have activity at MC1R or MC3R.
-
MC1R Activation: Can lead to skin hyperpigmentation.[16]
-
MC3R/MC4R Activation: Can cause sexual side effects like spontaneous erections.[16]
-
Vehicle Effects: The vehicle used for injection (e.g., DMSO) can have its own biological effects or cause irritation at the injection site.[17] Always run a vehicle-only control group.
-
Peptide Stability: Ensure the peptide is stable in the formulation used for injection. Aggregation or degradation could alter its activity or lead to adverse effects.
Comparative Data of Common α-MSH Analogs
The following table summarizes the in vitro activity of several well-characterized α-MSH analogs at human melanocortin receptors. This data is essential for selecting the appropriate tool compound and interpreting results.
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Primary Use/Characteristic |
| α-MSH | Agonist | Agonist | Agonist | Agonist | Endogenous, non-selective agonist. |
| NDP-MSH | Potent Agonist | Potent Agonist | Potent Agonist | Potent Agonist | Superpotent, long-acting, non-selective agonist.[18] |
| Melanotan-II (MT-II) | Agonist | Agonist | Agonist | Agonist | Non-selective agonist, known to induce tanning and have aphrodisiac effects.[7] |
| Setmelanotide (Imcivree) | Weak Agonist | Weak Agonist | Potent & Selective Agonist | - | Selective MC4R agonist for treating rare genetic obesity disorders.[16][19][20] |
| SHU9119 | Agonist | Antagonist | Antagonist | Agonist | Classic research tool used as an MC3R/MC4R antagonist. |
Data compiled from multiple sources. Absolute values (Ki, EC50) can vary between labs and assay conditions.
Key Experimental Protocols & Signaling Pathways
α-MSH/MC4R Signaling Pathway
α-MSH and its analogs primarily signal through G-protein coupled receptors (GPCRs). Activation of the MC4R, for example, stimulates the Gαs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[13] This second messenger then activates Protein Kinase A (PKA), leading to downstream cellular responses related to energy homeostasis and appetite suppression.[20]
Protocol 1: Competitive Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., 125I-NDP-MSH) from the target receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human melanocortin receptor of interest.[14]
-
Binding Buffer: Minimum Essential Medium (MEM) or similar, often supplemented with a protease inhibitor.[12][14]
-
Radioligand: 125I-NDP-α-MSH.
-
Non-labeled ("cold") competitor ligands: Test analog and a known reference (e.g., NDP-MSH).
-
96-well plates and filtration apparatus.
Methodology:
-
Cell Plating: Seed cells in 96-well plates 48 hours prior to the assay to achieve a confluent monolayer.[14]
-
Assay Setup:
-
Wash cell monolayers once with ice-cold Binding Buffer.
-
Add Binding Buffer containing a constant concentration of 125I-NDP-MSH to all wells.
-
Add varying concentrations of the unlabeled test analog (or reference ligand) to the wells.
-
Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of unlabeled NDP-MSH).
-
-
Incubation: Incubate the plates for 2-3 hours at a controlled temperature (e.g., 15°C or 37°C) to reach binding equilibrium.[12][15]
-
Termination & Washing: Terminate the binding by rapidly aspirating the buffer and washing the cells with ice-cold buffer to remove unbound radioligand.
-
Lysis & Counting: Lyse the cells (e.g., with 0.1 N NaOH) and transfer the lysate to counting tubes.[12] Measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be converted to a Ki value.
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of an agonist by quantifying the amount of intracellular cAMP produced upon receptor stimulation.
Materials:
-
Cells expressing the target receptor.
-
Stimulation Buffer: Serum-free medium (e.g., DMEM) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.[12]
-
Test analog and a reference full agonist (e.g., α-MSH or NDP-MSH).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5][13]
Methodology:
-
Cell Preparation: Harvest and resuspend cells in Stimulation Buffer to the desired density.
-
Assay Setup (in a 384-well plate):
-
Add varying concentrations of the test analog to the wells.
-
Add the cell suspension to each well to initiate stimulation.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[12]
-
Cell Lysis: Add a lysis buffer provided with the cAMP kit. The detergent in the buffer is typically sufficient to lyse the cells and release intracellular cAMP.[5]
-
cAMP Detection: Follow the specific instructions for your chosen cAMP detection kit. This usually involves adding detection reagents (e.g., antibody-conjugated acceptor beads and a biotinylated cAMP tracer) and incubating for a set time before reading the plate on a compatible plate reader.[5][13]
-
Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the analog to determine the EC50 (concentration that produces 50% of the maximal response).
General Experimental Workflow
The diagram below outlines a typical workflow for the initial characterization of a novel α-MSH analog.
References
- 1. Peptide Synthesis Knowledge Base [peptide2.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. raybiotech.com [raybiotech.com]
- 7. prospecbio.com [prospecbio.com]
- 8. cellsciences.com [cellsciences.com]
- 9. lifetein.com [lifetein.com]
- 10. MT2 (Melanotan 2) | Synthesis Peptides [synthesispeptides.io]
- 11. mesoscale.com [mesoscale.com]
- 12. academic.oup.com [academic.oup.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. An Unusual Conformation of MSH Analogues Leads to a Selective Human Melanocortin 1 Receptor Antagonist for Targeting Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioreceptor assay for alpha-MSH using mouse B16 melanoma cells+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.aap.org [publications.aap.org]
- 17. Toxicologic studies of a superpotent alpha-melanotropin, [Nle4, D-Phe7]alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. Setmelanotide - Wikipedia [en.wikipedia.org]
Optimizing concentration of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) for in vitro assays
Welcome to the technical support center for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent cyclic melanotropin analogue in in vitro assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) and what is its primary mechanism of action?
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a synthetic, cyclic analogue of α-melanocyte-stimulating hormone (α-MSH). Its primary mechanism of action is as an agonist for melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs). Upon binding, it predominantly activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade plays a crucial role in various physiological processes, including pigmentation, energy homeostasis, and inflammation.[1][2]
Q2: What are the key advantages of using this cyclic peptide analogue in my assays?
This peptide analogue offers several advantages over the native α-MSH, including enhanced potency, prolonged biological activity, and increased resistance to enzymatic degradation, particularly by trypsin. The cyclic structure imparted by the disulfide bridge between Cys4 and Cys10, along with the D-Phe7 substitution, contributes to its high stability and superagonist activity observed in various bioassays.
Q3: In which in vitro assays is this peptide commonly used?
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) and similar melanocortin agonists are frequently used in a variety of in vitro assays to characterize their interaction with melanocortin receptors. These include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the peptide to different MCR subtypes.
-
cAMP Accumulation Assays: To measure the functional potency (EC50) and efficacy (Emax) of the peptide in stimulating the canonical Gs signaling pathway.
-
Melanogenesis Assays: To assess the peptide's ability to stimulate melanin production in melanoma cell lines.
-
Tyrosinase Activity Assays: To quantify the activity of a key enzyme in melanin synthesis following peptide stimulation.
Q4: What is the recommended starting concentration range for this peptide in in vitro assays?
The optimal concentration will vary depending on the specific assay, cell type, and receptor expression levels. However, based on available data for this and similar potent melanocortin agonists, a general starting point for dose-response experiments would be in the range of 1 pM to 1 µM. For binding assays, the concentration range should be chosen to bracket the expected Ki value. For functional assays like cAMP accumulation, a wider range is recommended to determine the full dose-response curve and accurately calculate the EC50.
Quantitative Data Summary
The following tables summarize the available quantitative data for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) and the closely related, well-characterized melanocortin agonist, Melanotan II (MT-II), across various melanocortin receptor subtypes. This data provides a reference for expected binding affinities and functional potencies.
Table 1: Binding Affinity (Ki) of Melanocortin Agonists
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Radioligand |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | Not specified | Kd = 6.66 ± 2.02 | Not specified | Not specified |
| Melanotan II (MT-II) | hMC1R | 0.57 ± 0.08 (IC50) | hMC1R-transfected cells | [¹²⁵I]NDP-α-MSH |
| Melanotan II (MT-II) | hMC3R | 3.9 | CHO | [¹²⁵I]NDP-α-MSH |
| Melanotan II (MT-II) | hMC4R | 1.0 | CHO | [¹²⁵I]NDP-α-MSH |
| Melanotan II (MT-II) | hMC5R | 40 | CHO | [¹²⁵I]NDP-α-MSH |
Note: Data for Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is limited. Data for the widely studied analogue Melanotan II is provided for comparative purposes.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Melanocortin Agonists
| Compound | Receptor Subtype | Assay | EC50 (nM) | Emax (% of control) | Cell Line |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | Not specified | Tyrosinase Assay | 0.58 ± 0.31 | Not Reported | Not specified |
| Melanotan II (MT-II) | hMC1R | cAMP Assay | 0.20 ± 0.05 | Not Reported | hMC1R-transfected cells |
| Melanotan II (MT-II) | hMC3R | cAMP Assay | 1.3 | Not Reported | CHO |
| Melanotan II (MT-II) | hMC4R | cAMP Assay | 0.7 | Not Reported | CHO |
| Melanotan II (MT-II) | hMC5R | cAMP Assay | 19 | Not Reported | CHO |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of the peptide.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
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Binding buffer
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH)
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Increasing concentrations of the unlabeled competitor peptide (Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)).
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Cell membrane preparation.
-
-
For total binding, omit the competitor peptide.
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For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 1 µM NDP-α-MSH).
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Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of the peptide.
-
Cell Culture:
-
Seed cells expressing the melanocortin receptor of interest in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP levels in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the peptide concentration.
-
Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Troubleshooting Guides
Peptide Solubility
Issue: The peptide is difficult to dissolve.
-
Initial Steps:
-
Test a small amount first: Before dissolving the entire sample, test the solubility of a small aliquot to avoid wasting the product.
-
Use sterile, distilled water initially: For short peptides, water is often a suitable solvent.
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.
-
-
Solvent Selection Based on Peptide Properties:
-
Basic Peptides: If the peptide has a net positive charge (contains more basic residues like K, R, H), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid in water).
-
Acidic Peptides: If the peptide has a net negative charge (contains more acidic residues like D, E), try a slightly basic solution (e.g., 10% ammonium bicarbonate in water).
-
Hydrophobic Peptides: For peptides with a high proportion of hydrophobic residues, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous assay buffer, is recommended. Caution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%).
-
-
Storage of Stock Solutions:
-
Aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
Common Assay Issues
Issue: High background or non-specific binding in radioligand binding assays.
-
Potential Causes & Solutions:
-
Radioligand concentration is too high: Use a radioligand concentration at or below its Kd value.
-
Insufficient washing: Increase the number and volume of washes with ice-cold buffer.
-
Filter binding: Pre-soak the filter plates with PEI or BSA to block non-specific binding sites.
-
Hydrophobic interactions: Include BSA in the binding buffer to reduce non-specific binding of hydrophobic ligands.
-
Issue: Low or no signal in cAMP assays.
-
Potential Causes & Solutions:
-
Low receptor expression: Ensure the cell line used has adequate expression of the target melanocortin receptor.
-
PDE activity: Include a PDE inhibitor like IBMX in the assay buffer to prevent cAMP degradation.
-
Cell health: Ensure cells are healthy and not over-confluent.
-
Peptide degradation: Prepare fresh peptide dilutions for each experiment.
-
Incorrect assay incubation time: Optimize the incubation time for agonist stimulation.
-
Issue: High well-to-well variability.
-
Potential Causes & Solutions:
-
Inconsistent cell seeding: Ensure a uniform cell density in all wells.
-
Pipetting errors: Use calibrated pipettes and be precise with all additions.
-
Edge effects in 96-well plates: Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain humidity.
-
Incomplete peptide dissolution: Ensure the peptide is fully dissolved before adding it to the assay.
-
Visualizations
Signaling Pathway of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
Caption: Canonical Gs signaling pathway activated by Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Experimental Workflow for cAMP Assay
Caption: Step-by-step workflow for a typical in vitro cAMP accumulation assay.
Troubleshooting Logic for Peptide Solubility
Caption: A logical workflow for troubleshooting common peptide solubility issues.
References
Technical Support Center: Preventing Enzymatic Degradation of Cyclic Melanotropins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic melanotropins. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the challenges of preventing enzymatic degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cyclic melanotropins over their linear counterparts?
A1: Cyclic melanotropins offer several advantages over linear analogs, primarily due to their constrained conformation. This rigidity can lead to increased receptor binding affinity and specificity.[1][2] Furthermore, the cyclic structure provides enhanced stability and resistance to enzymatic degradation by protecting the N- and C-termini from exopeptidases.[1][2]
Q2: Which enzymes are known to degrade melanotropins?
A2: The native α-melanocyte-stimulating hormone (α-MSH) is susceptible to degradation by several enzymes. Prolyl carboxypeptidase (PRCP) has been identified as an enzyme responsible for the inactivation of α-MSH. Additionally, endopeptidase 24.11 has been shown to cleave α-MSH at multiple sites. While cyclization offers protection, the specific enzymes that may still cleave cyclic analogs are a subject of ongoing research.
Q3: How does the incorporation of D-amino acids, such as D-Phenylalanine, enhance the stability of cyclic melanotropins?
A3: Substituting a naturally occurring L-amino acid with its D-enantiomer, such as D-Phenylalanine at position 7 (D-Phe7), can significantly increase the stability of cyclic melanotropins. This modification makes the peptide less recognizable as a substrate for many endogenous proteases, which are stereospecific for L-amino acids. This increased resistance to enzymatic cleavage often results in a prolonged biological half-life and sustained activity.
Q4: What are the best practices for storing cyclic melanotropin solutions to minimize degradation?
A4: To ensure the stability of your cyclic melanotropin solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. For short-term storage (days), refrigeration at 4°C is acceptable, but for long-term storage (weeks to months), it is best to store solutions at -20°C or -80°C. Use high-purity solvents and buffers for reconstitution and consider sterile filtering the solution.
Q5: Can you provide a brief overview of the melanocortin signaling pathway?
A5: Cyclic melanotropins act as agonists for melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[3] Upon binding of a melanotropin analog, the receptor undergoes a conformational change, activating the associated G-protein (typically Gs). This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various physiological responses depending on the receptor subtype and cell type.[4][5]
Troubleshooting Guides
This section addresses common issues encountered during experiments with cyclic melanotropins.
Issue 1: Inconsistent or lower-than-expected peptide activity in cell-based assays.
| Possible Cause | Suggested Solution |
| Enzymatic degradation in cell culture media. | Supplement the media with a broad-spectrum protease inhibitor cocktail, if compatible with your experimental goals. Minimize the incubation time of the peptide with cells where possible. |
| Peptide adsorption to plasticware. | Use low-protein-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help, if it does not interfere with the assay. |
| Incorrect peptide concentration due to handling issues. | Confirm the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method. Ensure accurate pipetting and serial dilutions. |
| Suboptimal assay conditions. | Optimize incubation times, cell density, and serum concentration in your assay. Serum contains proteases that can degrade peptides. |
Issue 2: Variability in serum/plasma stability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent quenching of enzymatic activity. | Ensure immediate and thorough mixing of the plasma sample with the quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) at each time point to effectively stop all enzymatic reactions. |
| Batch-to-batch variability in plasma/serum. | Use a pooled lot of plasma or serum for the entire study to minimize variability in enzyme content and activity between different donors. |
| Precipitation of the peptide with plasma proteins. | Optimize the protein precipitation method. While strong acids are sometimes used, mixtures of organic solvents may be more suitable for preserving the peptide for analysis. |
| Analytical variability (HPLC/LC-MS). | Include a stable internal standard in your analytical runs to account for variations in sample processing and instrument response. Run calibration standards with each batch of samples. |
Issue 3: Unexpected peaks observed during HPLC analysis of stability samples.
| Possible Cause | Suggested Solution |
| Peptide degradation products. | Collect the fractions corresponding to the unexpected peaks and analyze them by mass spectrometry (MS) to identify the fragments. This can help pinpoint potential cleavage sites. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase solutions with high-purity solvents and reagents. Ensure that all vials and sample handling equipment are clean. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants in the sample matrix. If peak shape deteriorates, flush the column according to the manufacturer's instructions or replace it. |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase of your HPLC gradient to ensure good peak shape for early-eluting peaks. |
Data Presentation
Table 1: Half-life of Selected Melanotropin Analogs in Plasma/Serum
| Peptide | Modification | Half-life | Species | Reference |
| α-MSH | Linear, natural sequence | Very short | Human | [6] |
| Melanotan I ([Nle4, D-Phe7]-α-MSH) | Linear, D-Phe7 substitution | 0.8 - 1.7 hours (beta-phase) | Human | [7] |
| Melanotan II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) | Cyclic, D-Phe7 substitution | ~33 hours | Not specified | [6] |
| BL3020-1 | Backbone cyclized | Stable against intestinal enzymes | Not specified | [8][9] |
| Peptide 1 (Tam-labeled [F7,P34]-pNPY with Tam at Lys4) | Tam-labeled | 43.5 hours | Human | [10] |
| Peptide 2 (Tam-labeled) | Tam-labeled | 3.2 hours | Human | [10] |
Note: Half-life values can vary depending on the experimental conditions and the analytical methods used.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a cyclic melanotropin in plasma using RP-HPLC for quantification.
Materials:
-
Test cyclic melanotropin
-
Pooled human plasma (heparinized), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Preparation of Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., sterile water or PBS with a small amount of DMSO if needed for solubility).
-
Incubation Setup:
-
Thaw the pooled human plasma on ice.
-
In a low-protein-binding microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for at least 5 minutes.
-
-
Initiation of Reaction (t=0):
-
Add 5 µL of the 1 mg/mL peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL.
-
Mix gently by inverting the tube several times.
-
-
Time-Point Sampling:
-
Immediately withdraw a 50 µL aliquot of the plasma-peptide mixture and transfer it to a new tube containing 100 µL of ice-cold quenching solution. Vortex vigorously for 30 seconds. This is your t=0 sample.
-
Continue to incubate the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes, and 24 hours), repeat the sampling and quenching process.
-
-
Protein Precipitation:
-
After the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant from each tube to an HPLC vial.
-
Analyze the samples by RP-HPLC. The percentage of the intact peptide remaining at each time point is determined by comparing the peak area of the peptide at that time point to the peak area at t=0.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
-
Visualizations
Melanocortin Receptor Signaling Pathway
Caption: Simplified signaling pathway of a cyclic melanotropin via a G-protein coupled melanocortin receptor.
Experimental Workflow for In Vitro Plasma Stability Assay
References
- 1. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 3. Melanotan II - Wikipedia [en.wikipedia.org]
- 4. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Melanotan II | 121062-08-6 [chemicalbook.com]
- 7. Skin pigmentation and pharmacokinetics of melanotan-I in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic melanocortin receptor agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected results in our immunoassay when using Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13). Could this be due to off-target interactions?
A1: While direct off-target receptor binding is a possibility, a more common issue in immunoassays is antibody cross-reactivity. If you are using an ELISA kit designed for endogenous α-MSH, it is important to be aware that some antibodies may cross-react with Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13). For example, certain commercial α-MSH ELISA kits have documented a 16.3% cross-reactivity with this analog.[1][2][3][4] This could lead to an overestimation of endogenous α-MSH levels if the synthetic peptide is present in the sample.
Troubleshooting Steps:
-
Verify Antibody Specificity: Contact the manufacturer of your immunoassay to obtain specific data on cross-reactivity with this peptide analog.
-
Use a Specific Standard Curve: If possible, generate a standard curve using Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to accurately quantify its concentration.
-
Sample Purification: If measuring endogenous α-MSH in the presence of the analog, consider sample purification methods like HPLC to separate the two peptides before quantification.
Q2: What is the known on-target potency of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)? How can I be sure my observed effects are not due to off-target activity?
A2: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a highly potent agonist at its target melanocortin receptors. To differentiate between on-target and potential off-target effects, it is crucial to consider the concentration at which you are observing activity. On-target effects should occur at concentrations consistent with its known high potency.
| Parameter | Value | Assay System |
| Binding Affinity (Kd) | 6.66 ± 2.02 x 10⁻⁹ M | Competitive binding assay (B16 melanoma cells) |
| Functional Potency (EC₅₀) | 5.80 ± 3.09 x 10⁻¹¹ M | Tyrosinase stimulation assay (B16 melanoma cells) |
Data from Suli-Vargha, E. A. (1995). Thesis, University of Bath.[5]
If you are observing biological effects at concentrations significantly higher than these values, the possibility of off-target interactions should be investigated.
Q3: Has Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) been screened for activity at other non-melanocortin receptors?
| Peptide Hormone | Immunological Cross-Reactivity (%) |
| Neuropeptide Y (Human, Rat) | 0 |
| CART (55-102) (Human) | 0 |
| AGRP (83-132)-NH2 (Human) | 0 |
| ACTH (Human) | 0 |
| Leptin (Human) | 0 |
Data compiled from various α-MSH ELISA kit datasheets.[1][2][3]
While this does not rule out pharmacological activity at the receptors for these peptides, it makes it less likely.
Q4: Could Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) have different affinities for the various melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R)?
A4: Yes, this is a distinct possibility. While this specific analog is known to be a potent melanotropin, detailed studies on its selectivity profile across all melanocortin receptor (MCR) subtypes are not extensively published. Structure-activity relationship studies on other cyclic MSH analogs have shown that modifications to the peptide backbone and side chains can significantly alter selectivity for MCR subtypes.[1][2][3] For instance, substitutions at the D-Phe7 position in other cyclic MSH peptides have been shown to modulate selectivity between MC3R, MC4R, and MC5R.[2][3] Therefore, it is plausible that Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) also exhibits a unique selectivity profile.
Troubleshooting Workflow for Unexpected Biological Responses:
Caption: Troubleshooting logic for unexpected experimental outcomes.
Experimental Protocols
Competitive Binding Assay (for Melanocortin Receptors)
This protocol is a generalized procedure based on the methodology described for determining the binding affinity of melanocortin analogs.
-
Cell Culture: Culture B16 murine melanoma cells (or other cells expressing the melanocortin receptor of interest) in appropriate media until confluent.
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Radioligand: Use a radiolabeled melanocortin receptor ligand, such as [¹²⁵I]-NDP-MSH.
-
Competition Assay: In a multi-well plate, add a constant amount of cell membranes and a fixed concentration of the radioligand to each well.
-
Test Compound: Add increasing concentrations of the unlabeled competitor, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13), to the wells. For non-specific binding, use a high concentration of unlabeled α-MSH.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ and then the dissociation constant (Kd) using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Caption: On-target signaling pathway and corresponding assay types.
References
- 1. Cyclic analogs of alpha-melanocyte-stimulating hormone (alphaMSH) with high agonist potency and selectivity at human melanocortin receptor 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of cyclic [D-Nal7] and [D-Phe7] substituted MSH analogues for the melanocortin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7,Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Improving signal-to-noise in melanocortin receptor binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their melanocortin receptor binding assays and improve the signal-to-noise ratio.
Troubleshooting Guide
High Non-Specific Binding (NSB)
Question: My non-specific binding is very high, making it difficult to detect a specific signal. What can I do to reduce it?
Answer: High non-specific binding (NSB) can obscure your specific binding signal.[1] Ideally, NSB should be less than 50% of the total binding.[1] Here are several strategies to troubleshoot and reduce high NSB:
-
Optimize Radioligand Concentration: Using a radioligand concentration at or below its dissociation constant (Kd) is a common starting point.[1][2] Higher concentrations can lead to increased binding to non-receptor components.[2]
-
Adjust Assay Buffer Composition: Including blocking agents like Bovine Serum Albumin (BSA) can prevent the ligand from adhering to plates and filters.[1][2]
-
Pre-treat Filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[3]
-
Reduce Membrane Protein Amount: A typical range for many receptor assays is 100-500 µg of membrane protein.[1] Titrating the amount of cell membrane can help optimize the assay.[1]
-
Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1][2]
-
Consider Ligand Hydrophobicity: Hydrophobic ligands tend to have higher non-specific binding.[1] If possible, selecting a more hydrophilic radioligand can be beneficial.
Low Specific Binding Signal
Question: I am observing a very low specific binding signal. How can I increase it?
Answer: A weak specific binding signal can make it difficult to obtain reliable data. This can stem from issues with your reagents, assay conditions, or the receptor preparation itself.[3]
-
Verify Receptor Preparation Activity: Ensure that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bmax).[3] Perform a protein concentration assay and consider running a saturation binding experiment to determine the receptor density.[3]
-
Check Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled compound.[3]
-
Optimize Incubation Time and Temperature: The incubation time must be sufficient for the binding reaction to reach equilibrium.[2] Perform a time-course experiment to determine the optimal incubation period.[4]
-
Ensure Optimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact binding. Ensure your buffer is fresh and at the correct pH.[4] Some melanocortin receptors, like MC4R, show increased ligand binding in the presence of divalent cations such as Ca2+.[5]
Poor Reproducibility and High Variability
Question: My results are inconsistent between experiments and have high variability. How can I improve reproducibility?
Answer: Lack of reproducibility can arise from several factors, including inconsistent technique and reagent variability.[1] Standardizing your assay protocol is crucial for consistent results.[3]
-
Standardize Protocols: Develop and strictly adhere to a standardized protocol for all assay steps, including consistent incubation times and temperatures.[3][4]
-
Consistent Reagent Preparation: Prepare reagents in large batches and aliquot them to minimize batch-to-batch variability.[1][4]
-
Automate Pipetting: If available, use automated liquid handling systems to minimize pipetting errors, which are a significant source of variability.[3]
-
Ensure Homogeneous Membrane Preparation: Thoroughly homogenize your membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.[3]
Frequently Asked Questions (FAQs)
Q1: What is the ideal percentage of total radioligand bound in the assay?
A1: To avoid depleting the radioligand, it is recommended to keep the total amount of radioligand bound to less than 10% of the total amount added.[6] This is often referred to as "Zone A".[6]
Q2: How do I choose the right concentration of unlabeled ligand for determining non-specific binding?
A2: A common rule of thumb is to use the unlabeled ligand at a concentration 100 times its Kd for the receptor, or 100 times the highest concentration of the radioligand, whichever is greater.[7][8]
Q3: What are the typical components of a binding buffer for melanocortin receptor assays?
A3: While the optimal buffer can vary, a common starting point is a buffer like Minimum Essential Medium (MEM) or HEPES-buffered saline.[9][10] Key components and their typical concentration ranges are summarized in the table below.
| Component | Typical Concentration Range | Purpose | Reference(s) |
| Buffer (e.g., HEPES) | 20-25 mM | Maintain pH | [2][9] |
| MgCl₂ or MgSO₄ | 1-10 mM | Divalent cation, may be required for receptor conformation/affinity | [2][9] |
| CaCl₂ | 1-1.5 mM | Divalent cation, shown to be a cofactor for some MC receptors | [5][9] |
| Bovine Serum Albumin (BSA) | 0.1% - 0.2% | Blocking agent to reduce non-specific binding | [2][9][10] |
| 1,10-Phenanthroline | 1 mM | Protease inhibitor | [9] |
Q4: What is the difference between a saturation binding assay and a competition binding assay?
A4: A saturation binding assay is used to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd) by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[6][11] A competition binding assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[6][12] This allows for the determination of the unlabeled compound's binding affinity (Ki).[2]
Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol outlines the general steps for performing a saturation binding experiment to determine the Kd and Bmax of a radioligand for a specific melanocortin receptor.
-
Reagent Preparation:
-
Binding Buffer: Prepare a suitable binding buffer (see table in FAQs for examples).
-
Radioligand Dilutions: Prepare a series of dilutions of the radioligand in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.[3]
-
Unlabeled Ligand: Prepare a high concentration of an appropriate unlabeled ligand to determine non-specific binding (e.g., 100x Kd).[7]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.[3]
-
Total Binding Wells: Add a known amount of cell membrane preparation and the corresponding radioligand dilution.[3]
-
Non-specific Binding Wells: Add the cell membrane preparation, the radioligand dilution, and the high concentration of the unlabeled competitor.[3]
-
-
Incubation:
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium. This time should be determined from prior kinetic experiments.[1]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.[1]
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
Protocol 2: Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of an unlabeled test compound.
-
Reagent Preparation:
-
Assay Setup:
-
Incubation, Termination, and Washing:
-
Follow steps 3-4 from Protocol 1.
-
-
Quantification:
-
Measure bound radioactivity as in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).[2]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Visualizations
Caption: Workflow for a typical radioligand binding assay.
Caption: Simplified melanocortin receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. swordbio.com [swordbio.com]
- 5. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. graphpad.com [graphpad.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. researchgate.net [researchgate.net]
Addressing experimental variability with Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Frequently Asked Questions (FAQs)
Q1: What is Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) and what is its primary mechanism of action?
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH). It is a cyclic peptide that acts as a superagonist at melanocortin receptors, particularly the melanocortin 1 receptor (MC1R).[1][2] Its primary mechanism of action involves binding to MC1R, a G protein-coupled receptor, which predominantly activates the adenylyl cyclase (AC)/cyclic AMP (cAMP) signaling pathway.[[“]][[“]][5][6] This leads to downstream effects such as increased melanin synthesis and enhanced DNA repair mechanisms.[[“]][[“]][6] The D-Phe7 substitution and cyclization contribute to its increased potency, prolonged activity, and resistance to enzymatic degradation compared to native α-MSH.[7]
Q2: How should I properly store and handle the lyophilized peptide and its solutions?
Proper storage and handling are critical to maintain the peptide's stability and activity. Lyophilized Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) should be stored at -20°C.[2][8] For preparing stock solutions, it is recommended to dissolve the peptide in sterile, purified water or a buffer appropriate for your experimental system. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[9] Once thawed, use the aliquot immediately and avoid refreezing.
Q3: What are the expected binding affinity and potency of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)?
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) exhibits a significantly higher binding affinity and potency compared to the native α-MSH. The table below summarizes the dissociation constants (Kd) and EC50 values from comparative studies.
| Compound | Binding Affinity (Kd) [nM] | Tyrosinase Assay (EC50) [nM] |
| α-MSH | Not specified | 9.60 x 10⁻¹⁰ ± 5.02 x 10⁻¹⁰ |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | 6.66 x 10⁻⁹ ± 2.02 x 10⁻⁹ | 5.80 x 10⁻¹¹ ± 3.09 x 10⁻¹¹ |
| [Cys4,Cys10]α-MSH | 3.52 x 10⁻⁷ ± 2.17 x 10⁻⁷ | 9.60 x 10⁻¹⁰ ± 5.02 x 10⁻¹⁰ |
Data extracted from a thesis at the University of Bath.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | Peptide Degradation: Improper storage (e.g., repeated freeze-thaw cycles, storage in solution for extended periods).[9] | Aliquot stock solutions into single-use volumes and store at -20°C or below. Avoid repeated freezing and thawing. |
| Oxidation: The cysteine residues in the peptide are susceptible to oxidation, which can lead to dimerization or aggregation and loss of activity.[9] | Prepare solutions fresh before use. Consider using buffers degassed with nitrogen. | |
| Incorrect Peptide Concentration: Inaccurate calculation of the peptide concentration due to failure to account for peptide purity and the presence of counter-ions (e.g., TFA).[9] | Determine the net peptide content from the certificate of analysis and adjust concentration calculations accordingly. | |
| High inter-experimental variability | Peptide Solubility Issues: The peptide may not be fully dissolved, leading to inconsistent concentrations in your assays. | Ensure the peptide is completely dissolved. If solubility is an issue, try gentle warming or sonication. Confirm the optimal solvent for your specific peptide batch from the supplier. |
| Inconsistent Assay Conditions: Variations in incubation times, temperatures, or cell passage numbers. | Standardize all assay parameters and maintain consistency across experiments. | |
| Contaminants in Peptide Preparation: Residual trifluoroacetic acid (TFA) from peptide synthesis can affect cell viability and experimental outcomes.[11] | If high sensitivity is required, consider purchasing TFA-removed peptide or performing buffer exchange. | |
| Unexpected off-target effects | Non-specific Binding: At high concentrations, the peptide may bind to other receptors or cellular components. | Perform dose-response experiments to determine the optimal concentration range. Include appropriate negative controls. |
| Interaction with Media Components: The peptide may interact with components in the cell culture media, altering its activity. | Test the peptide's activity in different media formulations if unexpected results are observed. |
Experimental Protocols & Methodologies
MC1R Signaling Pathway
The primary signaling pathway activated by Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) through the MC1R is the cAMP pathway. Upon ligand binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like the transcription factor CREB. This cascade ultimately results in the increased expression of genes involved in melanogenesis, such as tyrosinase. MC1R can also signal through other pathways, including the MAPK/ERK pathway.[[“]][[“]][5]
General Experimental Workflow for In Vitro Bioassay
This workflow outlines the general steps for assessing the bioactivity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) in a cell-based assay.
Protocol: In Vitro Tyrosinase Activity Assay
This protocol is a general guideline for measuring the effect of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) on tyrosinase activity in cultured melanocytes (e.g., B16F10 melanoma cells).
-
Cell Culture and Seeding:
-
Culture B16F10 cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) in cell culture media. A typical concentration range would be from 1 pM to 1 µM.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of the peptide. Include a vehicle control (media without peptide).
-
Incubate the cells for 48-72 hours.
-
-
Cell Lysis:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 50 mM sodium phosphate buffer containing 1% Triton X-100 and a protease inhibitor cocktail).[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Tyrosinase Activity Measurement:
-
In a new 96-well plate, add a specific volume of the cell lysate to each well.
-
To initiate the reaction, add L-DOPA (a substrate for tyrosinase) to each well to a final concentration of 2 mg/mL.[12]
-
Immediately measure the absorbance at 475-492 nm using a microplate reader.[12]
-
Take readings every 10 minutes for at least 1 hour at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance over time) for each concentration of the peptide.
-
Normalize the tyrosinase activity to the total protein concentration of the lysate.
-
Plot the tyrosinase activity against the peptide concentration and determine the EC50 value.
-
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common issues encountered during experiments with Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic melanotropins. 9. 7-D-Phenylalanine analogues of the active-site sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. genscript.com [genscript.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. genscript.com [genscript.com]
- 12. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Synthetic Peptide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in their studies involving synthetic peptides.
Section 1: Peptide Synthesis and Purity
FAQs
Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?
A1: Low peptide yield in SPPS can stem from several factors throughout the synthesis process. The primary issues to investigate are incomplete peptide chain assembly, premature cleavage of the peptide from the resin, and inefficient final cleavage. Incomplete coupling or deprotection can lead to truncated peptide sequences, reducing the yield of the desired full-length peptide.[1] To troubleshoot, it is recommended to monitor coupling reactions using a qualitative method like the ninhydrin (Kaiser) test to check for free primary amines after each coupling step.[1]
Q2: How can I minimize the presence of impurities in my synthetic peptide?
A2: Minimizing impurities starts with optimizing the synthesis process and employing rigorous purification techniques. Common impurities include deletion sequences from incomplete coupling, truncated sequences, products with incompletely removed protecting groups, and byproducts from side reactions.[2][3] Using high-quality reagents, fresh solvents, and optimizing coupling and deprotection times can significantly reduce the formation of these impurities.[3][4] Post-synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide away from contaminants.[5][6]
Q3: What are some common types of impurities found in synthetic peptides?
A3: Common impurities in synthetic peptides can be categorized as follows:
-
Process-related impurities: These arise during synthesis and include deletion sequences (missing amino acids), insertion sequences (added amino acids), truncated peptides, and incompletely removed protecting groups.[2][7][8]
-
Degradation products: These can form during synthesis, purification, or storage and include oxidized peptides (especially those containing Met, Cys, or Trp), deamidated peptides (Asn and Gln residues), and the formation of pyroglutamate from N-terminal glutamine.[2][9]
-
Reagent-related impurities: Residuals from the synthesis process, such as trifluoroacetic acid (TFA) and other scavengers, can also be present.[3]
Troubleshooting Guide: Low Synthesis Yield
| Problem | Potential Cause | Recommended Solution | Monitoring/Verification |
| Low Yield of Full-Length Peptide | Incomplete coupling of amino acids | Increase coupling time, use a higher excess of amino acid and coupling reagents, or switch to a more potent coupling agent (e.g., HATU, HCTU).[1][4] | Perform a ninhydrin (Kaiser) test after coupling to detect free amines. |
| Incomplete deprotection of the Fmoc group | Increase deprotection time or use a fresh deprotection solution. | Monitor the release of the Fmoc adduct using a UV spectrophotometer. | |
| Peptide aggregation on the resin | Use a higher concentration of coupling reagents, incorporate pseudoproline dipeptides, or perform the synthesis at an elevated temperature.[4] | Analyze a small cleaved sample by HPLC-MS to identify aggregation-prone sequences. | |
| Premature cleavage from the resin | Use a more stable resin-linker combination suitable for your peptide sequence and synthesis conditions. | Analyze the cleavage solution for prematurely cleaved peptides. | |
| Inefficient final cleavage | Ensure the cleavage cocktail is freshly prepared and appropriate for the peptide sequence and protecting groups used. Increase cleavage time or repeat the cleavage step.[1][10] | Weigh the resin before and after synthesis to confirm a substantial increase in mass.[10] Analyze the resin after cleavage for any remaining peptide. |
Section 2: Peptide Handling, Storage, and Solubility
FAQs
Q1: What is the best way to store lyophilized and reconstituted peptides to ensure their stability?
A1: For long-term storage, lyophilized peptides should be kept at -20°C or preferably -80°C in a tightly sealed container with a desiccant to minimize degradation from moisture and oxidation.[9][11][12][13] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[9][11] Once reconstituted in a solution, peptides are significantly less stable. It is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[12][14] Peptides containing Cys, Met, Trp, Asn, or Gln have a shorter shelf life in solution.[12][13]
Q2: My peptide is insoluble in aqueous solutions. What should I do?
A2: Peptide solubility is largely determined by its amino acid composition.[15][16] If a peptide is insoluble in water, the first step is to determine its net charge at a neutral pH.
-
Basic peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid and then dilute with water.[17][18]
-
Acidic peptides (net negative charge): Attempt to dissolve in a small amount of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide and then dilute with water.[11][17]
-
Neutral or hydrophobic peptides: These often require a small amount of an organic solvent like DMSO, DMF, or acetonitrile to be dissolved first, followed by slow, dropwise addition to an aqueous buffer with constant stirring.[15][17][18]
Always test the solubility on a small aliquot of the peptide first.[11][17] Sonication can also help to dissolve peptides.[19]
Troubleshooting Guide: Peptide Solubility
| Problem | Peptide Characteristic | Recommended Solubilization Protocol | Important Considerations |
| Insoluble in Water | Basic Peptide (Net positive charge) | 1. Attempt to dissolve in sterile distilled water. 2. If insoluble, add a small amount of 10-30% acetic acid.[17][18] 3. Dilute to the desired concentration with water or buffer. | Avoid using basic solutions which can cause side reactions. |
| Acidic Peptide (Net negative charge) | 1. Attempt to dissolve in sterile distilled water. 2. If insoluble, add a small amount of 0.1 M ammonium bicarbonate or 10% NH4OH.[11][17] 3. Dilute to the desired concentration with water or buffer. | For peptides containing Cysteine (Cys), avoid alkaline pH to prevent disulfide bond formation.[17] | |
| Neutral/Hydrophobic Peptide (Net zero charge or >50% hydrophobic residues) | 1. Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF, Acetonitrile).[15][18] 2. Slowly add this solution dropwise into the stirring aqueous buffer. | Ensure the final concentration of the organic solvent is compatible with your experimental assay. | |
| Forms a Gel in Aqueous Solution | High proportion (>75%) of polar, uncharged residues (e.g., G, N, Q, S, T, Y) | Treat as a hydrophobic peptide and use an organic solvent for initial dissolution. Alternatively, adjusting the pH may help.[15] | Gel formation is due to extensive intermolecular hydrogen bonding. |
Section 3: Peptide Characterization and Analysis
FAQs
Q1: Which analytical techniques are essential for characterizing a synthetic peptide to ensure its identity and purity?
A1: A combination of analytical techniques is crucial for comprehensive peptide characterization.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of the peptide, verifying that the correct sequence was synthesized.[20][21] MS/MS can be used for sequencing.[21]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of a peptide preparation by separating the target peptide from impurities.[5][6]
-
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition and quantify the net peptide content of a sample.[22][23]
Q2: How should I prepare my peptide sample for MALDI-TOF MS analysis?
A2: Proper sample preparation is key to obtaining a good quality MALDI-TOF spectrum.
-
Sample Concentration: The optimal peptide concentration is typically between 5-50 pmol/μL.[24]
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) for peptides, is required.[20] Prepare a saturated solution of the matrix in a solvent mixture like 1:1 acetonitrile/0.1% TFA.[24]
-
Spotting: Mix a small volume (e.g., 1 µL) of your peptide solution with an equal volume of the matrix solution and spot it onto the MALDI target plate. Allow the spot to air-dry completely before analysis.[20][24]
Q3: What information should be reported in a publication to ensure the reproducibility of my peptide study?
A3: To ensure reproducibility, it is essential to provide detailed information about the synthetic peptide used. This should include:
-
The full amino acid sequence, including any modifications (e.g., N-terminal acetylation, C-terminal amidation).[25]
-
The purity of the peptide, as determined by RP-HPLC, including the chromatogram.[25][26]
-
The measured molecular mass, as determined by MS, along with the theoretical mass.[25][26]
-
The net peptide content, if determined by amino acid analysis.
-
Detailed information on the vendor or the synthesis method if prepared in-house.[26]
Experimental Protocols
Protocol 1: General Step-wise Guide for Peptide Solubilization
-
Initial Assessment: Before opening the vial, briefly centrifuge it to pellet the lyophilized powder. Allow the vial to warm to room temperature to prevent condensation.[19]
-
Solubility Test: Use a small aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[11][17]
-
Aqueous Solvent First: Always start with sterile, distilled water or a simple buffer (e.g., PBS at pH 7.4).[15][19]
-
Agitation: Vortex or gently agitate the vial. Sonication in a water bath for short periods can also aid dissolution.[19]
-
pH Adjustment (for charged peptides):
-
If the peptide is basic (net positive charge) and insoluble, add a small volume of 10% acetic acid.
-
If the peptide is acidic (net negative charge) and insoluble, add a small volume of 0.1 M ammonium bicarbonate.
-
-
Organic Solvents (for hydrophobic peptides): If the peptide remains insoluble, dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO, DMF).
-
Dilution: Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration. This helps to prevent precipitation.
Protocol 2: Analytical Reversed-Phase HPLC of a Crude Peptide
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[27]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A common starting gradient is a linear increase from 5% to 95% Solvent B over 30-60 minutes.[6]
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 210-220 nm (for the peptide bond).[5][27]
-
Sample Preparation: Dissolve the crude peptide in Solvent A or a suitable solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[27]
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention time of the target peptide and the impurity profile.
Visualizations
Experimental Workflows
Caption: Workflow for synthetic peptide synthesis, cleavage, and purification.
Logical Relationships
Caption: Decision-making workflow for troubleshooting peptide solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biotage.com [biotage.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 12. novoprolabs.com [novoprolabs.com]
- 13. bachem.com [bachem.com]
- 14. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. bachem.com [bachem.com]
- 17. biobasic.com [biobasic.com]
- 18. genscript.com [genscript.com]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. polypeptide.com [polypeptide.com]
- 22. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical methods and Quality Control for peptide products [biosynth.com]
- 24. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 25. researchgate.net [researchgate.net]
- 26. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Interpreting anomalous data from Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) treatment
Welcome to the technical support center for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting data from experiments involving this potent melanocortin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and what is its expected activity?
A1: Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is a cyclic, superpotent analog of alpha-melanocyte-stimulating hormone (α-MSH).[1] The cyclization between Cysteine at position 4 and 10, and the incorporation of a D-isomer of Phenylalanine at position 7, confer ultraprolonged melanotropic activity and high resistance to enzymatic degradation.[1] It is expected to act as a potent agonist at melanocortin receptors (MCRs), primarily signaling through the Gs/cAMP pathway.
Q2: How should I store and handle the peptide?
A2: The lyophilized peptide should be stored at -20°C.[1][2] For reconstitution, use sterile, nuclease-free water or an appropriate buffer. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.
Q3: Which melanocortin receptor subtypes does this peptide target?
A3: As an analog of α-MSH, Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is expected to be a non-selective agonist for several melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. The binding affinity and potency can vary between receptor subtypes.
Troubleshooting Anomalous Data
This section addresses potential discrepancies you may observe during your experiments.
Issue 1: Lower-than-expected potency or efficacy in a cAMP accumulation assay.
Possible Causes and Troubleshooting Steps:
-
Peptide Degradation:
-
Question: Could my peptide have degraded?
-
Answer: Although this analog is designed for high stability, improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh aliquots from a new vial of lyophilized peptide.
-
-
Incorrect Peptide Concentration:
-
Question: How can I be sure my peptide concentration is accurate?
-
Answer: The net peptide content of lyophilized powders can vary. Consider performing a peptide quantification assay (e.g., BCA or Bradford assay) on your stock solution.
-
-
Cell-Specific Effects:
-
Question: Why do I see a response in one cell line but not another?
-
Answer: Ensure your cell line expresses the target melanocortin receptor at sufficient levels. Verify receptor expression using qPCR or a validated antibody. Receptor coupling efficiency to Gs can also vary between cell lines.
-
-
Assay Interference:
-
Question: Could something in my assay be interfering with the results?
-
Answer: High concentrations of certain solvents (like DMSO) can affect cell viability and enzyme activity. Ensure the final solvent concentration is consistent across all wells and within the recommended tolerance for your assay.
-
Issue 2: High inter-assay variability.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Question: How can I minimize variability between experiments?
-
Answer: Use cells with a consistent passage number and ensure they are seeded at a uniform density. Variations in cell health and confluency can significantly impact GPCR expression and signaling.
-
-
Reagent Instability:
-
Question: Could my reagents be the source of the problem?
-
Answer: Prepare fresh reagents, especially the peptide dilutions, for each experiment. Ensure proper storage of all assay components.
-
-
Pipetting Errors:
-
Question: How can I reduce pipetting errors?
-
Answer: Use calibrated pipettes and pay close attention to technique, especially when preparing serial dilutions. Automated liquid handlers can improve precision for high-throughput screens.
-
Issue 3: No response in a melanin production assay.
Possible Causes and Troubleshooting Steps:
-
Cell Line Inappropriateness:
-
Question: Are all melanoma cell lines suitable for this assay?
-
Answer: Not all melanoma cell lines are competent for melanin production in response to MCR activation. B16 mouse melanoma cells are a commonly used model for this purpose. Confirm that your chosen cell line has a functional melanogenesis pathway.
-
-
Insufficient Incubation Time:
-
Question: How long should I wait to see a melanin response?
-
Answer: Melanin production is a downstream event that takes longer to observe than proximal signaling events like cAMP accumulation. The incubation period with the peptide may need to be extended to 24-72 hours.
-
-
Basal Activity and Antagonism:
-
Question: Could there be endogenous factors affecting the assay?
-
Answer: Some cell culture media contain components that can either stimulate or inhibit melanocortin receptors. Consider using a serum-free medium during the peptide treatment phase.
-
Quantitative Data Summary
The following table summarizes publicly available data for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and related compounds.
| Compound | Binding Affinity (Kd, M) | Tyrosinase Assay (EC50, M) | Melanin Assay (EC50, M) | Relative Binding Affinity (to α-MSH) | Relative Tyrosinase Activity (to α-MSH) | Relative Melanin Activity (to α-MSH) |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) | 6.66 x 10⁻⁹ | 5.80 x 10⁻¹¹ | Not Determined | ~3x higher | Significantly higher | Not Determined |
| α-MSH (alpha-Melanocyte Stimulating Hormone) | ~2.00 x 10⁻⁸ | ~2.00 x 10⁻⁹ | ~1.62 x 10⁻⁸ | 1.0 | 1.0 | 1.0 |
| [Nle4,D-Phe7]a-MSH | 2.02 x 10⁻⁹ | 1.80 x 10⁻¹¹ | 2.18 x 10⁻¹⁰ | 10.2 | 33.9 | 7.4 |
Data extracted from a doctoral thesis, representing the mean of three or more experiments.
Experimental Protocols
cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to peptide treatment.
-
Cell Culture: Plate cells expressing the target melanocortin receptor in a 96-well plate and grow to 80-90% confluency.
-
Assay Medium: On the day of the experiment, replace the culture medium with a serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Peptide Treatment: Add varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) to the wells. Include a positive control (e.g., Forskolin) and a negative control (vehicle). Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve and determine the EC50 value.
Competitive Receptor Binding Assay
This protocol outlines the steps to determine the binding affinity of the peptide.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the melanocortin receptor of interest.
-
Assay Buffer: Use a binding buffer appropriate for the receptor (e.g., Tris-based buffer with protease inhibitors).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled melanocortin receptor ligand (e.g., [¹²⁵I]NDP-MSH), and a range of concentrations of the unlabeled competitor peptide (Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
Visualizations
Signaling Pathway
References
Technical Support Center: Quality Control and Purity Assessment of Synthetic α-MSH Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic alpha-melanocyte-stimulating hormone (α-MSH) analogs.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental procedures involving synthetic α-MSH analogs.
1. Peptide Handling and Reconstitution
-
Question: My lyophilized α-MSH analog will not dissolve. What should I do?
-
Answer: Issues with peptide solubility are common and can often be resolved by selecting the appropriate solvent. Not all peptides are readily soluble in water.[1][2] First, ensure that both the peptide vial and the solvent are at room temperature before mixing to avoid precipitation.[3] If sterile water does not work, the choice of solvent depends on the peptide's amino acid composition.[2] For basic, positively charged peptides, a dilute solution of acetic acid or formic acid (e.g., 0.1%) can aid dissolution.[2] For acidic, negatively charged peptides, a dilute basic solution like 0.1% ammonium hydroxide or sodium hydroxide may be effective.[2] For highly hydrophobic peptides, organic solvents such as dimethyl sulfoxide (DMSO) may be necessary; however, be mindful of its potential interference in downstream biological assays.[2][4] When reconstituting, add the solvent gently down the side of the vial and swirl to mix; avoid vigorous shaking or vortexing, which can cause foaming and peptide degradation.[1][5] If particulates remain, sonication may help to fully dissolve the peptide.[3]
-
-
Question: I am concerned about the stability of my reconstituted α-MSH analog solution. How should I store it?
-
Answer: The stability of peptide solutions is limited, especially for those containing amino acids like Cys, Met, Trp, Asn, and Gln.[6] Once reconstituted, it is recommended to store peptide solutions at 2-8°C for short-term storage, which can maintain potency for up to eight weeks.[3] For long-term storage, it is best to aliquot the solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Using sterile buffers at a pH of 5-6 can also help prolong the storage life.[6] Lyophilized peptides, on the other hand, are stable for extended periods when stored at -20°C or colder, away from moisture and bright light.[6]
-
2. Chromatographic Analysis (HPLC)
-
Question: I am seeing multiple peaks in my HPLC chromatogram for a supposedly pure α-MSH analog. What could be the cause?
-
Answer: The presence of multiple peaks in an HPLC chromatogram can indicate several possibilities. These peaks could represent impurities from the synthesis process, such as truncated or deletion sequences, products of side-chain reactions, or incompletely deprotected peptides.[7][8] Oxidation of susceptible residues like methionine or aggregation of the peptide can also lead to the appearance of additional peaks. It is also possible that the different peaks correspond to different salt forms of the peptide (e.g., trifluoroacetate salts from purification). To identify the nature of these peaks, coupling the HPLC system to a mass spectrometer (HPLC-MS) is highly recommended.[8]
-
-
Question: My HPLC peak shape is poor (e.g., broad, tailing, or split). How can I improve it?
-
Answer: Poor peak shape in HPLC can be due to a variety of factors related to the column, mobile phase, or the peptide itself. Column voids, which can result from mishandling or pressure shocks, can lead to peak distortion; in such cases, the column may need to be replaced.[9] Improper mobile phase composition, such as incorrect pH or precipitated buffers, can also affect peak shape.[9] For peptides, using a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is common and helps to improve peak sharpness.[7] The gradient slope is another critical parameter; for peptides, a shallow gradient is often preferred to achieve better separation and peak shape.[10] Additionally, ensure that the sample is fully dissolved in the mobile phase or a compatible solvent before injection.
-
-
Question: My retention times are shifting between HPLC runs. What is causing this variability?
-
Answer: Fluctuating retention times can be attributed to several factors. Inconsistent mobile phase composition is a common cause; ensure accurate and consistent preparation of your mobile phases.[11] Temperature variations can also affect retention, so using a column oven is recommended for better reproducibility. If the retention times are consistently decreasing, it might indicate column degradation. If the fluctuations are random, there could be an issue with the HPLC system's pump or mixing device.[11]
-
3. Mass Spectrometry (MS) Analysis
-
Question: The observed mass of my α-MSH analog in the MS spectrum does not match the theoretical mass. Why?
-
Answer: A discrepancy between the observed and theoretical mass can arise from several sources. Post-translational modifications, either intended or unintended, can alter the mass. For instance, N-terminal acetylation or C-terminal amidation are common modifications in α-MSH analogs.[12] Incomplete removal of protecting groups from the synthesis process can also lead to a higher observed mass.[8] Oxidation of methionine residues will result in a +16 Da mass shift. Deamidation of asparagine or glutamine residues results in a +1 Da mass shift, which may be difficult to detect with low-resolution mass spectrometers.[13] It is also important to consider the formation of adducts with salts (e.g., sodium or potassium) from buffers, which would increase the observed mass.
-
-
Question: I am having trouble getting a good signal for my α-MSH analog in the mass spectrometer. What can I do?
-
Answer: Poor signal intensity in electrospray ionization mass spectrometry (ESI-MS) can be due to suboptimal sample preparation or instrument settings. Ensure that the peptide is sufficiently pure and free from non-volatile salts (e.g., phosphate buffers), which can suppress ionization. The choice of solvent is also crucial; a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid or acetic acid usually works well for positive ion mode ESI. Optimizing instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature can significantly enhance the signal.
-
Frequently Asked Questions (FAQs)
1. Purity Assessment
-
What is the most reliable method for determining the purity of a synthetic α-MSH analog?
-
The combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the standard and most reliable approach for assessing the purity and identity of synthetic peptides.[7][8][14] RP-HPLC separates the target peptide from impurities, and the purity is typically determined by the relative area of the main peak in the chromatogram.[8] MS confirms the molecular weight of the peptide, verifying its identity.[14]
-
-
What are the common impurities found in synthetic α-MSH analogs?
-
Common impurities in synthetic peptides arise from the solid-phase peptide synthesis (SPPS) process and can include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[7]
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete deprotection.[7]
-
Products of side-chain reactions: Unwanted modifications on reactive amino acid side chains.[7]
-
Residual protecting groups: Incomplete removal of protecting groups used during synthesis.[8]
-
Oxidized peptides: Particularly the oxidation of methionine residues.[8]
-
Enantiomeric impurities: The presence of D-amino acids where L-amino acids are expected, which can be introduced from starting materials or occur during synthesis.[15]
-
-
-
What is the significance of counter-ions (e.g., TFA) in a peptide sample?
-
After purification by RP-HPLC, peptides are often isolated as trifluoroacetate (TFA) salts.[8] TFA is an ion-pairing agent used in the mobile phase. While free TFA is largely removed during lyophilization, TFA anions remain as counter-ions to the positively charged groups on the peptide.[8] For most in vitro applications, the low concentration of TFA is not problematic. However, for some cell-based assays, it may be necessary to perform a counter-ion exchange to a more biocompatible salt, such as acetate or chloride.
-
2. Characterization and Activity
-
How can I confirm the biological activity of my synthetic α-MSH analog?
-
The biological activity of α-MSH analogs is typically assessed through receptor binding assays and functional assays. Receptor binding assays measure the affinity of the analog for its target melanocortin receptors (e.g., MC1R, MC3R, MC4R, MC5R).[16][17][18][19] These are often competition assays where the synthetic analog competes with a radiolabeled ligand for binding to the receptor.[17][19] Functional assays, such as measuring cAMP accumulation in cells expressing the target receptor, can determine whether the analog acts as an agonist or antagonist.
-
-
What factors can influence the receptor binding affinity of an α-MSH analog?
-
The receptor binding affinity of an α-MSH analog is highly dependent on its three-dimensional structure.[18] The core pharmacophoric sequence (His-Phe-Arg-Trp) is crucial for receptor recognition.[20] Modifications to this sequence, cyclization of the peptide, and the introduction of non-natural amino acids can all significantly impact binding affinity and receptor selectivity.[18][21][22]
-
3. Storage and Handling
-
What is the best way to handle lyophilized peptides?
-
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[2] To prevent degradation, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening it.[6] Use sterile techniques when handling and reconstituting peptides to avoid microbial contamination.[1]
-
-
Can I repeatedly freeze and thaw my peptide solution?
Quantitative Data Summary
Table 1: Common Impurities in Synthetic Peptides and Their Mass Differences
| Impurity Type | Description | Mass Difference (Da) |
| Deletion of an amino acid | A single amino acid is missing from the sequence. | Varies (e.g., -57 for Gly, -71 for Ala) |
| Incomplete deprotection | A protecting group remains on an amino acid side chain. | Varies (e.g., +226 for Pbf on Arg) |
| Oxidation | Addition of an oxygen atom, most commonly to Met. | +16 |
| Deamidation | Conversion of Asn to Asp or Gln to Glu. | +1 |
| Acetylation | Addition of an acetyl group, often at the N-terminus. | +42 |
Table 2: Typical RP-HPLC Parameters for α-MSH Analog Analysis
| Parameter | Typical Value/Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 60% B over 30 minutes) |
| Flow Rate | 1.0 mL/min (for analytical columns) |
| Detection | UV absorbance at 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purity analysis of synthetic α-MSH analogs.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Synthetic α-MSH analog
-
RP-HPLC system with a C18 column
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA in water).
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% TFA in ACN).
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized α-MSH analog.
-
Dissolve the peptide in Mobile Phase A or a suitable solvent to a final concentration of approximately 1 mg/mL.[7]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% B to 60% B over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr and Trp).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the α-MSH analog as the percentage of the area of the main peak relative to the total area of all peaks.
-
-
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general procedure for confirming the molecular weight of a synthetic α-MSH analog.
-
Materials:
-
Purified α-MSH analog solution (from HPLC or prepared separately)
-
Mass spectrometer with an ESI source
-
-
Procedure:
-
Sample Preparation:
-
Dilute the α-MSH analog solution to a concentration of 1-10 µM in a suitable solvent for ESI, typically 50:50 water:acetonitrile with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.
-
-
Data Analysis:
-
The ESI process often generates multiply charged ions ([M+nH]n+). Deconvolute the resulting spectrum to determine the molecular mass (M) of the peptide.
-
Compare the experimentally determined molecular mass with the theoretical (calculated) molecular mass of the α-MSH analog.
-
-
3. Receptor Binding Assay (Competitive)
This protocol describes a general method for determining the binding affinity of a synthetic α-MSH analog to a specific melanocortin receptor.
-
Materials:
-
Cell line stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC1R).
-
Radiolabeled α-MSH analog (e.g., [125I]-[Nle4,D-Phe7]-α-MSH).
-
Unlabeled synthetic α-MSH analog (the test compound).
-
Binding buffer (e.g., MEM with 25 mM HEPES, 0.2% BSA, and protease inhibitors).[19]
-
96-well plates.
-
Gamma counter.
-
-
Procedure:
-
Cell Seeding:
-
Seed the receptor-expressing cells into 96-well plates and grow them to an appropriate confluency.[19]
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled synthetic α-MSH analog in binding buffer.
-
Prepare a solution of the radiolabeled α-MSH analog at a fixed concentration (typically at or below its Kd) in binding buffer.
-
-
Binding Reaction:
-
Wash the cells with binding buffer.
-
Add the radiolabeled α-MSH analog to all wells.
-
Add the different concentrations of the unlabeled α-MSH analog to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).
-
Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 40-60 minutes).[19]
-
-
Washing and Detection:
-
Aspirate the binding solution and wash the cells several times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and transfer the lysate to tubes for counting in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled analog.
-
Plot the specific binding as a function of the log of the unlabeled analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
-
-
Visualizations
Caption: α-MSH analog signaling pathway leading to melanogenesis.
Caption: General workflow for quality control of synthetic peptides.
Caption: Troubleshooting flowchart for common HPLC peak problems.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. libertypeptides.com [libertypeptides.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. novonordisk.com [novonordisk.com]
- 5. burningspearwebsite.com [burningspearwebsite.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. realab.ua [realab.ua]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality control of synthetic peptides [innovagen.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Use of an alpha-melanocyte-stimulating hormone analogue to improve alpha-melanocyte-stimulating hormone receptor binding assay in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and characterization of alpha-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Unusual Conformation of MSH Analogues Leads to a Selective Human Melanocortin 1 Receptor Antagonist for Targeting Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and characterization of α-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and in vivo and in vitro characterization of long acting and melanocortin 4 receptor (MC4-R) selective α-melanocyte-stimulating hormone (α-MSH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13): A Comparative Guide to Experimental Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate findings related to the synthetic melanocortin receptor agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13). This potent, cyclic analog of α-melanocyte-stimulating hormone (α-MSH) is known for its prolonged biological activity and resistance to enzymatic degradation, making it a person of interest in melanocortin research.
This guide details key experimental protocols, presents quantitative data for comparison with other relevant melanocortin receptor ligands, and visualizes critical signaling pathways and experimental workflows.
Comparative Analysis of Melanocortin Receptor Ligands
The validation of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) often involves comparing its activity with other well-characterized melanocortin receptor ligands. Below is a summary of their performance at various human melanocortin receptors (MC1R, MC3R, MC4R, MC5R).
| Ligand | Receptor | Parameter | Value (nM) |
| Ac-[Cys4,D-Phe7,Cys10]-α-MSH (4-13) | MC1R | EC50 | Data not readily available |
| MC3R | EC50 | Data not readily available | |
| MC4R | EC50 | Data not readily available | |
| MC5R | EC50 | Data not readily available | |
| NDP-MSH (Afamelanotide) | MC1R | Kᵢ | 0.085 |
| MC3R | Kᵢ | 0.4 | |
| MC4R | Kᵢ | 3.8 | |
| MC5R | Kᵢ | 5.1 | |
| MC1R (human, in L-cells) | EC50 | 0.5[1] | |
| Melanotan-II (MT-II) | MC1R (human, in HEK293) | IC50 | 2.3[2] |
| MC3R (human) | IC50 | Data not readily available | |
| MC4R (human) | IC50 | Data not readily available | |
| MC5R (human) | IC50 | Data not readily available | |
| MC1R | EC50 | ~1-10 | |
| MC3R | EC50 | ~1-10 | |
| MC4R | EC50 | ~1-10 | |
| MC5R | EC50 | ~1-10 | |
| SHU9119 | MC3R (human) | IC50 | 0.23[3] |
| MC4R (human) | IC50 | 0.06[3] | |
| MC5R (human) | EC50 | 0.12 |
Note: Ac-[Cys4,D-Phe7,Cys10]-α-MSH (4-13) is described as a "superagonist with ultraprolonged melanotropic activity" in frog and lizard skin bioassays and exhibits complete resistance to tryptic degradation[4][5][6]. Specific EC50 and Ki values for human melanocortin receptor subtypes are not as widely reported in readily accessible literature as those for NDP-MSH, MT-II, and SHU9119.
Key Experimental Protocols for Validation
Effective validation of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) relies on a panel of robust in vitro assays. Here are detailed protocols for three fundamental experiments.
Competitive Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Kᵢ) of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to specific melanocortin receptors.
Objective: To quantify the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC4R).
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
Test compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Non-labeled NDP-α-MSH (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
96-well plates.
-
Cell harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the target melanocortin receptor. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of the unlabeled test compound (Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)).
-
Controls:
-
Total Binding: Cell membranes and radioligand only.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled NDP-α-MSH.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) to stimulate the production of cyclic AMP (cAMP), a key second messenger in the melanocortin signaling pathway.
Objective: To determine the potency (EC50) of a compound as an agonist for a Gs-coupled receptor.
Materials:
-
HEK293 cells expressing the melanocortin receptor of interest.
-
Test compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and buffers.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Stimulation: Add varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) or control compounds to the wells.
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Cellular Tyrosinase Activity Assay
This assay assesses the downstream functional effect of melanocortin receptor activation in a relevant cell line, such as B16 melanoma cells, by measuring the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Objective: To measure the effect of a compound on the activity of cellular tyrosinase, a key enzyme in melanogenesis.
Materials:
-
B16-F10 melanoma cells.
-
Test compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
-
L-DOPA (substrate for tyrosinase).
-
Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100).
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Seed B16-F10 cells in a culture plate and treat with varying concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular components, including tyrosinase.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the tyrosinase activity.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at approximately 475 nm at regular intervals.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance over time) and express it as a percentage of the control (untreated cells) to determine the effect of the test compound on tyrosinase activity.
Visualizing the Pathways and Processes
Diagrams are essential for a clear understanding of the complex biological and experimental processes involved in validating Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).
Caption: Melanocortin Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MT-II | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Acetyl- Cys4,10, D -Phe7 -a-Melanocyte Stimulating Hormone Fragment 4-13 = 95 HPLC 91050-39-4 [sigmaaldrich.com]
A Comparative Analysis of Two Potent Melanocortin Receptor Agonists: Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) vs. NDP-MSH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely recognized synthetic alpha-melanocyte-stimulating hormone (α-MSH) analogs: the cyclic peptide Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and the linear peptide [Nle4, D-Phe7]-α-MSH (NDP-MSH). Both peptides are potent agonists of melanocortin receptors and are valuable tools in neuroscience, endocrinology, and dermatology research. This comparison focuses on their biochemical properties, including receptor binding affinity and functional potency, supported by experimental data and detailed protocols.
Introduction to the Analogs
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is a cyclized analog of α-MSH. The cyclization is achieved through a disulfide bond between cysteine residues at positions 4 and 10. A key modification is the substitution of L-phenylalanine with its D-isomer at position 7. This peptide is often described as a "superagonist" with "ultraprolonged" melanotropic activity and exhibits significant resistance to enzymatic degradation.[1][2]
NDP-MSH , also known as Melanotan I, is a linear, full-length analog of α-MSH. Its enhanced potency and stability are attributed to two primary modifications: the substitution of methionine at position 4 with norleucine (Nle) and the incorporation of a D-phenylalanine at position 7. NDP-MSH is considered a "gold standard" in melanocortin research due to its high affinity for melanocortin receptors and its resistance to proteases.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for the binding affinities and functional potencies of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and NDP-MSH at various melanocortin receptor (MC-R) subtypes.
Table 1: Melanocortin Receptor Binding Affinity (Ki/Kd in nM)
| Peptide | MC1R | MC3R | MC4R | MC5R |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) | 6.66 ± 2.02 (Kd) | Data not available | Data not available | Data not available |
| NDP-MSH | 0.085 (Ki) | 0.4 (Ki) | 3.8 (Ki) | 5.1 (Ki) |
Note: The available data for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is limited to the MC1 receptor expressed in B16 murine melanoma cells. A direct comparison of binding affinities across all receptor subtypes is not currently possible based on publicly available data.
Table 2: Functional Potency (EC50 in nM)
| Peptide | Assay | MC1R | MC3R | MC4R | MC5R |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) | Tyrosinase Stimulation | 0.58 ± 0.31 | Data not available | Data not available | Data not available |
| NDP-MSH | cAMP Accumulation | Subnanomolar to nanomolar | Subnanomolar to nanomolar | Subnanomolar to nanomolar | Subnanomolar to nanomolar |
Note: The functional potency of NDP-MSH is generally reported to be in the subnanomolar to nanomolar range across MC1, MC3, MC4, and MC5 receptors, though specific EC50 values can vary between studies and assay conditions. The functional data for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is specific to the tyrosinase stimulation assay in B16 melanoma cells, a downstream functional effect of MC1R activation.
Signaling Pathways and Experimental Workflows
The activation of melanocortin receptors by agonists like Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and NDP-MSH primarily initiates a Gαs-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Agonist-induced melanocortin receptor signaling cascade.
The following diagrams illustrate the general workflows for key experimental assays used to characterize these peptides.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP accumulation functional assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a test compound for a specific melanocortin receptor subtype using a competitive binding assay.
-
Cell Culture: Culture cells stably or transiently expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R) in appropriate media and conditions.
-
Assay Preparation:
-
Harvest cells and prepare a cell membrane suspension.
-
The radioligand used is typically [125I]NDP-MSH.
-
Prepare serial dilutions of the unlabeled competitor peptides (Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) or NDP-MSH).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]NDP-MSH, and varying concentrations of the competitor peptide in a binding buffer.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a general method for assessing the functional potency of a melanocortin receptor agonist by measuring intracellular cAMP accumulation.
-
Cell Culture: Seed cells expressing the target melanocortin receptor in a 96-well plate and culture overnight.
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium.
-
Add serial dilutions of the agonist peptide (Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) or NDP-MSH) to the wells.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Tyrosinase Activity Assay (for MC1R)
This assay is specific for MC1R activation, as it measures a downstream physiological effect in melanin-producing cells.
-
Cell Culture: Seed B16 murine melanoma cells in a multi-well plate and allow them to adhere.
-
Cell Treatment: Treat the cells with varying concentrations of the agonist peptide for a prolonged period (e.g., 48-72 hours) to allow for changes in tyrosinase expression and activity.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Tyrosinase Reaction:
-
In a 96-well plate, mix a portion of the cell lysate with a solution of L-DOPA (the substrate for tyrosinase).
-
Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475-490 nm over time.
-
-
Data Analysis:
-
Determine the rate of the reaction (change in absorbance per unit time).
-
Normalize the tyrosinase activity to the total protein concentration of the cell lysate.
-
Plot the normalized tyrosinase activity against the agonist concentration to determine the EC50.
-
Summary and Conclusion
Both Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and NDP-MSH are highly potent synthetic agonists of melanocortin receptors.
NDP-MSH is a well-characterized, non-selective agonist with high affinity for MC1R, MC3R, MC4R, and MC5R. Its linear structure and key amino acid substitutions confer high potency and stability, making it a reliable tool for a broad range of in vitro and in vivo studies.
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is a cyclic analog that has been shown to be a potent agonist at the MC1R, with qualitative reports of it being a "superagonist" with prolonged activity. Its cyclized structure and D-Phe7 substitution contribute to its high potency and resistance to degradation. However, a significant gap in the current scientific literature is the lack of comprehensive quantitative data on its binding affinity and functional potency at MC3, MC4, and MC5 receptors.
For the researcher, the choice between these two peptides will depend on the specific application:
-
NDP-MSH is an excellent choice for studies requiring a potent, non-selective melanocortin agonist with a well-documented profile across multiple receptor subtypes.
-
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is particularly useful for studies focused on the MC1R, where its high potency and prolonged action may be advantageous. Further research is needed to fully elucidate its activity profile at other melanocortin receptors.
This guide provides a framework for understanding the key characteristics of these two important research compounds. The provided experimental protocols can serve as a starting point for their in-vitro characterization. As new data emerges, a more complete comparative profile of these potent melanocortin receptor agonists will undoubtedly become available.
References
A Comparative Analysis of Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and Other Melanotan Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the melanocortin receptor agonist Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) against other well-known melanotan variants: Melanotan I (Afamelanotide), Melanotan II, and Bremelanotide (PT-141). The comparison is based on available experimental data on their receptor binding affinities, functional potencies, and selectivity profiles for the melanocortin receptors (MCRs).
Introduction to Melanotan Variants
Melanotan peptides are synthetic analogs of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). They exert their effects by binding to and activating melanocortin receptors, a family of five G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) involved in a wide range of physiological processes including skin pigmentation, sexual function, energy homeostasis, and inflammation.[1] Structural modifications to the parent α-MSH peptide have led to the development of various analogs with distinct receptor selectivity and pharmacokinetic profiles.
-
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13): A cyclic analog of α-MSH, this peptide is characterized as a superagonist with prolonged melanotropic activity.[2] Its cyclic nature, conferred by a disulfide bridge between the cysteine residues at positions 4 and 10, contributes to its increased stability and potency.
-
Melanotan I (Afamelanotide): A linear synthetic analog of α-MSH, also known as [Nle4, D-Phe7]-α-MSH.[3] It exhibits a high affinity for the MC1R, making it a potent stimulator of melanogenesis (skin pigmentation).[4]
-
Melanotan II: A cyclic lactam analog of α-MSH, it is a non-selective agonist with high affinity for MC1R, MC3R, MC4R, and MC5R.[3][4] Its action on the MC4R is linked to effects on sexual arousal.[4]
-
Bremelanotide (PT-141): A metabolite of Melanotan II, Bremelanotide is a cyclic peptide that acts as a potent agonist primarily at the MC4R and to a lesser extent at the MC1R.[5][6] It is known for its effects on enhancing sexual arousal and desire.[5]
Comparative Quantitative Data
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of the melanotan variants at the human melanocortin receptors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM) of Melanotan Variants
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Reference(s) |
| α-MSH | 0.28 | 8.8 | 39 | 3.2 | [7] |
| Melanotan I ([Nle4,D-Phe7]-α-MSH) | 0.085 | 0.4 | 3.8 | 5.1 | [7] |
| Melanotan II | 0.23 | 2.0 | 0.67 | 56 | [7] |
| Bremelanotide (PT-141) | Potent agonist, specific Ki not consistently reported | Agonist, specific Ki not consistently reported | Potent agonist, specific Ki not consistently reported | Agonist, specific Ki not consistently reported | [6] |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) | Higher than α-MSH | Data not found | Data not found | Data not found | [8] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM) of Melanotan Variants in cAMP Assays
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Reference(s) |
| α-MSH | 0.11 | 1.6 | 1.4 | 0.4 | [7] |
| Melanotan I ([Nle4,D-Phe7]-α-MSH) | Data not found | Data not found | Data not found | Data not found | |
| Melanotan II | 0.3 | 4.3 | 1.1 | 150 | [7] |
| Bremelanotide (PT-141) | Potent agonist, specific EC50 not consistently reported | Agonist, specific EC50 not consistently reported | Potent agonist, specific EC50 not consistently reported | Agonist, specific EC50 not consistently reported | [6] |
| Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) | Higher than α-MSH | Data not found | Data not found | Data not found | [8] |
Note: Lower EC50 values indicate higher potency.
Signaling Pathways and Experimental Workflows
The activation of melanocortin receptors by these agonists primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the physiological effects of these peptides.
Melanocortin Receptor Signaling Pathway
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of these peptides.
Experimental Workflow for Binding Assay
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of melanotan variants for melanocortin receptors.
1. Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R).
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
Unlabeled competitor ligands: Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13), Melanotan I, Melanotan II, Bremelanotide.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates with GF/C filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 50 µL of a serial dilution of the unlabeled competitor ligand.
-
For total binding, add 50 µL of binding buffer instead of the competitor. For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled NDP-α-MSH.
-
Add 100 µL of the cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
cAMP Functional Assay
This protocol outlines a typical method for measuring the functional potency (EC50) of melanotan variants by quantifying cAMP accumulation.
1. Materials:
-
HEK293 or CHO cells stably expressing the human melanocortin receptor of interest.
-
Agonists: Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13), Melanotan I, Melanotan II, Bremelanotide.
-
Stimulation Buffer: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
2. Procedure:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with 100 µL of stimulation buffer and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of the agonist compounds in stimulation buffer.
-
Add 50 µL of the agonist dilutions to the respective wells. For the basal control, add 50 µL of stimulation buffer without agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the cell lysates to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
Discussion and Conclusion
The comparison of these melanotan variants highlights the impact of structural modifications on their pharmacological profiles.
-
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is described as a highly potent "superagonist" with prolonged activity, suggesting it has a high affinity and efficacy at melanocortin receptors, likely due to its constrained cyclic structure which can lead to increased stability and favorable receptor interaction.[2] However, a lack of comprehensive quantitative data in the public domain makes a direct comparison with other variants challenging.
-
Melanotan I (Afamelanotide) demonstrates a clear preference for the MC1R, consistent with its primary clinical use for inducing skin pigmentation.[4] Its lower affinity for other MCRs suggests a more selective profile compared to Melanotan II.
-
Melanotan II is a broad-spectrum agonist, potently activating MC1R, MC3R, and MC4R.[7] This lack of selectivity contributes to its diverse physiological effects, including both skin tanning and sexual arousal.
-
Bremelanotide (PT-141) , as a derivative of Melanotan II, has a more focused activity profile, primarily targeting the MC4R to mediate its pro-sexual effects.[6]
The choice of a particular melanotan variant for research or therapeutic development will depend on the desired target receptor and physiological outcome. For applications requiring selective activation of MC1R, such as in pigmentation disorders, Melanotan I is a suitable candidate. For investigating or modulating sexual function via the MC4R, Bremelanotide offers a more targeted approach than the less selective Melanotan II. Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) represents an interesting lead for developing highly potent and stable melanocortin agonists, although further characterization of its receptor selectivity is required.
This guide provides a foundational comparison of these important melanotan variants. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when interpreting the provided data.
References
- 1. researchgate.net [researchgate.net]
- 2. cpcscientific.com [cpcscientific.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. elementsarms.com [elementsarms.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cyclic versus Linear α-MSH Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between cyclic and linear alpha-Melanocyte-Stimulating Hormone (α-MSH) analogs is a critical decision in the development of novel therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable candidates for further investigation.
Native α-MSH, a linear tridecapeptide, exhibits a range of biological activities, including anti-inflammatory, immunomodulatory, and pigmentation-regulating effects.[1][2] However, its therapeutic potential is often limited by its short plasma half-life and susceptibility to enzymatic degradation. To overcome these limitations, synthetic analogs have been developed, with cyclization emerging as a key strategy to enhance stability and potency.[3][4] This guide delves into a comparative analysis of these two classes of α-MSH analogs, focusing on their bioactivity, receptor binding affinity, and stability.
Performance Comparison: Cyclic vs. Linear α-MSH Analogs
Cyclic α-MSH analogs generally exhibit superior performance characteristics compared to their linear counterparts. Cyclization, often achieved through disulfide or lactam bridges, confers a more rigid and conformationally constrained structure.[3][4] This structural constraint can lead to several advantages:
-
Increased Potency: Many cyclic analogs are superpotent agonists, demonstrating significantly higher biological activity than native α-MSH.[3][4][5] For instance, the cyclic analog MT-II is a potent agonist at melanocortin receptors 1, 3, 4, and 5.[6]
-
Prolonged Activity: The enhanced stability of cyclic analogs often translates to a longer duration of action in biological systems.[3][5]
-
Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, cyclization can improve selectivity for different melanocortin receptor (MCR) subtypes.[3][7] This is crucial for developing targeted therapies with fewer off-target effects.
-
Increased Stability: Cyclic analogs are more resistant to degradation by proteases compared to linear peptides, leading to a longer plasma half-life.[3][4][5]
The core sequence for α-MSH bioactivity is the tetrapeptide His-Phe-Arg-Trp.[1][4][8] Cyclization strategies often focus on constraining this pharmacophore to optimize its interaction with the target receptor.[3][4]
Quantitative Data Summary
The following tables summarize the comparative performance of representative cyclic and linear α-MSH analogs based on data from various in vitro and in vivo studies.
Table 1: Comparison of Bioactivity
| Analog Type | Analog Name | Bioassay | Relative Potency (vs. α-MSH) | Reference |
| Linear | [Nle4, D-Phe7]-α-MSH (NDP-MSH) | Frog Skin Assay | ~60x | [4] |
| Cyclic | Ac-[Nle4, Asp5, D-Phe7, Lys10]α-MSH4–10-NH2 | Frog Skin Bioassay | Equiponent to more potent | [5] |
| Cyclic | c[Cys4, Cys10]-α-MSH | Frog Skin Darkening | >10,000x | [9] |
| Cyclic | MT-II | Lizard Skin Bioassay | High | [10] |
Table 2: Comparison of Receptor Binding Affinity
| Analog Type | Analog Name | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
| Linear | Linear α-MSH core peptides | hMC3R, hMC4R | Lower affinity than cyclic | [11] |
| Cyclic | ReCCMSH | α-MSH Receptor | 2.9 | [11][12][13] |
| Cyclic | SHU-9119 | hMC3R Antagonist | 23 | [14] |
| Cyclic | PG-138 | hMC4R Antagonist | 15.1 | [15] |
Table 3: Comparison of Stability
| Analog Type | Analog Name | Stability Assay | Outcome | Reference |
| Linear | α-MSH | Enzymatic Inactivation | Susceptible | [5] |
| Cyclic | Ac-[Nle4, Asp5, D-Phe7, Lys10]α-MSH4–10-NH2 | Resistance to proteolytic enzymes | Very resistant | [5] |
| Cyclic | 99mTcCCMSH | In phosphate-buffered saline | Stable | [11][12][13] |
Signaling Pathways and Experimental Workflows
The biological effects of α-MSH and its analogs are primarily mediated through the activation of melanocortin receptors, which are G protein-coupled receptors (GPCRs).[1] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][16] However, other signaling cascades, such as the PI3K/AKT and MAPK pathways, have also been implicated in α-MSH-mediated effects.[16][17]
A typical experimental workflow for comparing the bioactivity of α-MSH analogs involves several key steps, from synthesis to functional assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Solid-Phase Peptide Synthesis (SPPS) of α-MSH Analogs
Linear Analogs: Linear α-MSH analogs are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a rink amide resin.
-
Resin Swelling: Swell the Rink Amide MBHA resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Monitor coupling completion with a Kaiser test.
-
Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-terminal Acetylation: Acetylate the N-terminus of the final peptide using acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Cyclic Lactam-Bridged Analogs: The synthesis of cyclic lactam-bridged analogs involves additional steps for on-resin cyclization.[6][18]
-
SPPS: Synthesize the linear peptide precursor on a solid support as described above, incorporating amino acids with orthogonal side-chain protecting groups at the positions intended for cyclization (e.g., Asp(OAll) and Lys(Alloc)).
-
Selective Deprotection: Selectively remove the orthogonal protecting groups from the side chains of the amino acids that will form the lactam bridge.
-
On-Resin Cyclization: Perform the on-resin cyclization by activating the free carboxyl group and reacting it with the free amino group. This can be achieved using coupling reagents like HBTU and DIEA in DMF, often with microwave assistance to reduce reaction times.[6][18]
-
Cleavage, Purification, and Characterization: Proceed with the cleavage, purification, and characterization steps as for linear analogs.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of α-MSH analogs to melanocortin receptors.[19]
-
Cell Culture: Culture cells expressing the target melanocortin receptor (e.g., B16-F1 murine melanoma cells which endogenously express MC1R) in appropriate media (e.g., DMEM with 10% FBS).[16][17][20][21]
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Assay Preparation: Prepare serial dilutions of the unlabeled α-MSH analogs (competitors) and a fixed concentration of a radiolabeled α-MSH analog (e.g., [¹²⁵I]NDP-MSH).
-
Competition Binding: Add the radioligand and varying concentrations of the unlabeled analogs to the cells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of analog that inhibits 50% of specific binding) by non-linear regression analysis and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[19]
cAMP Functional Assay
This protocol outlines a method to measure the ability of α-MSH analogs to stimulate cAMP production, a key downstream signaling event.[1][3][12][22]
-
Cell Culture and Plating: Culture and seed cells expressing the target melanocortin receptor as described for the binding assay.
-
Compound Treatment: Treat the cells with serial dilutions of the α-MSH analogs. Include a control agonist (e.g., native α-MSH) and a vehicle control.
-
Incubation: Incubate the cells for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen-based assays).[3][12][23][24][25] These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value (the concentration of analog that produces 50% of the maximal response) to determine the potency of the analogs.
In Vitro Serum Stability Assay
This assay assesses the stability of α-MSH analogs in the presence of serum proteases.[5][8][10]
-
Peptide Incubation: Incubate a known concentration of the α-MSH analog in serum (e.g., human or mouse serum) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic degradation by precipitating the serum proteins, for example, by adding an organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining over time. Determine the half-life (t1/2) of the peptide in serum.
Conclusion
The development of α-MSH analogs has significantly advanced the therapeutic potential of this versatile peptide. The comparative analysis presented in this guide highlights the general superiority of cyclic analogs in terms of potency, stability, and duration of action. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and to design and evaluate novel α-MSH analogs with improved therapeutic profiles. The choice between a linear and a cyclic scaffold will ultimately depend on the specific therapeutic application and the desired pharmacological properties.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cAMP-Glo™ Assay Protocol [promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. De novo design, synthesis, and pharmacology of alpha-melanocyte stimulating hormone analogues derived from somatostatin by a hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and characterization of alpha-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Melanocortin-4 Receptor Reporter Assay Kit - Applications - CAT N°: 600190 [bertin-bioreagent.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. atcc.org [atcc.org]
- 16. ebiohippo.com [ebiohippo.com]
- 17. Microwave-assisted solid-phase synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 20. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
A Cross-Validated Guide to the Biological Effects of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Potent α-MSH Analog
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a synthetic, cyclic analog of α-melanocyte-stimulating hormone (α-MSH) that has garnered significant interest for its potent and prolonged biological activity. This guide provides a comprehensive cross-validation of its effects, offering a comparative analysis with other key melanocortin receptor agonists, detailed experimental methodologies, and a visual representation of its mechanism of action.
Comparative Analysis of Receptor Binding and Functional Potency
The biological effects of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) are mediated through its interaction with melanocortin receptors (MCRs), a family of G-protein coupled receptors. To objectively assess its performance, this section presents a comparative summary of its binding affinity and functional potency against the endogenous ligand, α-MSH, other cyclic analogs, and the widely recognized "gold standard" linear analog, [Nle4,D-Phe7]-α-MSH (NDP-MSH).
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | MC1R | 6.66 ± 2.02[1] | 0.58 ± 0.31[1] | Tyrosinase Assay[1] |
| α-MSH | MC1R | 20.1 ± 5.8 | 1.95 ± 0.79 | Tyrosinase Assay |
| [Cys4,Cys10]-α-MSH | MC1R | 3520 ± 2170 | 0.96 ± 0.50 | Tyrosinase Assay |
| Ac-[Cys4,Cys10]-α-MSH(4-13) | MC1R | 832 ± 89.9 | 0.95 ± 0.65 | Tyrosinase Assay |
| NDP-MSH | MC1R | 0.085 | - | Radioligand Binding |
| NDP-MSH | MC3R | 0.4 | - | Radioligand Binding |
| NDP-MSH | MC4R | 3.8 | - | Radioligand Binding |
| NDP-MSH | MC5R | 5.1 | - | Radioligand Binding |
Note: Data for Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and its direct comparators (α-MSH, [Cys4,Cys10]-α-MSH, and Ac-[Cys4,Cys10]-α-MSH(4-13)) are from a single study for direct comparability. NDP-MSH data is provided as a benchmark from a different source. A direct, side-by-side experimental comparison of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and NDP-MSH across all parameters was not available in the reviewed literature.
Key Biological Effects and Characteristics
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) exhibits several key characteristics that distinguish it from the native hormone and other synthetic analogs:
-
Prolonged Activity: This peptide is renowned for its "ultraprolonged" melanotropic activity, as demonstrated in classic frog and lizard skin bioassays[2][3]. This sustained action is a significant advantage for potential therapeutic applications.
-
Superagonist Activity: It acts as a superagonist, meaning it can elicit a maximal biological response greater than that of the endogenous agonist, α-MSH[4].
-
Enzymatic Stability: A critical feature of this analog is its complete resistance to degradation by trypsin, a common proteolytic enzyme[2][3]. This stability contributes to its prolonged in vivo activity.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of its mechanism of action and the methods used for its characterization, the following diagrams illustrate the melanocortin receptor signaling pathway and a typical experimental workflow for assessing its biological effects.
Caption: Melanocortin Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterization.
Detailed Experimental Protocols
For the purpose of reproducibility and cross-validation, detailed methodologies for key experiments are provided below.
Receptor Binding Assay (Competitive)
This protocol is adapted from methodologies used for characterizing melanocortin receptor ligands.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with the human MC1R gene).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [125I]NDP-MSH).
-
Add increasing concentrations of the unlabeled competitor ligand (Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) or other analogs).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Tyrosinase Activity Assay
This protocol is based on established methods for measuring tyrosinase activity in melanoma cells.
-
Cell Culture and Treatment:
-
Seed melanoma cells (e.g., B16-F10) in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) or other melanocortin agonists for a specified period (e.g., 48 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in phosphate buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Tyrosinase Reaction:
-
In a 96-well plate, add a defined amount of cell lysate.
-
Add the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to initiate the reaction.
-
Incubate at 37°C for a set time (e.g., 1-2 hours).
-
-
Detection and Analysis:
-
Measure the absorbance of the reaction product (dopachrome) at 475 nm using a microplate reader.
-
Calculate the tyrosinase activity and express it as a percentage of the control (untreated cells).
-
Plot the tyrosinase activity against the agonist concentration to determine the EC50 value.
-
In Vitro Frog Skin Bioassay (Conceptual Protocol)
While a detailed, standardized protocol was not found in the reviewed literature, the following outlines the general principles of this classic bioassay used to assess melanotropic activity.
-
Skin Preparation:
-
Humanely euthanize a frog (e.g., Rana pipiens).
-
Excise a piece of dorsal skin and mount it in a perfusion chamber.
-
Equilibrate the skin with a physiological saline solution (e.g., Ringer's solution).
-
-
Photometric Measurement:
-
Use a reflectometer to measure the initial reflectance of the skin, which corresponds to the degree of pigment aggregation in melanophores.
-
-
Hormone Application and Response Measurement:
-
Add a known concentration of the melanotropin agonist to the perfusion chamber.
-
Continuously measure the reflectance of the skin over time. A decrease in reflectance indicates pigment dispersion (skin darkening).
-
Record the time to reach maximal darkening and the magnitude of the response.
-
-
Washout and Duration of Action:
-
Replace the hormone-containing solution with fresh saline to wash out the agonist.
-
Continue to measure the reflectance to determine the time it takes for the skin to return to its initial lightened state.
-
The "ultraprolonged" activity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) would be characterized by a significantly extended time to return to the baseline reflectance compared to α-MSH.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the change in reflectance against the logarithm of the agonist concentration.
-
Determine the potency (EC50) and the duration of action for each tested peptide.
-
This guide provides a foundational, data-driven comparison of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13). For further in-depth analysis, direct comparative studies against a wider range of agonists, particularly NDP-MSH, across all relevant melanocortin receptor subtypes are recommended.
References
A Comparative Guide to Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and Melanotan II in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic alpha-melanocyte-stimulating hormone (α-MSH) analogs: Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and Melanotan II. The focus is on their functional characteristics as reported in scientific literature, with an emphasis on their activity at melanocortin receptors.
Introduction
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is a cyclic analog of α-MSH noted for its high potency and prolonged biological activity. It is often described as a "superagonist" and shows resistance to enzymatic degradation. Melanotan II is another potent synthetic analog of α-MSH and is a non-selective agonist for several melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. Both peptides are valuable tools in research for understanding the physiological roles of the melanocortin system.
Quantitative Data Presentation
While extensive quantitative data for Melanotan II is available, precise, directly comparable quantitative data for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is limited in the reviewed literature. The following tables summarize the available data.
Table 1: Binding Affinity (Ki) of Melanotan II at Human Melanocortin Receptors
| Peptide | MC1R (nM) | MC3R (nM) | MC4R (nM) | MC5R (nM) |
| Melanotan II | 0.69 | 3.9 | 1.1 | 51 |
Note: Data compiled from various sources. Absolute values may vary depending on the specific assay conditions.
Table 2: Agonist Potency (EC50) of Melanotan II at Human Melanocortin Receptors (cAMP Assay)
| Peptide | MC1R (nM) | MC3R (nM) | MC4R (nM) | MC5R (nM) |
| Melanotan II | 0.21 | 1.9 | 0.65 | 13 |
Note: Data compiled from various sources. Absolute values may vary depending on the specific assay conditions.
Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) Functional Data
-
Superagonist Activity : This peptide is consistently referred to as a "superagonist," suggesting it has a significantly higher efficacy and/or potency compared to the endogenous ligand, α-MSH.
-
Prolonged Activity : It exhibits "ultraprolonged" melanotropic activity, indicating a longer duration of action compared to native α-MSH.[1]
-
Increased Affinity and Activity : The introduction of a D-phenylalanine at position 7 in cyclic MSH analogs has been shown to increase both receptor binding affinity and biological activity. One study noted that the binding affinity of Ac-[Cys4,D-Phe7, Cys10]a-MSH(4-13)-NH2 was approximately three times higher than that of the natural ligand (α-MSH) at the MC1 receptor.
-
Enzymatic Resistance : The cyclic structure and the presence of the D-amino acid contribute to its resistance to degradation by enzymes like trypsin.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by these peptides and the general workflows for the functional assays used to characterize them.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Cell Culture and Membrane Preparation :
-
Culture cells stably or transiently expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer to isolate the cell membranes containing the receptors.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup :
-
In a multi-well plate, add a constant concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH) to each well.
-
Add varying concentrations of the unlabeled test compound (Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) or Melanotan II).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Add the cell membrane preparation to each well.
-
-
Incubation :
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection :
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding against the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to a Gs-coupled receptor.
-
Cell Culture :
-
Seed cells expressing the melanocortin receptor of interest into a multi-well plate and culture overnight.
-
-
Assay Setup :
-
Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Pre-incubate the cells.
-
-
Compound Stimulation :
-
Add varying concentrations of the test compound (Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) or Melanotan II) to the wells.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (buffer only).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection :
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a detection kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis :
-
Plot the measured cAMP levels against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Conclusion
Both Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) and Melanotan II are potent agonists of melanocortin receptors. Melanotan II has been well-characterized quantitatively, demonstrating high affinity and potency across multiple melanocortin receptor subtypes. While precise, directly comparable quantitative data for Ac-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) is less prevalent in the literature, it is consistently described as a highly potent and long-acting "superagonist." The choice between these two peptides for research purposes will depend on the specific requirements of the study, such as the desired receptor selectivity profile and duration of action. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more precise quantitative comparison.
References
Evaluating the Receptor Selectivity of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity of the synthetic melanotropin peptide, Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13), against other key melanocortin receptor ligands. The data presented herein is intended to facilitate research and drug development efforts targeting the melanocortin system.
Introduction to Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13)
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a cyclic analog of α-melanocyte-stimulating hormone (α-MSH). The incorporation of a disulfide bridge between cysteine residues at positions 4 and 10, along with the substitution of L-phenylalanine with its D-isomer at position 7, results in a conformationally constrained peptide.[1][2][3] This structural modification is associated with superagonist activity, ultraprolonged melanotropic effects in certain biological assays, and complete resistance to tryptic degradation.[1][2][3] Understanding its binding affinity and functional potency across the five melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R) is crucial for evaluating its therapeutic potential and off-target effects.
Comparative Receptor Selectivity
Binding Affinity (Ki in nM)
| Ligand | MC1R | MC3R | MC4R | MC5R |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | 6.66[4] | Not Found | Not Found | Not Found |
| α-MSH | 0.23 - 0.32 | 15.5 - 31.5 | 41.4 - 900 | 332 - 7160 |
| NDP-MSH ([Nle4,D-Phe7]-α-MSH) | ~0.21 | ~10 | ~10 | Not Found |
| Melanotan II (MT-II) | 0.67 | 34 | 6.6 | 46 |
| SHU9119 | Agonist | 0.23 (IC50) | 0.06 (IC50) | 0.09 (IC50, partial agonist) |
Note: Data for comparator compounds are compiled from multiple sources and represent a range of reported values. Ki values are a measure of binding affinity, where a lower value indicates higher affinity.
Functional Activity (EC50 in nM)
| Ligand | MC1R | MC3R | MC4R | MC5R |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) | 0.058 (Tyrosinase Assay)[4] | Not Found | Not Found | Not Found |
| α-MSH | 0.1 - 1.0 | 10 - 100 | 10 - 200 | 100 - 1000 |
| NDP-MSH ([Nle4,D-Phe7]-α-MSH) | ~0.1 | ~1.0 | ~1.0 | Not Found |
| Melanotan II (MT-II) | ~1.0 | ~100 | ~10 | ~100 |
| SHU9119 | Agonist | Antagonist | Antagonist | Partial Agonist |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum. The functional assay for Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) at MC1R was a tyrosinase stimulation assay, while data for other compounds are generally from cAMP accumulation assays. Direct comparison should be made with caution.
Disclaimer: Quantitative binding affinity and cAMP functional activity data for Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) at the MC3, MC4, and MC5 receptors were not available in the public literature reviewed for this guide.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of receptor selectivity data. Below are representative protocols for radioligand binding and cAMP functional assays commonly used for melanocortin receptors.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific melanocortin receptor subtype.
cAMP Functional Assay
This protocol describes a method to measure the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.
Melanocortin Receptor Signaling Pathway
Upon agonist binding, melanocortin receptors (MC1R, MC3R, MC4R, MC5R) primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the production of cAMP and subsequent activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Conclusion
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a potent synthetic melanocortin agonist with demonstrated high affinity and functional activity at the MC1 receptor. Its structural modifications confer high stability and prolonged action, making it a valuable tool for research. However, a comprehensive evaluation of its selectivity across all melanocortin receptor subtypes is hampered by the lack of publicly available quantitative data for MC3R, MC4R, and MC5R. Further studies are required to fully elucidate its receptor selectivity profile and to determine its potential for therapeutic applications where specific receptor targeting is crucial. The provided experimental protocols and pathway diagrams serve as a foundation for conducting such investigations.
References
A Comprehensive Review of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13): A Potent Melanocortin Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthetic melanocortin agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13). This cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH) has garnered significant interest due to its high potency, prolonged biological activity, and enhanced stability. This document summarizes its pharmacological properties, compares its performance with other key melanocortin agonists, and provides detailed experimental protocols for the assays cited.
Introduction
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a structurally modified and truncated analog of α-MSH. The key modifications include the substitution of cysteine residues at positions 4 and 10, which form an intramolecular disulfide bridge, creating a cyclic structure. Additionally, the native L-phenylalanine at position 7 is replaced with its D-isomer (D-Phe). These alterations contribute to a conformation that confers superagonist activity at melanocortin receptors, leading to a significantly prolonged and potent biological response compared to the endogenous α-MSH peptide.[1][2] This analog is also noted for its complete resistance to tryptic degradation, a crucial feature for enhancing its in vivo stability.[1]
Quantitative Performance Data
The following tables summarize the binding affinity (Kd) and functional activity (EC50) of Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) in comparison to α-MSH and other cyclic analogs. The data is derived from studies on melanoma cell lines, which are commonly used models for assessing melanocortin receptor activity.
Table 1: Comparative Binding Affinities of Melanocortin Agonists
| Compound | Kd (M) | Relative Affinity vs. α-MSH |
| α-MSH | 2.07 x 10⁻⁹ | 1.0 |
| [Cys4,Cys10]α-MSH | 3.52 x 10⁻⁷ | 0.006 |
| Ac-[Cys4,Cys10]α-MSH(4-13)-NH₂ | 8.32 x 10⁻⁸ | 0.025 |
| Ac-[Cys4,D-Phe7,Cys10]α-MSH(4-13)-NH₂ | 6.66 x 10⁻⁹ | ~3 |
Data extracted from a thesis, with binding assays performed on melanoma cells. The relative affinity is calculated as (Kd of α-MSH) / (Kd of analog).
Table 2: Comparative Functional Activity of Melanocortin Agonists
| Compound | Tyrosinase Assay EC50 (M) | Relative Potency vs. α-MSH (Tyrosinase) | Melanin Assay EC50 (M) | Relative Potency vs. α-MSH (Melanin) |
| α-MSH | 6.10 x 10⁻¹¹ | 1.0 | 1.62 x 10⁻⁹ | 1.0 |
| [Cys4,Cys10]α-MSH | 9.60 x 10⁻¹⁰ | ~0.06 | 5.61 x 10⁻⁹ | ~0.29 |
| Ac-[Cys4,Cys10]α-MSH(4-13)-NH₂ | 9.51 x 10⁻¹⁰ | ~0.06 | 4.83 x 10⁻⁹ | ~0.33 |
| Ac-[Cys4,D-Phe7,Cys10]α-MSH(4-13)-NH₂ | 5.80 x 10⁻¹¹ | ~1.05 | Not Determined | Not Determined |
Data extracted from a thesis, with functional assays performed on melanoma cells. Relative potency is calculated as (EC50 of α-MSH) / (EC50 of analog).
Signaling Pathway
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13), like other α-MSH analogs, exerts its effects by binding to and activating melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB, which ultimately leads to the expression of genes involved in melanogenesis, such as tyrosinase.
Melanocortin Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Displacement Assay for Binding Affinity (Kd)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from melanocortin receptors expressed on cells.
Materials:
-
Cells: Melanoma cell line (e.g., B16-F10) or other cells expressing the melanocortin receptor of interest.
-
Radioligand: Typically [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH.
-
Binding Buffer: e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and other analogs.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled α-MSH.
-
Wash Buffer: Cold binding buffer.
-
Lysis Buffer: 1 N NaOH.
-
Apparatus: Gamma counter, incubator, multi-well plates.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and grow to a suitable confluency.
-
Assay Setup:
-
Total Binding: Add radioligand in binding buffer.
-
Non-specific Binding: Add radioligand and a high concentration of unlabeled α-MSH.
-
Competitive Binding: Add radioligand and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate under defined conditions (e.g., 2 hours at 37°C).
-
Washing: Aspirate the binding solution and wash the cells with cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and the bound radioligand.
-
Counting: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitive binding counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to Kd using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, a key enzyme in melanin synthesis, which is upregulated by melanocortin receptor activation.
Materials:
-
Cells: Melanoma cell line (e.g., B16-F10).
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and other analogs.
-
Lysis Buffer: Phosphate buffer with a non-ionic detergent (e.g., 0.1% Triton X-100).
-
Substrate: L-DOPA solution.
-
Apparatus: Spectrophotometer (plate reader).
Procedure:
-
Cell Treatment: Treat melanoma cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate for normalization.
-
Enzymatic Reaction: In a multi-well plate, mix the cell lysate with L-DOPA solution.
-
Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the rate of reaction and normalize it to the protein concentration to determine the specific tyrosinase activity. Plot the activity against the log concentration of the test compound to determine the EC50.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells in response to treatment with melanocortin agonists.
Materials:
-
Cells: Melanoma cell line (e.g., B16-F10).
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and other analogs.
-
Solubilizing Solution: 1 N NaOH with 10% DMSO.
-
Apparatus: Spectrophotometer (plate reader).
Procedure:
-
Cell Treatment: Treat melanoma cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Lysis and Melanin Solubilization: Wash the cells with PBS, lyse them, and solubilize the melanin by incubating with the solubilizing solution at an elevated temperature (e.g., 80°C for 1 hour).
-
Measurement: Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalization: Normalize the melanin content to the cell number or protein concentration.
-
Data Analysis: Plot the melanin content against the log concentration of the test compound to determine the EC50.
Ex Vivo Frog and Lizard Skin Bioassays
These classic bioassays are used to assess the melanotropic activity of MSH analogs by observing pigment dispersion in the skin of frogs (Rana pipiens) or lizards (Anolis carolinensis).
Materials:
-
Animals: Frogs (Rana pipiens) or lizards (Anolis carolinensis).
-
Ringer's Solution: A balanced salt solution appropriate for amphibians or reptiles.
-
Test Compound: Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) and other analogs.
-
Apparatus: Dissecting microscope or photometer to measure skin darkening.
Procedure:
-
Skin Preparation: Euthanize the animal and dissect pieces of dorsal skin.
-
Equilibration: Equilibrate the skin pieces in Ringer's solution until they become light in color.
-
Treatment: Incubate the skin pieces in solutions containing different concentrations of the test compounds.
-
Observation: Observe the degree of skin darkening over time. The response can be graded visually or measured photometrically.
-
Data Analysis: Determine the minimal effective dose or construct a dose-response curve to calculate the potency of the analog. For assessing prolonged activity, the duration of the darkening effect is monitored after washing out the compound.
Comparison with Other Alternatives
While Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) demonstrates high potency and stability, it is important to consider its profile in the context of other well-known synthetic melanocortin agonists.
-
Melanotan II (MT-II): A cyclic lactam analog of α-MSH, MT-II is a potent agonist at MC1, MC3, MC4, and MC5 receptors. It has been investigated for its effects on tanning and sexual function. Compared to the disulfide-bridged Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13), MT-II's lactam bridge also confers high stability. A direct, comprehensive comparison of their receptor selectivity profiles and in vivo efficacy for various applications would be necessary to determine the superior candidate for a specific therapeutic goal.
-
Bremelanotide (PT-141): A cyclic heptapeptide analog of α-MSH and a metabolite of Melanotan II, Bremelanotide is an agonist at MC3R and MC4R.[3][4] It is approved for the treatment of hypoactive sexual desire disorder in women.[4] Unlike Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13), which is a more direct analog of the full α-MSH sequence, Bremelanotide is a smaller, more targeted molecule. The choice between these peptides would depend on the desired receptor target and therapeutic application.
Conclusion
Ac-(Cys4,D-Phe7,Cys10)-α-MSH(4-13) is a highly potent and stable cyclic melanocortin agonist. Its superagonist properties and resistance to enzymatic degradation make it a valuable tool for research in melanocortin signaling and a potential candidate for therapeutic development. This guide provides a foundational overview of its performance, the methodologies used for its characterization, and a comparison with other key analogs, offering a valuable resource for professionals in the field. Further head-to-head comparative studies with other leading melanocortin agonists will be crucial in fully elucidating its therapeutic potential.
References
A Comparative Analysis: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) Versus Novel Melanocortin Agonists
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the synthetic melanocortin agonist Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) against recently developed novel agonists. This document compiles available experimental data on binding affinities and functional potencies, details common experimental protocols, and visualizes key signaling pathways and workflows to aid in the evaluation of these compounds for therapeutic development.
Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a potent, cyclic superagonist of melanocortin receptors, known for its prolonged biological activity and resistance to enzymatic degradation.[1][2] In recent years, a new generation of melanocortin agonists, such as setmelanotide and bremelanotide, has emerged with distinct selectivity profiles and therapeutic applications. This guide aims to provide a clear comparison of these compounds based on published scientific literature.
Quantitative Comparison of Melanocortin Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) and novel melanocortin agonists for various melanocortin receptor subtypes. It is important to note that the data presented are compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: Binding Affinity (Ki, nM) of Melanocortin Agonists
| Compound | MC1R | MC3R | MC4R | MC5R | Reference |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | Data not available | Data not available | Data not available | Data not available | |
| Setmelanotide (BIM-22493) | 16.0 | 5.0 | 0.59 | 1000+ | [3] |
| BIM-22511 | 2.5 | 0.83 | 0.25 | 1000+ | [3] |
| Bremelanotide | 0.777 | Data not available | Data not available | Data not available | [4] |
Table 2: Functional Potency (EC50, nM) of Melanocortin Agonists in cAMP Assays
| Compound | MC1R | MC3R | MC4R | MC5R | Reference |
| Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) | Data not available | Data not available | Data not available | Data not available | |
| Setmelanotide (BIM-22493) | 3.0 | 1.1 | 0.17 | 1000+ | [3] |
| BIM-22511 | 0.6 | 0.28 | 0.07 | 1000+ | [3] |
| α-MSH | 23 ± 7 | Data not available | 14 ± 4 | Data not available | [3] |
| Setmelanotide | 3.9 ± 1.7 | Data not available | 5.9 ± 1.8 | Data not available | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize melanocortin receptor agonists.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[5]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled melanocortin agonist (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the unlabeled test compound.
-
For total binding, wells contain only the membrane preparation and the radioligand. For non-specific binding, a high concentration of an unlabeled agonist is added.
-
Incubate the plate for a defined period (e.g., 60 minutes at 37°C) to reach binding equilibrium.[6]
3. Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Accumulation Functional Assay (HTRF)
This assay measures the ability of an agonist to stimulate the Gs-protein coupled melanocortin receptors, leading to an increase in intracellular cyclic AMP (cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
1. Cell Preparation:
-
Plate cells stably expressing the melanocortin receptor of interest in a 96-well or 384-well plate and allow them to adhere overnight.[5]
2. Agonist Stimulation:
-
On the day of the assay, replace the culture medium with a stimulation buffer, often serum-free and containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist to the wells. Include a positive control (e.g., α-MSH) and a negative control (vehicle).
-
Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.[7]
3. Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells and add the HTRF reagents: a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a lanthanide cryptate (donor).[8]
4. Detection:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[9]
5. Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve.
Visualizing Molecular Interactions and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Melanocortin Receptor Gs Signaling Pathway.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to implement standard laboratory safety measures. The toxicological properties of many research-grade peptides are not fully investigated, necessitating cautious handling.
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent accidental exposure.[1]
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes.[1]
-
Lab Coat: A standard lab coat should be worn to protect skin and clothing.
Work Area:
-
Conduct all handling and disposal procedures within a designated area, such as a fume hood or a well-ventilated laboratory bench, to minimize inhalation risk, especially when dealing with the lyophilized powder form.[1]
-
Ensure the workspace is clean before and after the procedure to prevent cross-contamination.[2]
Step-by-Step Disposal Procedures
The recommended method for disposing of Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) involves chemical inactivation to denature the peptide, followed by disposal as chemical waste. Never pour peptide solutions down the sink or discard solid peptide waste in the regular trash without inactivation.[2][3]
1. Waste Segregation and Collection:
-
Treat all materials contaminated with the peptide, including vials, pipette tips, gloves, and paper towels, as chemical waste.[1][2]
-
Collect solid and liquid peptide waste in separate, clearly labeled, and leak-proof containers designated for chemical waste.[2][4]
2. Chemical Inactivation Protocol:
Chemical inactivation is a highly effective method for denaturing peptides, rendering them biologically inactive.[5] A 10% bleach solution (containing sodium hypochlorite) is a common and effective reagent for this purpose.[4][5]
For Liquid Waste (e.g., unused solutions):
-
Working in a fume hood, prepare a 10% bleach solution.
-
Carefully add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part peptide waste to 10 parts bleach solution.[5]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[4][5]
-
After inactivation, dispose of the solution as chemical waste according to your institution's guidelines. Neutralization of the bleach solution may be required by local regulations before disposal.[5]
For Solid Waste (e.g., lyophilized powder, contaminated labware):
-
Place all solid waste into a designated, leak-proof chemical waste container.
-
Immerse the solid waste in a 10% bleach solution for at least 30-60 minutes to decontaminate.[4]
-
After the decontamination period, decant the bleach solution and manage it as liquid chemical waste.
-
The decontaminated solid waste should then be disposed of in the appropriate solid chemical waste stream as per your institution's protocols.[4]
3. Final Disposal:
-
Ensure all chemical waste containers are properly sealed and labeled with their contents.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the chemical waste.[1]
Quantitative Data Summary for Disposal
| Parameter | Liquid Waste Inactivation | Solid Waste Decontamination |
| Inactivating Agent | 10% Bleach Solution | 10% Bleach Solution |
| Ratio (Waste:Agent) | 1:10 | N/A (Immerse completely) |
| Minimum Contact Time | 30 - 60 minutes | 30 - 60 minutes |
| Final Disposal Route | Chemical Waste Stream | Solid Chemical Waste Stream |
Visualized Experimental Workflows
To further clarify the disposal process, the following diagrams illustrate the necessary steps and logical relationships.
Caption: Workflow for Peptide Disposal.
Caption: Decision Logic for Disposal Path.
References
Personal protective equipment for handling Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
Essential Safety and Handling Guide for Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the synthetic peptide Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13). While the specific chemical, physical, and toxicological properties of this product have not been thoroughly investigated, the following procedures are based on best practices for handling non-hazardous peptide compounds.[1] It is imperative to exercise due care and adhere to these guidelines to ensure personal safety and maintain the integrity of the product. This product is intended for research use only and not for human or animal diagnostics or therapeutic use.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13), particularly in its lyophilized powder form, appropriate personal protective equipment and engineering controls are essential to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes of solutions.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1][2] |
| Body Protection | Lab Coat | A standard lab coat must be worn to protect clothing and skin.[1][2] |
| Respiratory Protection | Respirator or Dust Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust particles.[1][3] |
It is also advised to work in a well-ventilated area to further minimize the risk of inhalation.[1]
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the peptide's stability and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.[1] Allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic.[3][4]
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[1] If weighing the lyophilized powder, a respirator or dust mask is also recommended.[3]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] Handle the powder quickly to minimize exposure to air and moisture.[3]
-
Reconstitution: If preparing a solution, add the appropriate solvent slowly and cap the container securely before mixing.[1] For peptides with Trp, Met, or Cys residues, consider using oxygen-free buffers or adding reducing agents to prevent oxidation.[4]
-
Clean-up: After handling, thoroughly wipe down all surfaces and equipment with a suitable cleaning agent.[1]
Storage Protocols:
-
Lyophilized Powder: Store the peptide in a tightly closed container in a cool, dry place.[5] For long-term storage, it is recommended to keep it at -20°C or below.[1][5]
-
In Solution: If stored in solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1] Peptides in solution are generally less stable than in their lyophilized form.[4]
Disposal Plan
All waste containing Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, whether in solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Solid Waste: For spills of the lyophilized powder, carefully sweep it up to avoid creating dust, place it in a sealed bag, and then into the designated chemical waste container.[3][5]
-
Liquid Waste: Do not discharge solutions containing the peptide into the sewer system. Collect all liquid waste in a sealed, labeled container.
-
Final Disposal: Securely seal the waste container to prevent any leakage and dispose of it according to all federal, state, and local environmental regulations.[1][5] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable. Rinse the mouth and nasal cavity with clean water and seek medical attention.[3][5] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation or other adverse effects occur, seek medical attention.[2][3] |
| Eye Contact | Rinse eyes cautiously with plenty of water for several minutes. If irritation persists, seek immediate medical attention.[2][3] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2] |
Experimental Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13).
Disposal Workflow
Caption: Workflow for the proper disposal of Acetyl-(Cys4,D-Phe7,Cys10)-a-MSH (4-13) waste.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
